molecular formula C7H5Cl3<br>C7H5Cl3<br>C6H5CCl3 B7770154 Benzotrichloride CAS No. 30583-33-6

Benzotrichloride

Cat. No.: B7770154
CAS No.: 30583-33-6
M. Wt: 195.5 g/mol
InChI Key: XEMRAKSQROQPBR-UHFFFAOYSA-N
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Description

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals.
(trichloromethyl)benzene is an organochlorine compound that is toluene in which all three hydrogens of the methyl group have been replaced by chlorines. It is used as an intermediate in organic synthesis and dye chemistry. It has a role as a carcinogenic agent. It is a member of benzenes, a volatile organic compound and an organochlorine compound.
This compound is used extensively in the dye industry and as an intermediate in the chemical industry. Acute (short-term) exposure to the vapors of this compound are highly irritating to the skin and mucous membranes. In mice and rats chronically (long-term) exposed by inhalation, proliferative lesions of the respiratory tract have been observed. Human data on the carcinogenic effects of this compound are inadequate. Increased incidences of tumors at multiple sites have been observed in female mice treated orally, dermally, and by inhalation. EPA has classified this compound as a Group B2, probable human carcinogen.
This compound is an oily, unstable, colorless, chlorinated hydrocarbon with a penetrating odor. This compound is used extensively as a chemical intermediate in industry for the preparation of dyes. Its derivatives are used as UV stabilizers in plastic and to manufacture antiseptics and antimicrobial agents. In the presence of moisture, its hydrolyzed vapors (benzoic acid and hydrochloric acid) are highly irritating to the skin and mucous membranes in humans. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloromethylbenzene
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InChI

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

XEMRAKSQROQPBR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)(Cl)Cl
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Molecular Formula

C7H5Cl3, Array
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Related CAS

25838-95-3
Record name Benzene, (trichloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020148
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Molecular Weight

195.5 g/mol
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Physical Description

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals.
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Boiling Point

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F
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Flash Point

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F
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Solubility

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction
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Density

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756
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Vapor Density

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77
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Vapor Pressure

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F
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Impurities

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides.
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Color/Form

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID

CAS No.

98-07-7, 30583-33-6
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Melting Point

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F
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Foundational & Exploratory

Synthesis of Benzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzotrichloride (B165768) (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene. It delves into the core reaction mechanisms, detailed experimental protocols, and critical safety considerations. This compound is a pivotal chemical intermediate, indispensable for the manufacturing of a wide range of products including dyes, agrochemicals, pharmaceuticals, and polymer additives.[1][2] Its high reactivity, stemming from the three chlorine atoms on the methyl group, makes it a valuable reagent in organic synthesis.[1] However, due to its classification as a toxic and potentially carcinogenic compound, stringent safety measures are imperative during its handling and application.[1]

Core Synthesis Route: Free-Radical Chlorination of Toluene (B28343)

The most prevalent industrial method for producing this compound is the free-radical chlorination of toluene.[1][2][3] This process involves the stepwise substitution of the three hydrogen atoms of toluene's methyl group with chlorine atoms. The reaction proceeds through benzyl (B1604629) chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) as intermediates.[3]

The overall reaction is as follows: C₆H₅CH₃ + 3Cl₂ → C₆H₅CCl₃ + 3HCl [1]

This reaction is typically initiated by UV light or heat, or by using radical initiators like dibenzoyl peroxide.[1][2][3] Precise control over reaction conditions is essential to maximize the yield of this compound and minimize side reactions, particularly chlorination of the aromatic ring.[1][4]

Mechanism of Free-Radical Chlorination

The synthesis proceeds via a free-radical chain reaction mechanism, which consists of three main stages: initiation, propagation, and termination.[1]

  • Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step is induced by energy input, typically from UV light or heat.

    • Cl₂ + UV light/heat → 2Cl•

  • Propagation: This stage involves a series of chain-carrying steps where a radical reacts to form a new molecule and another radical, which continues the chain.

    • Step 1: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl).

      • C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl

    • Step 2: The benzyl radical reacts with a chlorine molecule to form benzyl chloride and a new chlorine radical.

      • C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

    • These steps repeat to form benzal chloride and subsequently this compound.

      • C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl

      • C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

      • C₆H₅CHCl₂ + Cl• → C₆H₅CCl₂• + HCl

      • C₆H₅CCl₂• + Cl₂ → C₆H₅CCl₃ + Cl•

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

    • Cl• + Cl• → Cl₂

    • C₆H₅CCl₂• + Cl• → C₆H₅CCl₃

    • 2C₆H₅CCl₂• → C₆H₅CCl₂-CCl₂C₆H₅

G Figure 1: Free-Radical Chlorination Mechanism of Toluene cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_step1 Step 1: Toluene to Benzyl Chloride cluster_step2 Step 2: Benzyl Chloride to Benzal Chloride cluster_step3 Step 3: Benzal Chloride to this compound cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad UV Light / Heat Toluene Toluene (C₆H₅CH₃) Benzyl_rad Benzyl Radical (C₆H₅CH₂•) Toluene->Benzyl_rad + Cl• - HCl Benzyl_Cl Benzyl Chloride (C₆H₅CH₂Cl) Benzyl_rad->Benzyl_Cl + Cl₂ - Cl• Benzyl_Cl_2 Benzyl Chloride (C₆H₅CH₂Cl) Benzal_rad Benzal Radical (C₆H₅CHCl•) Benzal_Cl Benzal Chloride (C₆H₅CHCl₂) Benzal_rad->Benzal_Cl + Cl₂ - Cl• Benzal_Cl_2 Benzal Chloride (C₆H₅CHCl₂) Benzyl_Cl_2->Benzal_rad + Cl• - HCl Benzotri_rad This compound Radical (C₆H₅CCl₂•) Benzotri_Cl This compound (C₆H₅CCl₃) Benzotri_rad->Benzotri_Cl + Cl₂ - Cl• Benzal_Cl_2->Benzotri_rad + Cl• - HCl Term1 Cl• + Cl• → Cl₂ Term2 Radical + Cl• → Product Term3 Radical + Radical → Dimer

Caption: Figure 1: Free-Radical Chlorination Mechanism of Toluene

Alternative Synthesis Methods

While free-radical chlorination is dominant, other methods for preparing this compound exist:

  • Reaction of Benzoyl Chloride with Phosphorus Pentachloride (PCl₅) : This was the method used in its initial synthesis in 1858.[5]

  • Phase Transfer Catalysis : This process involves the chlorination of a corresponding benzyl or benzal halide compound using a perchloroalkane (e.g., carbon tetrachloride) as the chlorinating agent in the presence of a base and a phase transfer catalyst.[6]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Chemical Formula C₇H₅Cl₃[1]
Molar Mass 195.48 g/mol [5]
Appearance Colorless to yellowish, viscous liquid[2][3]
Odor Pungent, penetrating[2][3]
Boiling Point 220.7 °C (with partial decomposition)[5]
Melting Point -4.5 °C[5]
Density 1.373 g/cm³ at 20 °C[5]
Solubility Insoluble in water; soluble in ethanol, ether, benzene (B151609)[1]
Typical Reaction Parameters for Toluene Chlorination
ParameterValue / ConditionsNotesReference
Initiation UV light or HeatRadical initiators (e.g., dibenzoyl peroxide) can also be used.[1][2][3]
Temperature 70 - 190 °CTemperature should be increased as chlorination proceeds.[7][8]
Catalysts Phosphorus trichloride (B1173362) or pentachloridePromotes side-chain chlorination.
Inhibitors Fatty amines and their derivativesUsed to suppress the side reaction of benzene ring chlorination.[7]
Reaction Time 15 - 20 hours (lab scale)Varies based on scale, light intensity, and chlorine flow rate.
Yield ~90% (lab scale), 95.5-96.5% with specific catalystsYield is highly dependent on controlling reaction conditions.[9]

Experimental Protocols

Laboratory Scale Synthesis of this compound via Photochlorination

This protocol is based on typical laboratory procedures for the free-radical chlorination of toluene.

Apparatus:

  • A three-necked round-bottom flask (250 mL).

  • Reflux condenser.

  • Thermometer.

  • Gas inlet tube that reaches near the bottom of the flask.

  • Heating mantle or oil bath.

  • A UV light source (e.g., 500W tungsten iodine lamp) positioned near the flask.[7]

  • Gas washing bottle with concentrated sulfuric acid (to dry chlorine gas).

  • Scrubber system to neutralize excess HCl and chlorine gas.

Reagents:

  • Toluene (C₆H₅CH₃): 154 mL

  • Catalyst (e.g., phosphorus trichloride): 2.5 g[7]

  • Chlorine gas (Cl₂)

Procedure:

  • Setup: Assemble the apparatus. Ensure all glassware is dry. The reflux condenser's outlet should be connected to a gas scrubber (e.g., containing NaOH solution) to neutralize the HCl byproduct.

  • Charging the Reactor: Add 154 mL of toluene and 2.5 g of catalyst to the three-necked flask.[7]

  • Heating: Heat the mixture in an oil bath to reflux. The initial reaction temperature will be around 100°C.[7]

  • Initiation: Position the UV lamp approximately 35 cm from the reaction flask and turn it on.[7]

  • Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube.[7] Control the flow rate by observing the gas color in the flask; a light green color indicates an appropriate rate.[7]

  • Monitoring: The reaction is exothermic, and the boiling point of the solution will rise as the chlorination progresses from toluene to benzyl chloride, benzal chloride, and finally this compound. The final reaction temperature should not exceed 150°C to avoid unwanted side reactions.[7] The reaction is typically complete in 15-20 hours. Chlorination is stopped when the boiling point of the mixture reaches approximately 215°C.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Transfer the crude product to a separatory funnel. Wash the solution with a 10% sodium carbonate solution to neutralize any dissolved HCl and catalyst.[7]

  • Washing: Wash the organic layer with water until it is neutral.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous calcium chloride.[7]

  • Purification: The final product is purified by vacuum distillation. Collect the fraction boiling at 97-98°C at a pressure of 1.6 kPa (12 mmHg).[7]

G Figure 2: Experimental Workflow for this compound Synthesis cluster_materials Raw Materials cluster_process Process Steps cluster_products Products & Byproducts Toluene Toluene Reaction Photochlorination (Reflux, UV Light) Toluene->Reaction Chlorine Chlorine Gas Chlorine->Reaction Catalyst Catalyst Catalyst->Reaction Workup Work-up (Cooling) Reaction->Workup Byproduct HCl Gas (to Scrubber) Reaction->Byproduct Neutralize Neutralization (10% Na₂CO₃ Wash) Workup->Neutralize Wash Water Wash Neutralize->Wash Dry Drying (Anhydrous CaCl₂) Wash->Dry Waste Aqueous Waste Wash->Waste Purify Purification (Vacuum Distillation) Dry->Purify Product Pure this compound Purify->Product

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Safety and Environmental Considerations

  • Toxicity: this compound is a toxic, corrosive, and lachrymatory compound.[1][10] It is classified as a potential carcinogen, necessitating strict safety precautions, including the use of personal protective equipment (PPE) and handling within a well-ventilated fume hood.[1]

  • Reactivity: It is unstable and can decompose when exposed to heat or light, potentially releasing toxic gases like chlorine and phosgene.[1] It reacts readily with water (hydrolysis) to form benzoic acid and hydrochloric acid.[2]

  • Environmental Impact: The chlorination process generates significant amounts of hydrogen chloride (HCl) gas as a byproduct.[1] Industrial processes must incorporate scrubbing systems to capture and neutralize this acidic gas before atmospheric release. Chlorinated waste streams also require careful management to prevent environmental contamination.[1]

References

Benzotrichloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (BTC), a chlorinated toluene (B28343) derivative, is a pivotal chemical intermediate in the synthesis of a wide array of commercially significant compounds. Its high reactivity, stemming from the trichloromethyl group attached to the benzene (B151609) ring, makes it a versatile precursor in the production of dyes, pesticides, pharmaceuticals, and UV stabilizers. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its key reactions, and an exploration of its metabolic and toxicological profiles.

CAS Number: 98-07-7[1]

IUPAC Name: (Trichloromethyl)benzene[1]

Chemical and Physical Properties

This compound is a colorless to yellowish, oily liquid with a pungent odor. It is insoluble in water but soluble in various organic solvents. The presence of the trichloromethyl group makes it highly susceptible to hydrolysis.[2] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₅Cl₃[1]
Molecular Weight 195.48 g/mol [1]
Appearance Colorless to yellowish oily liquid[2]
Odor Pungent[2]
Density 1.3756 g/mL at 20 °C[1]
Melting Point -5 °C[1]
Boiling Point 220.8 °C[1]
Solubility in water Reacts[1]
Solubility in organic solvents Soluble in alcohol, ether, benzene
Flash Point 108 °C
Refractive Index (n²⁰/D) 1.558

Key Reactions and Experimental Protocols

This compound serves as a crucial starting material for the synthesis of several important chemical intermediates. Detailed experimental protocols for its primary reactions are provided below.

Synthesis of Benzoyl Chloride from this compound

The reaction of this compound with benzoic acid is a common method for producing benzoyl chloride, a widely used acylating agent.[3][4][5]

Reaction: C₆H₅CCl₃ + C₆H₅COOH → 2C₆H₅COCl + HCl[3]

Experimental Protocol:

  • Materials: this compound (1680 kg), Benzoic acid (1000 kg), Zinc chloride (0.585 kg)[4]

  • Procedure:

    • Charge a reaction kettle with 1000 kg of benzoic acid.[4]

    • Add 0.585 kg of zinc chloride to the kettle.[4]

    • Pump 1680 kg of crude this compound into the reactor.[4]

    • Apply a vacuum to the hydrochloric acid absorption device (740-750 mmHg).[4]

    • Heat the mixture to 60°C with continuous stirring.[4]

    • Gradually raise the temperature to 120°C and maintain for 4 hours, allowing the generated hydrogen chloride gas to be removed.[4]

    • The resulting crude benzoyl chloride is then purified by reduced pressure distillation.

  • Purification:

    • Transfer the crude benzoyl chloride to a rectification still.[5]

    • Heat to 165°C under reduced pressure.[4]

    • Control the top pressure of the rectification tower at 20 mmHg and the top temperature at 110°C.[4]

    • Maintain a reflux ratio of 2:1 to obtain purified benzoyl chloride with a purity of over 99.5%.[4][5]

Synthesis of Benzoic Acid from this compound

The complete hydrolysis of this compound yields benzoic acid, a common food preservative and precursor in many chemical syntheses.[6][7][8]

Reaction: C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

Experimental Protocol:

  • Materials: Commercial this compound (760 pounds), Calcium carbonate (in excess), Water.[6]

  • Procedure:

    • Prepare an aqueous suspension of calcium carbonate in a reaction vessel equipped with a reflux condenser and an agitator.[6]

    • Heat the suspension to approximately 80-90°C.[6][8]

    • Slowly add 760 pounds of commercial this compound to the hot suspension in small portions with continuous stirring.[6]

    • After the addition is complete, distill off any volatile impurities using live steam.[6]

    • The resulting calcium benzoate (B1203000) solution is then treated with an inorganic acid (e.g., hydrochloric acid) to precipitate benzoic acid.[6]

  • Purification:

    • The precipitated benzoic acid is filtered and washed with water.

    • Further purification can be achieved by recrystallization from water or sublimation.[6]

Signaling Pathways and Toxicological Profile

This compound is classified as a probable human carcinogen, and its toxicity is an area of significant research interest.[2][9][10][11]

Metabolic Pathway

The primary metabolic pathway of this compound involves its hydrolysis to benzoic acid. This is then conjugated with glycine (B1666218) to form hippuric acid, which is subsequently excreted in the urine.

metabolic_pathway BTC This compound BA Benzoic Acid BTC->BA Hydrolysis HA Hippuric Acid BA->HA Conjugation with Glycine Excretion Excretion (Urine) HA->Excretion

Caption: Metabolic pathway of this compound.

Carcinogenicity and Potential Signaling Pathway Involvement

The carcinogenicity of this compound is not fully elucidated but is thought to be related to its ability to cause DNA damage, potentially through its reactive intermediates formed during hydrolysis. While a definitive signaling pathway has not been established, it is hypothesized to involve the p53 tumor suppressor pathway, which is activated in response to genotoxic stress.[12][13][14][15][16]

carcinogenicity_pathway BTC This compound Metabolites Reactive Metabolites BTC->Metabolites Metabolism DNA_Damage DNA Damage (Adducts, Breaks) Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 sensed by Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cancer Cancer p53->Cancer inhibits Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Postulated signaling pathway in this compound-induced carcinogenicity.

Conclusion

This compound is a chemical of significant industrial importance, serving as a key precursor in numerous synthetic pathways. Its reactivity, while advantageous for chemical synthesis, also contributes to its hazardous nature. A thorough understanding of its properties, reaction protocols, and toxicological profile is essential for its safe and effective use in research and industrial applications. This guide provides a foundational resource for professionals working with this versatile yet challenging compound.

References

An In-depth Technical Guide on the Reactivity of Benzotrichloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (B165768) (BTC), an organochlorine compound with the chemical formula C₆H₅CCl₃, is a highly reactive and versatile chemical intermediate.[1] Its reactivity stems from the presence of the trichloromethyl group attached to a benzene (B151609) ring, making the benzylic carbon highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a variety of nucleophiles, including water, alcohols, amines, carboxylic acids, and others. It details the reaction mechanisms, kinetics, and experimental protocols for key transformations. Furthermore, this document explores the toxicological implications of this compound's reactivity, offering insights relevant to drug development and safety.

Introduction

This compound, also known as α,α,α-trichlorotoluene, is a colorless to yellowish liquid with a pungent odor.[1] It is a key industrial chemical, primarily synthesized through the free-radical chlorination of toluene.[1] The three chlorine atoms on the benzylic carbon create a strong electrophilic center, driving its reactivity towards a wide range of nucleophiles. This reactivity is harnessed in the synthesis of numerous valuable compounds, including benzoyl chloride, benzoic acid, dyes, pesticides, and pharmaceutical intermediates.[2][3][4] However, its high reactivity also contributes to its toxicity and carcinogenicity, necessitating careful handling and a thorough understanding of its chemical behavior.[1] This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in research and development.

General Reaction Mechanisms

The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic substitution mechanism. The stability of the intermediate benzylic carbocation plays a crucial role in these reactions, often favoring a unimolecular nucleophilic substitution (Sₙ1) pathway.

Sₙ1 Pathway

The Sₙ1 mechanism involves a two-step process:

  • Formation of a Carbocation: The reaction is initiated by the slow, rate-determining step where a chloride ion departs, forming a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge over the adjacent benzene ring.

  • Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile.

This pathway is particularly favored in polar solvents and with weak nucleophiles. The rate of reaction in an Sₙ1 mechanism is primarily dependent on the concentration of this compound and is independent of the nucleophile's concentration.

sn1_mechanism cluster_step1 Step 1: Formation of the Benzylic Carbocation (Slow) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Further Reactions BTC C₆H₅CCl₃ Carbocation [C₆H₅CCl₂]⁺ + Cl⁻ BTC->Carbocation Departure of Cl⁻ Carbocation_Nu [C₆H₅CCl₂]⁺ Product_intermediate C₆H₅CCl₂-Nu Nu Nu⁻ Carbocation_NuNu Carbocation_NuNu Carbocation_NuNu->Product_intermediate Product_intermediate_final C₆H₅CCl₂-Nu Final_Product Final Product(s) Product_intermediate_final->Final_Product e.g., hydrolysis

Reactivity with Specific Nucleophiles

Water (Hydrolysis)

The hydrolysis of this compound is a rapid and well-studied reaction. In the presence of water, this compound hydrolyzes to form either benzoyl chloride (partial hydrolysis) or benzoic acid (complete hydrolysis).

The reaction proceeds rapidly, with a reported half-life of about 2.4 minutes in water.[1] The rate of hydrolysis is found to be independent of pH, which is consistent with an Sₙ1 mechanism where the rate-determining step is the formation of the dichlorobenzyl carbocation.

Partial Hydrolysis to Benzoyl Chloride: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2HCl[5]

Complete Hydrolysis to Benzoic Acid: C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl[1]

NucleophileProduct(s)ConditionsYieldRate Constant (k)Half-life (t₁/₂)
WaterBenzoyl ChlorideControlled amount of H₂O, catalyst (e.g., ZnCl₂, FeCl₃)High (e.g., 90-96%)[6]--
WaterBenzoic AcidExcess H₂OQuantitative0.063 s⁻¹ (25°C, pH 7)[7]~2.4 minutes[1]

Table 1: Quantitative data for the hydrolysis of this compound.

Alcohols

This compound reacts with anhydrous alcohols to produce benzoic acid esters or orthoesters. The reaction with excess alcohol in the presence of a catalyst like zinc chloride can yield ethyl benzoate (B1203000) and ethyl chloride from ethanol.[1]

C₆H₅CCl₃ + 3ROH → C₆H₅C(OR)₃ + 3HCl

NucleophileProductConditionsYield
EthanolEthyl Benzoate, Ethyl ChlorideZnCl₂ catalyst, excess ethanol[1]Not specified
Anhydrous AlcoholsBenzoic acid orthoestersAnhydrous conditions[3]Not specified

Table 2: Reactivity of this compound with alcohols.

Amines

Reactions with amines are complex and can yield a variety of products depending on the reaction conditions and the nature of the amine (primary, secondary, or tertiary). Generally, the reaction leads to the formation of benzoyl derivatives after hydrolysis of the initial substitution products.

NucleophileProductConditionsYield
Primary/Secondary AminesN-substituted benzamides (after hydrolysis)-Not specified

Table 3: Reactivity of this compound with amines.

Carboxylic Acids

This compound reacts with carboxylic acids to yield the corresponding acid chlorides along with benzoyl chloride.[3] This reaction is a useful method for the synthesis of other acyl chlorides.

C₆H₅CCl₃ + RCOOH → C₆H₅COCl + RCOCl + HCl

NucleophileProductConditionsYield
Acetic AcidAcetyl Chloride, Benzoyl ChlorideZnCl₂ catalyst[1]High (e.g., 85% for AcCl)[1]
Phthalic AcidPhthalic Anhydride, Benzoyl ChlorideZnCl₂ catalyst, 100°C96% (Benzoyl Chloride)[6]

Table 4: Reactivity of this compound with carboxylic acids.

Other Nucleophiles
  • Thiols: this compound is expected to react with thiols, though specific quantitative data is scarce in the readily available literature.

  • Cyanide: The reaction with cyanide ions can lead to the formation of benzoyl cyanide, an important intermediate for herbicides.[8] The reaction of benzoyl chloride (a product of BTC hydrolysis) with metal cyanides is a known route.[8]

  • Azide (B81097): Benzoyl chloride reacts with sodium azide to form benzoyl azide.[8]

  • Arenes (Friedel-Crafts Reaction): In the presence of a Lewis acid catalyst such as aluminum chloride, this compound can undergo a Friedel-Crafts reaction with aromatic compounds like benzene to form triphenylmethane (B1682552) derivatives.[3][9]

Experimental Protocols

Synthesis of Benzoyl Chloride from this compound (Partial Hydrolysis)

Materials:

  • This compound

  • Water

  • Catalyst (e.g., anhydrous Zinc Chloride or Ferric Chloride)

  • Reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap.

Procedure:

  • Charge the reaction vessel with this compound and the catalyst (e.g., a few percent of ZnCl₂).

  • Heat the mixture to approximately 100-120°C with agitation.[1]

  • Slowly add a stoichiometric amount of water (or a slight excess, up to 10%) through the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of hydrogen chloride gas.[1]

  • After the addition is complete, continue heating and stirring until the evolution of HCl ceases.

  • The crude benzoyl chloride can then be purified by fractional distillation under reduced pressure.

experimental_workflow_benzoyl_chloride start Start reactants Charge this compound and Catalyst (ZnCl₂/FeCl₃) start->reactants heat Heat to 100-120°C with Stirring reactants->heat add_water Slowly Add Stoichiometric Water heat->add_water react Continue Heating until HCl Evolution Stops add_water->react distill Fractional Distillation (Reduced Pressure) react->distill product Pure Benzoyl Chloride distill->product

Synthesis of Benzotrifluoride (B45747) from this compound

Materials:

  • This compound

  • Anhydrous Hydrogen Fluoride (B91410)

  • Catalyst (e.g., Aluminum Chloride and Activated Charcoal)

  • High-pressure reaction vessel

Procedure:

  • The reaction is conducted in a suitable high-pressure reactor.

  • This compound is reacted with hydrogen fluoride at a pressure between 20 and 45 atm and a temperature between 85° and 100°C.[5]

  • The reaction is catalyzed by a mixture of aluminum chloride and activated charcoal.[5]

  • The stoichiometric ratio of hydrogen fluoride to this compound is typically 1.0 to 1.1.[5]

  • The resulting benzotrifluoride is then purified, for example, by distillation.

Toxicological Pathways and Relevance in Drug Development

The high reactivity of this compound is not only a synthetic advantage but also the basis of its toxicity. Understanding these pathways is crucial for drug development professionals, both for ensuring laboratory safety and for considering the metabolic fate of structurally related compounds.

The primary mechanism of this compound toxicity is believed to be its in-vivo hydrolysis to benzoic acid.[1][9] While benzoic acid itself is less toxic, its metabolism can lead to significant cellular stress.

The metabolic pathway involves:

  • Hydrolysis: this compound is rapidly metabolized to benzoic acid.[9]

  • Activation: Benzoic acid is converted to its coenzyme A thioester, benzoyl-CoA.

  • Conjugation: Benzoyl-CoA is then conjugated with glycine (B1666218) to form hippuric acid, which is excreted in the urine.[1][9]

The formation of benzoyl-CoA can deplete the cellular pool of acetyl-CoA, a critical molecule in numerous metabolic pathways, including the Krebs cycle (for ATP production) and gluconeogenesis.[1][9] This depletion can lead to a significant reduction in hepatic ATP levels.[1][9] Furthermore, benzoic acid can inhibit ureagenesis, leading to an increase in ammonia (B1221849) levels, and displace bilirubin (B190676) from albumin.[9] While benzoic acid itself has shown some genotoxic effects in vitro, the higher carcinogenic potential of this compound suggests that reactive intermediates formed during its hydrolysis may also play a role.[9]

toxicological_pathway BTC This compound Benzoic_Acid Benzoic Acid BTC->Benzoic_Acid Hydrolysis Benzoyl_CoA Benzoyl-CoA Benzoic_Acid->Benzoyl_CoA Activation Ureagenesis Ureagenesis Benzoic_Acid->Ureagenesis Inhibition Hippuric_Acid Hippuric Acid (Excreted) Benzoyl_CoA->Hippuric_Acid Conjugation with Glycine Acetyl_CoA Acetyl-CoA Pool Benzoyl_CoA->Acetyl_CoA Depletion ATP ATP Production (Krebs Cycle) Acetyl_CoA->ATP Required for Gluconeogenesis Gluconeogenesis Acetyl_CoA->Gluconeogenesis Required for Cellular_Dysfunction Cellular Dysfunction ATP->Cellular_Dysfunction Leads to Gluconeogenesis->Cellular_Dysfunction Leads to Ureagenesis->Cellular_Dysfunction Leads to

Conclusion

This compound is a highly reactive and synthetically valuable compound. Its utility in the production of a wide range of chemicals, including key intermediates for the pharmaceutical and agrochemical industries, is well-established. The reactivity is dominated by nucleophilic substitution reactions, often proceeding through a stable benzylic carbocation intermediate via an Sₙ1 mechanism. This guide has provided a comprehensive overview of its reactions with various nucleophiles, including quantitative data where available, and detailed experimental protocols for important transformations. A thorough understanding of its reactivity is not only essential for its effective use in synthesis but also for appreciating and mitigating its toxicological risks, a critical consideration for all researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Hydrolysis Reaction Pathway of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction pathway of benzotrichloride (B165768) (BTC), a critical intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. This document details the reaction mechanism, kinetic data, and experimental protocols relevant to both the complete hydrolysis to benzoic acid and the partial hydrolysis to benzoyl chloride.

Introduction

This compound (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound. Its reactivity is primarily centered on the trichloromethyl group, which is susceptible to nucleophilic substitution reactions, most notably hydrolysis. The hydrolysis of this compound is a facile reaction that proceeds rapidly in the presence of water to yield benzoic acid and hydrochloric acid.[1][2] Under controlled conditions, the hydrolysis can be arrested at the intermediate stage to produce benzoyl chloride, a valuable acylating agent.[3] Understanding the intricacies of this reaction pathway is crucial for controlling product selectivity and optimizing reaction conditions in various industrial and research applications.

Reaction Mechanism

The hydrolysis of this compound to benzoic acid is generally understood to proceed through a stepwise mechanism involving carbocation intermediates. The reaction is known to be independent of pH and the concentration of nucleophiles, which strongly suggests a unimolecular nucleophilic substitution (Sₙ1) pathway for the initial steps.[4]

Step-by-Step Hydrolysis Pathway

The complete hydrolysis of this compound to benzoic acid can be delineated in the following steps:

  • Formation of the Dichlorophenylmethyl Cation: The reaction is initiated by the slow, rate-determining dissociation of a chloride ion from the this compound molecule to form a resonance-stabilized dichlorophenylmethyl carbocation. The stability of this carbocation is a key factor driving the Sₙ1 mechanism.

  • Nucleophilic Attack by Water (First Hydrolysis): A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a protonated gem-chlorohydrin intermediate.

  • Deprotonation: A water molecule acts as a base to deprotonate the intermediate, yielding a gem-chlorohydrin and a hydronium ion.

  • Formation of Benzoyl Chloride: The gem-chlorohydrin is unstable and rapidly eliminates a molecule of hydrogen chloride to form benzoyl chloride. This step can be considered an intramolecular elimination.

  • Hydrolysis of Benzoyl Chloride: The newly formed benzoyl chloride can then undergo further hydrolysis. This proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks the carbonyl carbon of the benzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Chloride Ion Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion and a proton (in the presence of a water molecule acting as a base) to form the final product, benzoic acid.

The overall reaction is:

C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

It is important to note that the intermediate, benzoyl chloride, can be isolated if the reaction is carried out with a stoichiometric amount of water, often in the presence of a Lewis acid catalyst which facilitates the initial chloride ion dissociation.[3]

Hydrolysis_Pathway BTC This compound (C₆H₅CCl₃) Carbocation1 Dichlorophenylmethyl Cation (C₆H₅CCl₂⁺) BTC->Carbocation1 - Cl⁻ (slow) ProtonatedChlorohydrin Protonated gem-Chlorohydrin Carbocation1->ProtonatedChlorohydrin + H₂O Chlorohydrin gem-Chlorohydrin ProtonatedChlorohydrin->Chlorohydrin - H⁺ BenzoylChloride Benzoyl Chloride (C₆H₅COCl) Chlorohydrin->BenzoylChloride - HCl TetrahedralIntermediate Tetrahedral Intermediate BenzoylChloride->TetrahedralIntermediate + H₂O BenzoicAcid Benzoic Acid (C₆H₅COOH) TetrahedralIntermediate->BenzoicAcid - HCl, - H⁺

Figure 1: Proposed reaction pathway for the complete hydrolysis of this compound.

Quantitative Data

The hydrolysis of this compound is a rapid reaction. The following table summarizes the available kinetic data.

Temperature (°C)pHRate Constant (k)Half-life (t₁/₂)Reference
5.1-0.00387 s⁻¹~3 minutes[4]
200-14constant-[4]
2570.063 s⁻¹~11 secondsPubChem CID: 7367
300-14constant~2.4 minutes[2]

Note: The rate of hydrolysis has been observed to be independent of pH in the range of 0 to 14.[4]

Experimental Protocols

Kinetic Study of this compound Hydrolysis by Titration

This protocol describes a method to determine the rate of hydrolysis of this compound by titrating the hydrochloric acid produced.

Materials:

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 0.1 M).

  • Prepare a series of reaction flasks containing a known volume of a water-acetone mixture (to ensure solubility of this compound). Place the flasks in a thermostated water bath to equilibrate at the desired temperature.

  • To initiate the reaction, pipette a known volume of the this compound stock solution into the first reaction flask while starting a stopwatch simultaneously.

  • At regular time intervals (e.g., every 30 seconds), withdraw a known aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.

  • Add a few drops of phenolphthalein indicator to the quenched sample and titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution until a persistent pink color is observed.

  • Record the volume of NaOH consumed at each time point.

  • Repeat the process for all time points.

  • The concentration of HCl produced over time can be calculated, which corresponds to the extent of hydrolysis. The rate constant can then be determined by plotting the appropriate concentration versus time data.

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Prep_BTC Prepare this compound stock solution in acetone Initiate Initiate reaction by adding BTC solution and start timer Prep_BTC->Initiate Prep_Flasks Prepare reaction flasks with water-acetone mixture Equilibrate Equilibrate flasks in thermostated water bath Prep_Flasks->Equilibrate Equilibrate->Initiate Sample Withdraw aliquots at regular time intervals Initiate->Sample Quench Quench reaction in ice-cold water Sample->Quench Titrate Titrate with standardized NaOH using phenolphthalein Quench->Titrate Record Record volume of NaOH Titrate->Record Calculate Calculate rate constant Record->Calculate

Figure 2: Experimental workflow for the kinetic study of this compound hydrolysis.
Synthesis of Benzoyl Chloride via Partial Hydrolysis of this compound

This protocol outlines the controlled hydrolysis of this compound to synthesize benzoyl chloride.[3]

Materials:

  • This compound

  • Anhydrous zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) as a catalyst

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize the evolved HCl)

  • Heating mantle

Procedure:

  • Place this compound and a catalytic amount of anhydrous ZnCl₂ or FeCl₃ in the round-bottom flask.

  • Heat the mixture to a temperature of about 100-120°C with vigorous stirring.

  • Slowly add a stoichiometric amount of water (1 mole of water for every 1 mole of this compound) dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of HCl gas.

  • After the addition of water is complete, continue heating and stirring the mixture for a short period to ensure the reaction goes to completion.

  • The resulting crude benzoyl chloride can be purified by fractional distillation under reduced pressure.

Caution: This reaction should be performed in a well-ventilated fume hood as it generates significant amounts of corrosive HCl gas.

Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of the reaction mixture from the hydrolysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a non-polar column like DB-5ms)

Sample Preparation:

  • Withdraw a small aliquot of the reaction mixture.

  • If necessary, quench the reaction (e.g., by cooling or neutralization).

  • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • The extract can be analyzed directly or after derivatization if necessary for certain intermediates.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

The identification of this compound, benzoyl chloride, and benzoic acid can be confirmed by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic organic chemistry. A thorough understanding of its Sₙ1-driven reaction pathway, including the formation of key carbocation and benzoyl chloride intermediates, allows for precise control over the reaction outcome. The provided kinetic data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field, enabling the optimization of processes for the synthesis of benzoic acid and its derivatives. Careful control of reaction parameters, particularly the stoichiometry of water and the use of catalysts, is paramount in achieving the desired product selectivity.

References

Spectroscopic Profile of Benzotrichloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzotrichloride (B165768) (C₆H₅CCl₃), a key intermediate in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₅Cl₃, with a molecular weight of 195.47 g/mol . Its spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CCl₄)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.893MultipletJ(A,A') = 2.39, J(A,B) = 8.13, J(A,B') = 0.53, J(A,C) = 1.142H, ortho-protons
7.373MultipletJ(A',B) = 0.53, J(A',B') = 8.13, J(A',C) = 1.142H, meta-protons
7.348MultipletJ(B,B') = 1.44, J(B,C) = 7.45, J(B',C) = 7.451H, para-proton

Data sourced from a 300 MHz spectrum in Carbon Tetrachloride (CCl₄).[1]

¹³C NMR

Chemical Shift (δ) ppmAssignment
142.3C-Cl₃
131.5para-Carbon
129.3ortho-Carbons
128.8meta-Carbons
95.8-CCl₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3030MediumAromatic C-H stretch
1600, 1480, 1450Medium to StrongAromatic C=C ring stretch
800 - 600StrongC-Cl stretch
780 - 720StrongC-H out-of-plane bend

Note: The specific peak list for the IR spectrum of this compound is not detailed in the provided search results. The table represents characteristic absorption bands for the functional groups present in the molecule.[2]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
1942.2[M]⁺ (with ³⁵Cl₃)
1962.1[M+2]⁺ (with ³⁵Cl₂³⁷Cl)
16164.2[M-Cl]⁺
159100.0[M-Cl-H₂]⁺ or [C₇H₅Cl₂]⁺
125-[C₇H₅Cl]⁺
8918.2[C₇H₅]⁺

The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing three chlorine atoms. The molecular ion peak is observed at m/z 194, corresponding to the molecule with three ³⁵Cl isotopes.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CCl₄ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the aromatic region (approximately 6-9 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to cover the expected range for aromatic and organohalogen compounds (approximately 90-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods.

  • Ionization: Utilize Electron Ionization (EI) to induce fragmentation and create charged ions. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (e.g., Dissolving, Thin Film) NMR_Exp NMR Experiment (¹H, ¹³C) Sample->NMR_Exp IR_Exp IR Experiment Sample->IR_Exp MS_Exp Mass Spec Experiment Sample->MS_Exp NMR_Data NMR Data Acquisition (FID) NMR_Exp->NMR_Data IR_Data IR Data Acquisition (Interferogram) IR_Exp->IR_Data MS_Data MS Data Acquisition (Ion Counts) MS_Exp->MS_Data NMR_Proc Data Processing (Fourier Transform, Phasing) NMR_Data->NMR_Proc IR_Proc Data Processing (Fourier Transform, Bkg Subtraction) IR_Data->IR_Proc MS_Proc Data Processing (Spectrum Generation) MS_Data->MS_Proc NMR_Spec NMR Spectrum (Chemical Shifts, Coupling) NMR_Proc->NMR_Spec IR_Spec IR Spectrum (Absorption Bands) IR_Proc->IR_Spec MS_Spec Mass Spectrum (m/z, Relative Intensity) MS_Proc->MS_Spec Interpretation Structural Elucidation & Data Interpretation NMR_Spec->Interpretation IR_Spec->Interpretation MS_Spec->Interpretation

Caption: A flowchart of the spectroscopic analysis process.

References

Solubility of Benzotrichloride in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (BTC), also known as α,α,α-trichlorotoluene, is a pivotal chemical intermediate in the synthesis of a wide array of commercially significant compounds, including dyes, pesticides, pharmaceuticals, and UV stabilizers.[1][2] Its utility in these synthetic pathways is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, supported by available data and standardized experimental protocols.

Core Concepts in Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium determined by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" is a fundamental principle in predicting solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its phenyl group and trichloromethyl group, exhibits a degree of polarity but is largely considered a non-polar to moderately polar compound, influencing its solubility in organic media.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeQualitative SolubilityCitation(s)
EthanolC₂H₅OHPolar ProticSoluble / Miscible[1][2][3][4][5]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / Miscible[1][3][4][6][7][8]
BenzeneC₆H₆Non-polarSoluble / Miscible[2][3][4][6]
Acetone(CH₃)₂COPolar AproticSoluble / Miscible[5]
ChloroformCHCl₃Polar AproticGood Solvent[1]

Table 2: Quantitative Solubility of this compound in Water

While the focus of this guide is on organic solvents, it is pertinent to note the low solubility of this compound in aqueous media, where it also undergoes rapid hydrolysis.

Temperature (°C)Solubility (g/L)NotesCitation(s)
50.053-[7]
200.1-[9]
390.25Hydrolysis occurs.[1]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method can be adapted for specific laboratory requirements.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled water bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

    • After stirring, allow the solution to stand undisturbed in the temperature-controlled bath for an extended period (e.g., 48 hours) to allow any undissolved solute to settle.

  • Sample Analysis:

    • Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known concentration suitable for the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument such as a gas chromatograph.

  • Calculation of Solubility:

    • From the concentration of the diluted sample, calculate the original concentration in the saturated solution.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B C Separation of Undissolved Solute B->C D Sampling of Supernatant C->D E Dilution of Sample D->E F Analytical Measurement (e.g., GC) E->F G Calculation of Solubility F->G

Caption: A generalized workflow for determining the solubility of a compound.

Chemical Reactivity and Intermediate Role of this compound

This diagram illustrates the central role of this compound as a chemical intermediate, a logical relationship dictated by its reactivity.

G BTC This compound (C₆H₅CCl₃) BC Benzoyl Chloride BTC->BC Partial Hydrolysis BA Benzoic Acid BTC->BA Complete Hydrolysis BTF Benzotrifluoride BTC->BTF Fluorination UV_Stab UV Stabilizers BTC->UV_Stab Dyes Dyes BC->Dyes Pesticides Pesticides BC->Pesticides BTF->Pesticides

Caption: Key synthetic pathways involving this compound as an intermediate.

Conclusion

This compound exhibits excellent solubility in a wide range of common organic solvents, a property that is fundamental to its extensive use as a chemical intermediate. While quantitative solubility data in organic media is sparse in readily accessible literature, its qualitative description as "soluble" or "miscible" provides a strong basis for its application in synthesis and formulation. The provided experimental protocol offers a standardized method for determining precise solubility values where required for specific applications in research and development. Understanding these solubility characteristics is crucial for optimizing reaction conditions, improving product yields, and ensuring the safe and effective handling of this important chemical compound.

References

An In-depth Technical Guide to the Thermochemical Properties and Stability of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a pivotal chemical intermediate in the synthesis of a wide array of commercially significant compounds, including dyes, pesticides, and pharmaceuticals. Its utility stems from the high reactivity of the trichloromethyl group. A thorough understanding of its thermochemical properties and stability is paramount for safe handling, process optimization, and predicting its environmental fate. This technical guide provides a comprehensive overview of the thermochemical data, stability profile, and relevant experimental methodologies associated with this compound.

Thermochemical Properties

A precise understanding of the thermochemical properties of this compound is essential for designing and controlling chemical processes. Key parameters include the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.

Data Presentation
PropertySymbolValueUnits
Molecular Formula-C₇H₅Cl₃-
Molar MassM195.48 g/mol
Melting PointTₘ-5.0°C
Boiling PointTₙ220.8°C
Density (at 20°C)ρ1.3756g/mL
Heat of Combustion (liquid)ΔH°c-3684kJ/mol
Calculated Standard Enthalpy of Formation (liquid) ΔH°f -71.37 kJ/mol
Estimated Standard Molar Entropy (liquid) 285.34 J/(mol·K)
Calculated Standard Gibbs Free Energy of Formation (liquid) ΔG°f 31.32 kJ/mol

Note: The standard enthalpy of formation was calculated from the experimental heat of combustion. The standard molar entropy was estimated using the Joback group contribution method. The standard Gibbs free energy of formation was calculated using the Gibbs-Helmholtz equation.

Stability and Reactivity

This compound is a reactive compound, primarily due to the presence of the trichloromethyl group, which is susceptible to nucleophilic attack. Its stability is significantly influenced by environmental conditions.

Hydrolysis

This compound is notoriously unstable in the presence of moisture. It undergoes rapid hydrolysis to form benzoic acid and hydrochloric acid.[1] The reaction can be controlled to yield benzoyl chloride as an intermediate.[2]

  • Full Hydrolysis: C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

  • Partial Hydrolysis: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2HCl

The rate of hydrolysis is significant, with a reported half-life of approximately 2.4 minutes in water, highlighting the need for anhydrous storage and handling conditions.[3]

Thermal Decomposition

Upon heating, especially in the presence of impurities, this compound can decompose. While specific decomposition pathways and kinetics are not extensively detailed in the readily available literature, thermal stress can lead to the formation of various chlorinated and polymeric byproducts.

Experimental Protocols

Determination of Heat of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound is derived from its heat of combustion, which is experimentally determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • High-pressure oxygen cylinder

  • Pellet press

  • Ignition wire

  • High-precision thermometer

  • Crucible

Procedure:

  • A pellet of a known mass of this compound is prepared.

  • The pellet is placed in the crucible inside the bomb. An ignition wire is attached to the electrodes, with a portion of it in contact with the sample.

  • A small, known amount of water is added to the bomb to saturate the internal atmosphere with water vapor.

  • The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • The bomb is placed in the calorimeter bucket containing a precisely measured volume of water.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of this compound is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from any residual nitrogen) and the heat of combustion of the ignition wire.

Synthesis of this compound via Free-Radical Chlorination of Toluene (B28343)

The industrial production of this compound is primarily achieved through the free-radical chlorination of toluene.[4]

Principle: Toluene is reacted with chlorine gas in the presence of a radical initiator, typically UV light or heat. The reaction proceeds through a free-radical chain mechanism, where chlorine radicals successively replace the hydrogen atoms on the methyl group of toluene.

Apparatus:

  • Reaction vessel equipped with a reflux condenser, gas inlet tube, and a thermometer.

  • UV lamp or heat source.

  • Chlorine gas cylinder.

  • Scrubber for HCl gas.

Procedure:

  • Toluene is charged into the reaction vessel.

  • The toluene is heated to reflux or irradiated with UV light to initiate the reaction.

  • Chlorine gas is bubbled through the toluene. The reaction is highly exothermic and requires careful temperature control.

  • The reaction proceeds stepwise through benzyl (B1604629) chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) as intermediates.[3]

  • The progress of the reaction can be monitored by measuring the density of the reaction mixture or by gas chromatography.

  • Chlorination is continued until the desired degree of substitution is achieved.

  • The crude this compound is then purified by fractional distillation.

Signaling Pathways and Logical Relationships

The synthesis and primary reaction of this compound can be visualized as logical workflows.

Synthesis of this compound from Toluene

G Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride Cl2_1 Cl₂ Cl2_1->BenzylChloride Initiator UV Light or Heat Initiator->Toluene BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride HCl1 HCl BenzylChloride->HCl1 Cl2_2 Cl₂ Cl2_2->BenzalChloride This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound HCl2 HCl BenzalChloride->HCl2 Cl2_3 Cl₂ Cl2_3->this compound HCl3 HCl This compound->HCl3

Caption: Free-radical chlorination of toluene to this compound.

Hydrolysis of this compound

G This compound This compound (C₆H₅CCl₃) BenzoylChloride Benzoyl Chloride (C₆H₅COCl) This compound->BenzoylChloride Partial Hydrolysis H2O_partial H₂O (limited) H2O_partial->BenzoylChloride HCl_partial 2 HCl BenzoylChloride->HCl_partial BenzoicAcid Benzoic Acid (C₆H₅COOH) BenzoylChloride->BenzoicAcid Further Hydrolysis H2O_full H₂O (excess) H2O_full->BenzoicAcid HCl_full HCl BenzoicAcid->HCl_full

Caption: Stepwise hydrolysis of this compound.

Conclusion

This technical guide has summarized the key thermochemical properties and stability considerations for this compound. The provided data, including a calculated standard enthalpy of formation and estimated standard molar entropy, offer valuable parameters for thermodynamic modeling of reactions involving this compound. The detailed experimental protocols for determining the heat of combustion and for the synthesis of this compound provide practical guidance for laboratory and industrial applications. The inherent instability of this compound, particularly its rapid hydrolysis, underscores the critical need for stringent handling and storage procedures to ensure safety and product integrity. The visualized reaction pathways offer a clear conceptual framework for understanding the synthesis and primary reactivity of this important chemical intermediate.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Historical Discovery and Synthesis of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a pivotal chemical intermediate in the synthesis of a wide array of commercially significant compounds, including dyes, pesticides, pharmaceuticals, and UV stabilizers.[1] Its high reactivity, stemming from the trichloromethyl group attached to the benzene (B151609) ring, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, offering detailed experimental protocols, comparative quantitative data, and logical workflows to support researchers and professionals in the field.

Historical Discovery: A Mid-19th Century Breakthrough

The first documented synthesis of this compound dates back to 1858 by the Russian chemists L. Schischkoff and A. Rosing.[2] Their pioneering work involved the reaction of benzoyl chloride (C₆H₅COCl) with phosphorus pentachloride (PCl₅).[2] This early method laid the groundwork for understanding the reactivity of benzoyl compounds and the potential for exhaustive chlorination of the methyl group on toluene (B28343) derivatives.

Synthesis Methodologies: From Laboratory Curiosities to Industrial Stalwarts

The production of this compound has evolved significantly since its initial discovery, with various methods being developed to improve yield, purity, and scalability. The most prominent methods are detailed below.

Free-Radical Chlorination of Toluene

The dominant industrial method for producing this compound is the free-radical chlorination of toluene (C₆H₅CH₃). This process involves the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms. The reaction proceeds through benzyl (B1604629) chloride (C₆H₅CH₂Cl) and benzal chloride (C₆H₅CHCl₂) as intermediates.[3]

Reaction Pathway:

C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl C₆H₅CH₂Cl + Cl₂ → C₆H₅CHCl₂ + HCl C₆H₅CHCl₂ + Cl₂ → C₆H₅CCl₃ + HCl

The reaction is typically initiated by ultraviolet (UV) light or chemical radical initiators such as dibenzoyl peroxide. To suppress the competing chlorination of the aromatic ring, the reaction is carried out at elevated temperatures and in the absence of Lewis acid catalysts.[4]

Objective: To synthesize this compound by the exhaustive photochlorination of toluene.

Materials:

Apparatus:

  • A three-necked flask equipped with a thermometer, a gas inlet tube, and a reflux condenser.[5]

  • A light source (e.g., a sunlamp or a high-wattage incandescent bulb).

  • A system for scrubbing the effluent HCl gas.

Procedure:

  • Charge the three-necked flask with toluene and the phosphorus catalyst.[5]

  • Heat the mixture to reflux.[5]

  • Introduce a steady stream of chlorine gas through the gas inlet tube while illuminating the flask with the light source.[5]

  • Monitor the reaction progress by observing the increase in the boiling point of the reaction mixture. The chlorination is considered complete when the boiling point reaches approximately 215 °C.[5]

  • The reaction typically takes 15-20 hours to complete.[5]

  • Upon completion, discontinue the chlorine flow and heating.

  • Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 97-98 °C under 12 mmHg pressure.[5]

Quantitative Data:

  • Yield: Approximately 94 g (90% of the theoretical yield).[5]

  • Purity: The purity of the distilled product is typically high, but can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Synthesis from Benzoyl Chloride

The historical method of reacting benzoyl chloride with phosphorus pentachloride remains a viable laboratory-scale synthesis.

Reaction:

C₆H₅COCl + PCl₅ → C₆H₅CCl₃ + POCl₃

This reaction is driven by the formation of the stable phosphorus oxychloride (POCl₃).

Objective: To synthesize this compound from benzoyl chloride.

Materials:

  • Benzoyl chloride

  • Phosphorus pentachloride (PCl₅)

Apparatus:

  • A round-bottom flask with a reflux condenser.

  • A heating mantle.

  • A distillation setup.

Procedure:

  • In a fume hood, carefully mix equimolar amounts of benzoyl chloride and phosphorus pentachloride in the round-bottom flask.

  • Heat the mixture gently under reflux until the reaction ceases (evolution of HCl gas stops).

  • After cooling, carefully separate the this compound from the phosphorus oxychloride by fractional distillation.

Chlorination of Dibenzyl Ether

Another method for the synthesis of this compound involves the chlorination of dibenzyl ether ((C₆H₅CH₂)₂O), which is often a byproduct in the production of benzyl alcohol.[2] This process yields a mixture of this compound and benzoyl chloride.[2]

Reaction:

(C₆H₅CH₂)₂O + Cl₂ → C₆H₅CCl₃ + C₆H₅COCl + other products

Objective: To synthesize a mixture of this compound and benzoyl chloride from dibenzyl ether.

Materials:

  • Dibenzyl ether (400 g)

  • Chlorine gas

Apparatus:

  • A reaction vessel suitable for gas dispersion.

  • A light source (e.g., a high-pressure mercury vapor lamp).

  • A heating and temperature control system.

Procedure:

  • Charge the reaction vessel with dibenzyl ether.

  • Heat the ether to 140-150 °C.

  • Introduce chlorine gas at a rate of approximately 40 liters per hour for 9 hours while irradiating with the light source.

  • The resulting reaction mixture will contain this compound and benzoyl chloride.

Quantitative Data for a Specific Experiment:

  • This compound: 51.2% by weight

  • Benzoyl Chloride: 46.3% by weight

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for the different synthesis methods discussed.

Synthesis MethodStarting MaterialCatalyst/InitiatorReaction Time (approx.)YieldPurity
Free-Radical Chlorination TolueneLight / PCl₃/PCl₅15-20 hours~90%[5]High after distillation
From Benzoyl Chloride Benzoyl ChlorideNoneVariable--
Chlorination of Dibenzyl Ether Dibenzyl EtherLight9 hoursMixture51.2% BTC, 46.3% BzCl

Note: Data for the synthesis from benzoyl chloride is less commonly reported in terms of specific yields in the reviewed literature.

Mandatory Visualizations

To further elucidate the synthesis pathways and experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_Pathways cluster_0 Free-Radical Chlorination cluster_1 From Benzoyl Chloride cluster_2 From Dibenzyl Ether Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ (Light/Initiator) BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride + Cl₂ (Light/Initiator) This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound + Cl₂ (Light/Initiator) BenzoylChloride Benzoyl Chloride (C₆H₅COCl) BenzoylChloride->this compound + PCl₅ DibenzylEther Dibenzyl Ether ((C₆H₅CH₂)₂O) DibenzylEther->this compound + Cl₂ (Light) DibenzylEther->BenzoylChloride + Cl₂ (Light)

Caption: Synthesis pathways to this compound.

Experimental_Workflow_Photochlorination start Start: Prepare Reactants (Toluene, Catalyst) reaction Photochlorination Reaction: - Heat to reflux - Introduce Cl₂ gas - Irradiate with light - Monitor boiling point start->reaction purification Purification: Vacuum Distillation reaction->purification Crude Product product Final Product: This compound purification->product analysis Analysis (e.g., GC-MS) product->analysis

Caption: Experimental workflow for photochlorination of toluene.

Conclusion

The journey of this compound from its initial discovery in a 19th-century laboratory to its status as a cornerstone of the modern chemical industry is a testament to the enduring power of organic synthesis. While free-radical chlorination of toluene remains the industrial standard due to its cost-effectiveness and scalability, alternative methods provide valuable options for specific laboratory and niche applications. This guide has provided a comprehensive overview of the key synthetic routes, complete with detailed protocols and comparative data, to empower researchers and professionals in their pursuit of innovation and development in the chemical and pharmaceutical sciences.

References

Benzotrichloride Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of benzotrichloride (B165768) derivatives, covering their synthesis, chemical properties, and diverse applications across various scientific and industrial sectors. Particular focus is placed on their emerging roles in drug discovery, agrochemicals, and materials science.

Core Concepts: this compound Chemistry

This compound (BTC), also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound with the chemical formula C₆H₅CCl₃.[1] Its chemical versatility stems from the trichloromethyl group attached to the benzene (B151609) ring, which serves as a precursor to a wide array of functional groups. The primary derivatives include benzoyl chloride, benzotrifluoride, and various substituted benzophenones.

The synthesis of this compound is typically achieved through the free-radical chlorination of toluene, catalyzed by light or a radical initiator like dibenzoyl peroxide.[2] The reaction proceeds stepwise through benzyl (B1604629) chloride and benzal chloride intermediates.[2]

Key this compound Derivatives and Their Synthesis

The reactivity of the trichloromethyl group allows for the synthesis of numerous derivatives with significant commercial and research applications.

Benzoyl Chloride

Benzoyl chloride is a cornerstone intermediate in organic synthesis, readily prepared from this compound.

Experimental Protocol: Synthesis of Benzoyl Chloride from this compound

This protocol is based on the reaction of this compound with benzoic acid.[2][3]

Materials:

  • This compound (crude)

  • Benzoic acid

  • Zinc chloride (catalyst)

Procedure:

  • Charge a reaction kettle with 1000 kg of benzoic acid.

  • Add 0.585 kg of zinc chloride to the kettle.

  • Pump 1680 kg of crude this compound into the kettle.

  • Apply a vacuum to the hydrochloric acid absorption device, maintaining a vacuum of 740-750 mmHg.

  • Heat the mixture to 60°C with continuous stirring.

  • Raise the temperature to 120°C and maintain for 4 hours, allowing the generated hydrogen chloride gas to be removed.

  • The resulting crude benzoyl chloride is then purified by reduced pressure distillation. Heat the crude product to 165°C, with the top of the distillation tower at 110°C and a pressure of 20 mmHg. A reflux ratio of 2:1 is maintained.[3]

2,4-Dihydroxybenzophenone (UV Stabilizer)

Benzophenone (B1666685) derivatives are widely used as UV stabilizers in plastics and coatings.[4] 2,4-Dihydroxybenzophenone is synthesized from this compound and resorcinol (B1680541).

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone

This protocol describes the reaction of this compound with resorcinol in an aqueous solution of N-methyl-2-pyrrolidone.[5]

Materials:

  • Resorcinol (388.5 g, 3.53 moles)

  • Water (678 g)

  • N-methyl-2-pyrrolidone (333 ml)

  • This compound (764.7 g, 3.9 moles)

Procedure:

  • In a 5-liter glass flask, combine resorcinol, water, and N-methyl-2-pyrrolidone.

  • Heat the mixture to 40°C in a water bath.

  • Add this compound to the mixture over a period of 3.5 hours with stirring.

  • Continue stirring for an additional 3 hours at 45°-50°C.

  • Allow the mixture to cool to room temperature and then filter to collect the crude product.

  • The crude golden-yellow cake is then soaked in 500 ml of water for 1 hour and refiltered.

  • The purified product can be further refined by vacuum distillation at a pressure of 0.001 to 60 mm Hg and a temperature between 150°C and 250°C.[5]

Applications of this compound Derivatives

The diverse derivatives of this compound have found applications in numerous fields.

Pharmaceutical and Drug Development

Benzothiazole (B30560) derivatives, which can be synthesized from precursors derived from this compound, have shown significant promise as anticancer agents.[6][7][8][9][10]

Anticancer Activity of Benzothiazole Derivatives

Several studies have demonstrated the efficacy of benzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways.

  • NF-κB/COX-2/iNOS Pathway: Certain benzothiazole compounds with fluorine and nitro substituents have been shown to suppress COX-2 and iNOS activation in hepatocellular carcinoma (HepG2) cells by inhibiting the NF-κB signaling pathway, leading to apoptosis.[10]

  • AKT and ERK Signaling Pathways: The compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) has been found to inhibit both the AKT and ERK signaling pathways in A431 and A549 cancer cells, promoting apoptosis and arresting the cell cycle.[11][12]

  • VEGFR-2 Inhibition: Some benzothiazole hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13]

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Pyridine containing pyrimidine (B1678525) derivative 34Colo2055.04[7]
Pyridine containing pyrimidine derivative 34U93713.9[7]
Pyridine containing pyrimidine derivative 34MCF-730.67[7]
Pyridine containing pyrimidine derivative 34A54930.45[7]
Substituted bromopyridine acetamide (B32628) benzothiazole derivative 29SKRB-30.0012[7]
Substituted bromopyridine acetamide benzothiazole derivative 29SW6200.0043[7]
Substituted bromopyridine acetamide benzothiazole derivative 29A5490.044[7]
Substituted bromopyridine acetamide benzothiazole derivative 29HepG20.048[7]
Substituted chlorophenyl oxothiazolidine based benzothiazole 53HeLa9.76[7]
Benzothiazole arylidine 5aNCI-H4603.61[14]
Benzothiazole arylidine 5aHepG23.14[14]
Benzothiazole arylidine 5aHCT-1164.20[14]
Benzothiazole arylidine 5dNCI-H4603.04[14]
Benzothiazole arylidine 5dHepG23.20[14]
Benzothiazole arylidine 5dHCT-1163.38[14]
Agrochemicals

This compound is a crucial intermediate in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[15] A key derivative in this field is p-chlorobenzotrifluoride, synthesized from this compound, which is a precursor for dinitroaniline herbicides.[16]

Quantitative Data: Toxicity of p-Chlorobenzotrifluoride

The following table presents toxicity data for p-chlorobenzotrifluoride.

Test OrganismExposure RouteMetricValueReference
RatInhalation (4h)LC50> 32.03 mg/l[17]
RabbitDermalLD50> 3.300 mg/kg[17]
Bluegill (Lepomis macrochirus)96 hLC505.6 mg/l[18]
Water flea (Daphnia magna)48 hEC503.7 - 5.6 mg/l[18]
Green algae (Pseudokirchneriella subcapitata)72 hNOEC0.41 mg/l[18]
Dyes and Pigments

This compound is a precursor for the synthesis of various dyes. For instance, benzaldehyde, which can be produced from benzal chloride (an intermediate in this compound synthesis), is a key reactant in the synthesis of malachite green.

Experimental Workflow: Synthesis of Malachite Green from Benzaldehyde

G cluster_reactants Reactants cluster_reaction1 Leuco Base Formation cluster_oxidation Oxidation cluster_purification Purification benzaldehyde Benzaldehyde mix Mix & Heat (100°C, 24h) benzaldehyde->mix dma N,N-Dimethylaniline dma->mix hcl Conc. HCl hcl->mix alkalize Alkalize (NaOH) mix->alkalize steam_distill Steam Distillation alkalize->steam_distill filter_wash Filter & Wash steam_distill->filter_wash leuco_base Leuco Base filter_wash->leuco_base melt Melt Leuco Base leuco_base->melt add_acid Add HCl/Acetic Acid melt->add_acid add_oxidant Add PbO2 add_acid->add_oxidant stir Stir (2h) add_oxidant->stir filter_pbo2 Filter PbO2 stir->filter_pbo2 remove_lead Remove Lead (Na2SO4) filter_pbo2->remove_lead filter_lead Filter remove_lead->filter_lead precipitate Precipitate with NaOH filter_lead->precipitate filter_wash_dry Filter, Wash, Dry precipitate->filter_wash_dry dissolve Dissolve in Petroleum Ether filter_wash_dry->dissolve filter_impurities Filter Impurities dissolve->filter_impurities evaporate Evaporate Solvent filter_impurities->evaporate malachite_green Malachite Green evaporate->malachite_green

Synthesis of Malachite Green from Benzaldehyde.
Polymer Additives

Benzophenone derivatives synthesized from this compound are effective UV absorbers, protecting polymers from degradation by sunlight.[19] They function by absorbing UV radiation and dissipating it as heat.[4]

Quantitative Data: UV Absorption of Benzophenone Derivatives

The following table shows the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε) for various benzophenone derivatives.

DerivativeSubstituentsλmax (nm)Molar Extinction Coefficient (ε)Reference
BenzophenoneR1 = C8H17; R2, R3 = H28915,200[1]
32710,800
BenzophenoneR1 = CH3; R2 = OH; R3 = H29610,300[1]
35013,900
2-Hydroxybenzophenone-~260-[4]
Simple Benzophenone Derivatives-~285~15,000[1]
~325~10,000
2'-Hydroxy Benzophenone Derivatives-~350-[1]

Signaling Pathways and Mechanisms of Action

The biological activity of many this compound derivatives, particularly in the context of cancer, is due to their interaction with specific cellular signaling pathways.

Signaling Pathway: NF-κB Inhibition by Benzothiazole Derivatives

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition stimulus Stimulus (e.g., Cytokines) IKK IKK Complex stimulus->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB P-IκB IkB_NFkB->p_IkB degradation Proteasomal Degradation p_IkB->degradation DNA DNA NFkB_nuc->DNA transcription Gene Transcription DNA->transcription COX2 COX-2 transcription->COX2 iNOS iNOS transcription->iNOS BTZ Benzothiazole Derivative BTZ->IKK Inhibits

Inhibition of the NF-κB pathway by benzothiazole derivatives.

This diagram illustrates how certain benzothiazole derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes like COX-2 and iNOS.[10]

Signaling Pathway: Dual Inhibition of AKT and ERK by Benzothiazole Derivative B7

G cluster_receptor Cell Surface cluster_akt_pathway AKT Pathway cluster_erk_pathway ERK Pathway cluster_inhibitor Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT AKT->pAKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Cell_Proliferation_Migration Cell Proliferation & Migration pERK->Cell_Proliferation_Migration B7 Benzothiazole Derivative B7 B7->pAKT Inhibits B7->pERK Inhibits

Dual inhibition of AKT and ERK pathways by benzothiazole B7.

This diagram shows the dual inhibitory action of the benzothiazole derivative B7 on both the AKT and ERK signaling pathways. By blocking the phosphorylation of both AKT and ERK, B7 effectively halts downstream signaling that promotes cell survival, proliferation, and migration.[11][12]

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds with a broad spectrum of applications. From fundamental building blocks in the synthesis of dyes and polymers to the development of sophisticated pharmaceutical agents and agrochemicals, the utility of these compounds is extensive. The ongoing research into novel derivatives, particularly in the field of anticancer drug discovery, highlights the continuing importance of this compound chemistry in addressing contemporary scientific and industrial challenges. This guide provides a foundational understanding for researchers and professionals to explore and harness the potential of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols: Benzotrichloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of benzotrichloride (B165768) (BTC) as a versatile chemical intermediate in organic synthesis. This compound, also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound widely used in the production of dyes, agrochemicals, pharmaceuticals, and polymer additives.[1] Its utility stems from the trichloromethyl group, which can be readily transformed into other functional groups, making it a valuable precursor for a variety of important chemical entities.[1][2]

Disclaimer: this compound is a hazardous chemical. It is toxic, corrosive, and a suspected carcinogen.[1][3] All experimental work must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] Always consult the latest Safety Data Sheet (SDS) before handling.

General Safety and Handling Precautions

Before undertaking any of the protocols outlined below, it is critical to adhere to strict safety measures.

  • Engineering Controls: All manipulations involving this compound must be performed in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[4]

    • Hand Protection: Use chemical-resistant gloves (e.g., Viton®, butyl rubber). Inspect gloves for any signs of degradation before use and practice proper glove removal technique.[4][5]

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[6]

  • Emergency Procedures:

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[6]

    • In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

    • In case of eye contact, flush with lukewarm water for at least 15 minutes and seek immediate medical attention.[3][7]

    • In case of inhalation, move to fresh air and seek immediate medical attention.[3][7]

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture, heat, and direct sunlight.[3][4] It is incompatible with water and strong bases.

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

Application Note 1: Synthesis of Benzoyl Chloride

This compound is a primary precursor for the industrial production of benzoyl chloride, a crucial reagent for benzoylation reactions in the synthesis of pharmaceuticals, dyes, and peroxides.[8][9] Two common methods for this conversion are the reaction with a carboxylic acid (e.g., benzoic acid or phthalic acid) or through controlled partial hydrolysis.[10][11] The reaction with a carboxylic acid is often preferred as it can produce two moles of benzoyl chloride from one mole of this compound and one mole of benzoic acid.[11]

Experimental Protocol 1.1: Synthesis of Benzoyl Chloride from this compound and Phthalic Acid

This protocol is adapted from a demonstrated laboratory procedure and utilizes phthalic acid in the presence of a Lewis acid catalyst.[2]

Materials:

  • This compound (C₆H₅CCl₃)

  • Phthalic acid (90% purity assumed, containing 10% phthalic anhydride)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Round-bottom flask with reflux condenser and gas outlet (to scrub HCl)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser. Ensure the top of the condenser is connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolved hydrogen chloride (HCl) gas.

  • To the flask, add this compound (145 g, 0.74 mol), 90% phthalic acid (112 g, containing 0.61 mol phthalic acid and 0.08 mol phthalic anhydride), and anhydrous zinc chloride (10 g).[2]

  • Heat the mixture to 100°C with stirring. A vigorous evolution of HCl gas will be observed.

  • Maintain the reaction at 100°C for approximately 1 hour, or until the evolution of HCl gas ceases.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up the apparatus for vacuum distillation to separate the products.

  • Carefully distill the mixture under reduced pressure. Collect the fraction boiling at 78-80°C at 12 mm Hg.[2] This fraction is the purified benzoyl chloride. The other major product, phthalic anhydride, will remain in the distillation flask as a higher-boiling solid.[2]

Quantitative Data for Benzoyl Chloride Synthesis
MethodReactants (Molar Ratio)CatalystTemperature (°C)Time (h)Yield (%)Reference
Carboxylic Acid ReactionThis compound : Phthalic Acid (~1.2 : 1)ZnCl₂100196[2]
Carboxylic Anhydride ReactionThis compound : Phthalic Anhydride (~1.05 : 1)ZnCl₂120-1301290[2]
Partial Hydrolysis with Benzoic AcidThis compound : Benzoic Acid (1 : 1)-Heat2-6>99.5[12]

Application Note 2: Synthesis of Benzophenone UV Absorbers

Benzophenone and its derivatives are widely used as UV absorbers to protect materials like plastics and paints from degradation by sunlight.[2] this compound serves as a key starting material for synthesizing hydroxybenzophenones through a Friedel-Crafts-type reaction with phenols.

Experimental Protocol 2.1: Synthesis of 2,4-Dihydroxybenzophenone (B1670367)

This protocol describes the reaction of this compound with resorcinol (B1680541) to yield 2,4-dihydroxybenzophenone, a common UV absorber. The procedure is adapted from US Patent 3,843,729.[3]

Materials:

  • This compound (C₆H₅CCl₃)

  • Resorcinol (1,3-dihydroxybenzene)

  • Methanol (B129727) (MeOH)

  • Toluene (B28343)

  • Stirrer-type apparatus (e.g., three-neck flask with mechanical stirrer, dropping funnel, and reflux condenser)

  • Heating mantle

Procedure:

  • In a three-neck flask equipped with a stirrer, dropping funnel, and reflux condenser, place this compound (500 g) and toluene (1.8 L).

  • Heat the mixture to 60-65°C with stirring.

  • In a separate beaker, prepare a solution of resorcinol (220 g), methanol (140 g), and toluene (200 mL).

  • Add the resorcinol solution dropwise to the heated this compound solution over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 60-65°C for an additional 6 hours.

  • Cool the mixture to room temperature. The product, 2,4-dihydroxybenzophenone, will precipitate out of the solution.

  • Collect the yellow crystalline product by suction filtration. The reported yield is approximately 385 g.[3]

Quantitative Data for 2,4-Dihydroxybenzophenone Synthesis
Solvent SystemBTC:Resorcinol (molar ratio)Temperature (°C)Time (h)Yield (%)Reference
Toluene / Methanol~1.28 : 160-65790[3]
Chloroform / Methanol~1.03 : 1Boiling (~61°C)391[3]
Aqueous Methanol (30%)~1 : 1503>90[6]

Application Note 3: Synthesis of Amides and Nitriles

This compound can react with primary amides in a process that yields both a nitrile (from the dehydration of the amide) and benzoyl chloride.[7] This reaction provides a pathway to these valuable functional groups, though it can produce a mixture of products that require separation.

Experimental Protocol 3.1: Reaction of this compound with Benzamide (B126)

This protocol is based on the investigation by Titherley and Holden and demonstrates the fundamental reactivity.[7]

Materials:

  • Benzamide

  • This compound

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place benzamide (e.g., 5 g, 1 mol equivalent) and this compound (8 g, 1 mol equivalent).

  • Heat the mixture to 140°C. A vigorous reaction should commence, with the evolution of HCl gas.

  • Maintain the temperature for approximately 30-60 minutes. The primary products formed are benzonitrile (B105546) and benzoyl chloride.[7]

  • Secondary products such as benzoic acid and dibenzamide may also form.[7]

  • After cooling, the product mixture can be separated and purified using standard techniques such as distillation (to isolate benzonitrile and benzoyl chloride) and crystallization.

Application Note 4: Synthesis of Triphenylmethane (B1682552) Dyes

Triphenylmethane dyes are a class of intensely colored compounds.[13] this compound can serve as the source for the central carbon atom of the triphenylmethane scaffold by reacting with aromatic amines.[9]

Experimental Protocol 4.1: Photochemical Synthesis of a Triphenylmethane Dye

This protocol is adapted from a patented process describing a photochemical route to triphenylmethane dyes using this compound.[9]

Materials:

  • This compound (C₆H₅CCl₃)

  • Diphenylamine (B1679370)

  • Quartz reaction vessel or other UV-transparent container

  • Near-ultraviolet light source (e.g., mercury vapor lamp emitting in the 350-500 nm range)

Procedure:

  • Prepare a solution or a thin layer of a mixture containing diphenylamine and this compound.

  • Irradiate the mixture with a near-ultraviolet light source (wavelength 350-500 nm).

  • The reaction will proceed, forming a blue-gray colored triphenylmethane dye product.[9]

  • The dye can then be isolated and purified. This process avoids the classical multi-step approach of first forming a leuco base followed by oxidation.[9]

Visualizations: Workflows and Pathways

This compound Reaction Pathways

The following diagram illustrates the primary synthetic transformations of this compound into key chemical intermediates.

Benzotrichloride_Pathways BTC This compound (C₆H₅CCl₃) BenzoylChloride Benzoyl Chloride BTC->BenzoylChloride + H₂O (controlled) or + RCOOH BenzoicAcid Benzoic Acid BTC->BenzoicAcid + H₂O (excess) Benzophenone Benzophenone UV Absorbers BTC->Benzophenone + Phenols (e.g., Resorcinol) (Friedel-Crafts) Dyes Triphenylmethane Dyes BTC->Dyes + Aromatic Amines Nitriles Nitriles & Benzoyl Chloride BTC->Nitriles + Primary Amides Benzotrifluoride Benzotrifluoride BTC->Benzotrifluoride + HF

Caption: Key synthetic routes starting from this compound.

Experimental Workflow for UV Absorber Synthesis

This diagram outlines the logical steps for the synthesis of 2,4-dihydroxybenzophenone as described in Protocol 2.1.

Workflow_UV_Absorber cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_btc 1. Charge reactor with This compound and Toluene prep_res 2. Prepare solution of Resorcinol and Methanol heat 3. Heat BTC solution to 60-65°C prep_res->heat add 4. Add Resorcinol solution dropwise (1h) heat->add react 5. Stir at 60-65°C (6h) add->react cool 6. Cool to Room Temperature (Precipitation occurs) react->cool filter 7. Filter product cool->filter dry 8. Dry final product (2,4-Dihydroxybenzophenone) filter->dry

Caption: Workflow for 2,4-dihydroxybenzophenone synthesis.

Applications of this compound Derivatives

This diagram shows the logical relationship between this compound, its primary derivative benzoyl chloride, and their downstream applications.

Applications BTC This compound BC Benzoyl Chloride BTC->BC Intermediate Synthesis Agro Agrochemicals BTC->Agro via Benzotrifluoride Peroxides Benzoyl Peroxide (Polymer Initiator) BC->Peroxides Pharma Pharmaceuticals BC->Pharma Dyes Dyes & Pigments BC->Dyes Resins Resins BC->Resins Perfumes Perfumes BC->Perfumes

Caption: Downstream applications of this compound derivatives.

References

Application Notes and Protocols: Benzotrichloride in the Synthesis of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (BTC), a chlorinated toluene (B28343) derivative, is a pivotal intermediate in the synthesis of a diverse range of agricultural chemicals.[1][2] Its high reactivity, attributed to the trichloromethyl group, makes it a versatile building block for creating the active ingredients in herbicides, fungicides, and insecticides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key agricultural chemicals derived from this compound and its primary derivatives, benzotrifluoride (B45747) and benzoyl chloride.

Key Intermediates from this compound

This compound is primarily produced through the free-radical chlorination of toluene.[3] It serves as a precursor to several important intermediates, including:

  • Benzotrifluoride: Formed by the reaction of this compound with hydrogen fluoride.[4]

  • p-Chlorobenzotrifluoride: A key herbicide intermediate, synthesized from p-chlorothis compound.[4][5]

  • Benzoyl Chloride: Produced by the partial hydrolysis of this compound.[6][7]

  • 4-Chlorobenzoyl Chloride: Derived from p-chlorothis compound and is a precursor for fungicides.[6][8]

These intermediates are then used to synthesize a variety of agrochemicals with different modes of action.

Herbicide Synthesis: Trifluralin (B1683247)

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds.[2] It is synthesized from an intermediate derived from p-chlorothis compound. The overall synthesis pathway starting from p-chlorotoluene is outlined below.

Synthesis Pathway for Trifluralin

G p_chlorotoluene p-Chlorotoluene p_chlorothis compound p-Chlorothis compound p_chlorotoluene->p_chlorothis compound Chlorination p_chlorobenzotrifluoride p-Chlorobenzotrifluoride p_chlorothis compound->p_chlorobenzotrifluoride Fluorination dintro_intermediate 4-Chloro-3,5-dinitrobenzotrifluoride p_chlorobenzotrifluoride->dintro_intermediate Nitration trifluralin Trifluralin dintro_intermediate->trifluralin Amination

Caption: Synthesis of Trifluralin from p-Chlorotoluene.

Experimental Protocols

1. Synthesis of p-Chlorobenzotrifluoride from p-Chlorothis compound

This protocol is based on the fluorination of p-chlorothis compound.

  • Materials: p-Chlorothis compound, anhydrous hydrogen fluoride.

  • Equipment: High-pressure reactor (autoclave), chilled brine system, steam heating system.

  • Procedure:

    • Charge the autoclave with p-chlorothis compound.

    • Pressurize the reactor with anhydrous hydrogen fluoride.

    • Heat the reactor to approximately 80°C using steam, allowing the internal pressure to reach around 1.7 MPa.[5]

    • Maintain these conditions for approximately 30 minutes.[5]

    • After the reaction is complete, cool the reactor and vent the excess hydrogen fluoride.

    • The crude p-chlorobenzotrifluoride is then purified by washing, alkali cleaning, and distillation.

2. Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol describes the amination of the dinitro intermediate.

  • Materials: 4-Chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, sodium hydroxide (B78521) solution.

  • Equipment: Round-bottom flask with a dropping funnel, thermometer, reflux condenser, and magnetic stirrer.

  • Procedure:

    • Charge the flask with a 1% sodium hydroxide solution and the crude 4-chloro-3,5-dinitrobenzotrifluoride.[9]

    • Heat the mixture in an oil bath to 40°C and start stirring.

    • Adjust the pH of the mixture to 7.5 with a 20% sodium hydroxide solution.[9]

    • Add di-n-propylamine to the reaction mixture.

    • After the reaction is complete, the layers are separated, and the organic layer containing trifluralin is isolated.

    • The crude trifluralin can be purified by crystallization from methanol.[9]

Quantitative Data
ParameterValueReference
p-Chlorobenzotrifluoride Synthesis
Reaction Temperature80°C[5]
Reaction Pressure1.7 MPa[5]
Incubation Time30 minutes[5]
Trifluralin Synthesis
Final Product Purity>96%[9]
Mechanism of Action: Microtubule Disruption

Trifluralin exerts its herbicidal effect by inhibiting root development through the disruption of mitosis.[2][10] It binds to tubulin, the protein subunit of microtubules, preventing their formation.[1][4][11] This leads to the absence of a spindle apparatus during cell division, which is essential for chromosome separation.[10]

G cluster_inhibition Inhibition trifluralin Trifluralin tubulin Tubulin trifluralin->tubulin Binds to microtubule Microtubule Assembly trifluralin->microtubule Inhibits tubulin->microtubule spindle Spindle Fiber Formation microtubule->spindle mitosis Mitosis spindle->mitosis root_growth Root Growth Inhibition mitosis->root_growth

Caption: Mechanism of action of Trifluralin.

Fungicide Synthesis: Dimethomorph (B118703)

Dimethomorph is a systemic fungicide effective against oomycetes, such as those causing downy mildew and late blight.[12][13] It is synthesized from 4-chlorobenzoyl chloride, a derivative of p-chlorothis compound.

Synthesis Pathway for Dimethomorph

G p_chlorothis compound p-Chlorothis compound p_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride p_chlorothis compound->p_chlorobenzoyl_chloride Hydrolysis benzophenone_intermediate 4-Chloro-3',4'-dimethoxybenzophenone (B39191) p_chlorobenzoyl_chloride->benzophenone_intermediate Friedel-Crafts Acylation dimethomorph Dimethomorph benzophenone_intermediate->dimethomorph Condensation veratrole Veratrole veratrole->benzophenone_intermediate n_acetylmorpholine N-acetylmorpholine n_acetylmorpholine->dimethomorph

Caption: Synthesis of Dimethomorph.

Experimental Protocols

1. Synthesis of 4-Chlorobenzoyl Chloride from p-Chlorothis compound

  • Materials: p-Chlorothis compound, water, ferric chloride (FeCl₃).

  • Equipment: Reaction flask with heating and stirring capabilities.

  • Procedure:

    • Heat a mixture of 4-chlorothis compound (B167033) and a catalytic amount of FeCl₃ to 60°C.

    • Add water dropwise to the mixture over 1 hour at ambient pressure.

    • The resulting 4-chlorobenzoyl chloride can be purified by distillation.

2. Synthesis of Dimethomorph

This protocol involves a condensation reaction.

  • Materials: 4-Chloro-3',4'-dimethoxybenzophenone, N-acetylmorpholine, sodium methoxide (B1231860) (catalyst), toluene (solvent).

  • Equipment: Reaction flask with heating, stirring, and a condenser.

  • Procedure:

    • React 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine in toluene at 60°C for 3-4 hours in the presence of sodium methoxide.[14]

    • This forms an intermediate product.

    • Heat the reaction mixture to 110°C to facilitate a dehydration reaction.[14]

    • After cooling, extract the product with water.

    • The organic layer is separated, and the solvent is removed.

    • The final dimethomorph product is obtained by crystallization.[14]

Quantitative Data
ParameterValueReference
Dimethomorph Synthesis
Reaction Temperature (Step 1)60°C[14]
Reaction Time (Step 1)3-4 hours[14]
Reaction Temperature (Step 2)110°C[14]
Yield71.6%[14]
Purity96.6%[14]
Mechanism of Action: Cellulose (B213188) Synthesis Inhibition

Dimethomorph disrupts the formation of the fungal cell wall.[13] It specifically inhibits cellulose synthesis, a critical component of the cell wall in oomycetes.[15][16] The molecular target has been identified as a cellulose synthase-like protein (PiCesA3 in Phytophthora infestans).[15]

G cluster_inhibition Inhibition dimethomorph Dimethomorph cesa3 Cellulose Synthase (CesA3) dimethomorph->cesa3 Targets cellulose_synthesis Cellulose Synthesis dimethomorph->cellulose_synthesis Inhibits cesa3->cellulose_synthesis cell_wall Fungal Cell Wall Formation cellulose_synthesis->cell_wall fungal_growth Fungal Growth Inhibition cell_wall->fungal_growth

Caption: Mechanism of action of Dimethomorph.

Insecticide Synthesis: Isoxathion (B1672642)

Isoxathion is an organophosphate insecticide.[17] Benzoyl chloride, derived from this compound, is a key intermediate in its synthesis.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, isoxathion acts as an acetylcholinesterase (AChE) inhibitor in the nervous system of insects.[17][18] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[19] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and death of the insect.[18][19][20]

G isoxathion Isoxathion ache Acetylcholinesterase (AChE) isoxathion->ache Inhibits ach_breakdown ACh Breakdown ache->ach_breakdown ach Acetylcholine (ACh) ach->ache synapse ACh Accumulation in Synapse nerve_stimulation Continuous Nerve Stimulation synapse->nerve_stimulation paralysis Paralysis and Death nerve_stimulation->paralysis

Caption: Mechanism of action of Isoxathion.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a wide array of essential agricultural chemicals. Its conversion to versatile building blocks like benzotrifluoride and benzoyl chloride opens pathways to highly effective herbicides, fungicides, and insecticides with diverse modes of action. The protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical industry, facilitating the development and production of next-generation crop protection solutions.

References

Application Notes: Synthesis of Benzoyl Chloride from Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of benzoyl chloride from benzotrichloride (B165768), a critical process for obtaining this key intermediate used in pharmaceuticals, dyes, and performance polymers. Two primary industrial and laboratory-scale methods are detailed: the partial hydrolysis of this compound and the reaction of this compound with benzoic acid. This guide includes comprehensive experimental procedures, data summaries, process visualizations, and essential safety protocols required for handling the hazardous materials involved.

Introduction

Benzoyl chloride (C₆H₅COCl) is a fundamental organochlorine compound widely utilized as a benzoylating agent and an intermediate in organic synthesis.[1][2] Its applications span the production of peroxides (like benzoyl peroxide), dyes, perfumes, resins, and pharmaceuticals.[1][3] The industrial synthesis of benzoyl chloride predominantly starts from toluene, which is first chlorinated to form this compound (C₆H₅CCl₃).[1][4] this compound is then converted to benzoyl chloride through two established routes: controlled partial hydrolysis with water or reaction with benzoic acid.[2][3][5][6] Both methods require careful control of reaction conditions to maximize yield and purity while minimizing side reactions.

Health and Safety Precautions

Extreme caution must be exercised when performing these protocols. Both reactants and products are hazardous.

  • This compound (BTC): A colorless, fuming liquid with a pungent odor.[6] It is highly corrosive, toxic, and classified as a potential human carcinogen (IARC Group 2A).[7] It reacts with moisture and can cause severe skin burns and eye damage.[7]

  • Benzoyl Chloride: A colorless, fuming liquid with a strong, irritating odor.[1][2] It is a lachrymator, causing severe irritation to the eyes, skin, and respiratory system.[1][3] It is corrosive to metals and tissues and reacts violently with water to produce hydrochloric acid and benzoic acid.[1][5]

  • Hydrochloric Acid (HCl): A corrosive and toxic gas is evolved as a byproduct in both synthesis routes.

Mandatory Personal Protective Equipment (PPE):

  • Full-face respirator with an appropriate acid gas/organic vapor cartridge.

  • Chemical-resistant gloves (e.g., Viton® or a suitable laminate).

  • Chemical splash goggles and face shield.

  • Chemical-resistant apron or full-body suit.

Engineering Controls:

  • All operations must be conducted within a certified, high-performance fume hood.

  • An emergency eyewash station and safety shower must be immediately accessible.

  • Apparatus must be assembled to be gas-tight and equipped with a gas scrubber (e.g., a sodium hydroxide (B78521) solution) to neutralize the evolved HCl gas.

Synthesis Pathways Overview

Benzoyl chloride is primarily produced from this compound via two distinct chemical reactions. The choice of method depends on feedstock availability, desired purity, and process economics.

G cluster_0 Method 1: Partial Hydrolysis cluster_1 Method 2: Reaction with Acid BTC This compound (C₆H₅CCl₃) Product Benzoyl Chloride (C₆H₅COCl) BTC->Product Catalyst (FeCl₃, ZnCl₂) + 2 HCl BTC->Product Catalyst (FeCl₃, ZnCl₂) + HCl Water Water (H₂O) BenzoicAcid Benzoic Acid (C₆H₅COOH)

Caption: Primary synthesis routes from this compound to Benzoyl Chloride.

Experimental Protocols

Protocol 1: Synthesis via Partial Hydrolysis with Water

This method involves the carefully controlled reaction of one mole of this compound with one mole of water, typically in the presence of a Lewis acid catalyst.

Reaction: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl[5]

Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap/scrubber containing a dilute NaOH solution to neutralize the evolved HCl gas. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the flask with this compound (1.0 mol) and a catalytic amount of anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) (e.g., 0.5-2% by weight).[1][8]

  • Initiating the Reaction: Begin vigorous stirring and heat the mixture to 100-120°C.[9]

  • Addition of Water: Slowly add water (1.0 mol, ensuring it is a stoichiometric amount) dropwise from the dropping funnel. The rate of addition must be carefully controlled to match the rate of reaction, which is indicated by the evolution of HCl gas.[9] An excessive rate of water addition can lead to the formation of benzoic acid.

  • Reaction Monitoring: Maintain the temperature and continue stirring until the evolution of HCl gas ceases. This typically indicates the completion of the reaction.

  • Purification: The crude benzoyl chloride is purified by fractional distillation under reduced pressure.[10] The product distills at approximately 76-78°C at 12 mmHg.

Protocol 2: Synthesis via Reaction with Benzoic Acid

This protocol reacts this compound with benzoic acid, yielding two moles of benzoyl chloride. This method can produce a very pure product.

Reaction: C₆H₅CCl₃ + C₆H₅COOH → 2 C₆H₅COCl + HCl[5]

Methodology:

  • Apparatus Setup: Use the same setup as described in Protocol 1. All glassware and reagents must be scrupulously dry.[11]

  • Charging the Reactor: Charge the reaction flask with benzoic acid (1.0 mol) and a catalyst, such as anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[12][13] In some industrial processes, a portion of benzoyl chloride is used as a solvent.[13]

  • Initiating the Reaction: Begin stirring and heat the mixture to approximately 60°C.[13]

  • Addition of this compound: Slowly add this compound (1.0 mol) dropwise from the dropping funnel. Maintain the reaction temperature between 60-80°C.[13] The reaction is exothermic and will evolve HCl gas. The addition rate should be controlled to manage the temperature and gas evolution.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 60-80°C until gas evolution stops.[13] The reaction time is typically 2 to 6 hours.[10]

  • Purification: Purify the crude product via fractional distillation under reduced pressure.[10] Set the distillation apparatus for vacuum operation. The main fraction of benzoyl chloride is collected.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of benzoyl chloride from this compound.

ParameterMethod 1: Partial HydrolysisMethod 2: Reaction with Benzoic AcidReference(s)
Stoichiometry 1:1 (BTC:H₂O)1:1 (BTC:Benzoic Acid)[5]
Catalyst FeCl₃, ZnCl₂, H₂SO₄FeCl₃, ZnCl₂[1][8][11][12][13]
Temperature ~100-120 °C60 - 130 °C[9][11][13]
Reaction Time Varies with addition rate2 - 12 hours[10][11]
Typical Yield High90 - 96%[11][13]
Reported Purity >99% (after distillation)>99.5% (after distillation)[2][10][13]

General Experimental Workflow

The logical flow from starting materials to the final, purified product follows a standardized chemical synthesis process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification reagents Select & Weigh Reagents (BTC, H₂O/Acid, Catalyst) charge Charge Reactor reagents->charge setup Assemble & Dry Glassware Apparatus setup->charge react Heat & Stir Controlled Addition charge->react monitor Monitor Reaction (Gas Evolution) react->monitor distill Reduced Pressure Fractional Distillation monitor->distill collect Collect Product Fraction distill->collect analyze Analyze Purity (GC, Titration) collect->analyze product Purified Benzoyl Chloride analyze->product

Caption: Standard workflow for the synthesis and purification of Benzoyl Chloride.

References

Application Notes and Protocols: Experimental Setup for the Free Radical Chlorination of Toluene to Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (α,α,α-trichlorotoluene) is a crucial chemical intermediate in the synthesis of a wide array of products, including dyes, pesticides, pharmaceuticals, and UV stabilizers.[1][2] Its industrial production is primarily achieved through the free radical chlorination of toluene (B28343). This process involves the stepwise substitution of the hydrogen atoms on the methyl group of toluene with chlorine atoms.[1][3]

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound from toluene via free radical chlorination. Both photochemical and thermal initiation methods are discussed, along with purification procedures and relevant safety precautions.

Reaction Mechanism and Principles

The free radical chlorination of toluene proceeds through a chain reaction mechanism involving three stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved by exposing chlorine gas (Cl₂) to ultraviolet (UV) light or by using a radical initiator like dibenzoyl peroxide at elevated temperatures.[4]

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical then reacts with a molecule of Cl₂ to form benzyl chloride and a new chlorine radical, which continues the chain reaction. This process repeats to form benzal chloride and finally this compound.

  • Termination: The chain reaction is terminated when two radicals combine.

The overall reaction is as follows:

C₆H₅CH₃ + 3Cl₂ → C₆H₅CCl₃ + 3HCl[1]

Controlling the reaction conditions is critical to maximize the yield of this compound and minimize the formation of byproducts, such as chlorinated toluene on the aromatic ring.[1][2]

Experimental Setup and Apparatus

A typical laboratory setup for the free radical chlorination of toluene consists of the following components:

  • Reaction Vessel: A three-necked round-bottom flask is ideal, allowing for the simultaneous attachment of a condenser, a gas inlet tube, and a thermometer.

  • Reflux Condenser: To prevent the loss of volatile reactants and products. The outlet of the condenser should be connected to a gas trap to neutralize the byproduct, hydrogen chloride (HCl) gas.

  • Gas Inlet Tube: To introduce chlorine gas into the reaction mixture. The tube should extend below the surface of the liquid to ensure efficient gas dispersion.

  • Thermometer: To monitor the reaction temperature.

  • Heating Mantle or Oil Bath: For thermal initiation and to maintain the reaction temperature.

  • Light Source (for photochemical initiation): A UV lamp or a high-wattage tungsten lamp is commonly used.

  • Chlorine Gas Source: A cylinder of chlorine gas with a regulator and flow meter.

  • Gas Trap: A container with a sodium hydroxide (B78521) or sodium carbonate solution to neutralize unreacted chlorine and the HCl gas produced during the reaction.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: photochemical chlorination and thermal chlorination.

Protocol 1: Photochemical Chlorination of Toluene

This method utilizes UV light to initiate the free radical chain reaction.

Materials:

  • Toluene (C₇H₈)

  • Chlorine gas (Cl₂)

  • Radical initiator (optional, e.g., dibenzoyl peroxide)

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: Assemble the apparatus as described in Section 3 in a well-ventilated fume hood. Charge the three-necked flask with toluene.

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon to remove any oxygen, which can inhibit the radical reaction.

  • Initiation: Begin stirring the toluene and heat it to a gentle reflux (boiling point of toluene is ~111°C). Position the UV lamp close to the reaction flask.

  • Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube. The rate of chlorine addition should be controlled to maintain a pale green color in the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by observing the increase in the boiling point of the reaction mixture. The boiling point will rise as toluene is converted to benzyl chloride, then benzal chloride, and finally this compound (boiling point ~221°C).[5] The reaction is typically complete when the boiling point reaches approximately 215°C.

  • Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating. Allow the mixture to cool to room temperature.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 10% sodium carbonate solution to remove any remaining HCl and unreacted chlorine.

    • Wash with water until the washings are neutral.

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

    • Filter to remove the drying agent.

  • Distillation: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 97-98°C/12 mmHg.

Protocol 2: Thermal Chlorination of Toluene

This method uses a radical initiator at elevated temperatures to start the chlorination process.

Materials:

  • Toluene (C₇H₈)

  • Chlorine gas (Cl₂)

  • Phosphorus pentachloride (PCl₅) or another suitable catalyst/initiator

  • 10% Sodium carbonate solution (Na₂CO₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the apparatus as described in Section 3 in a fume hood. Charge the three-necked flask with toluene and the catalyst (e.g., phosphorus pentachloride).

  • Heating: Heat the reaction mixture to reflux.

  • Chlorination: Introduce a steady stream of chlorine gas into the refluxing mixture.

  • Monitoring: Monitor the reaction progress by the increase in the boiling point of the mixture, as described in Protocol 4.1.

  • Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 4.1.

Data Presentation

The yield and purity of this compound are highly dependent on the reaction conditions and the catalyst used. The following table summarizes data from various sources for the chlorination of toluene and related compounds.

Catalyst/InitiatorSubstrateProductYield (%)Reaction Temperature (°C)Reaction Time (hours)Key Observations
Phosphorus Pentachloride (PCl₅)o-Chlorotolueneo-Chlorothis compound85 - 95190 - 2558.5 - 10High yield and reduced by-products.[4]
Noneo-Chlorotolueneo-Chlorothis compound68Reflux (160 - 254)4.5Lower yield and formation of dark polymeric residue.[4]
Photosensitive catalyst BMMBTolueneThis compound95.5 - 96.5110-1208High yield under blue light radiation.[6]
Phosphorus trichloride (B1173362) or pentachlorideTolueneThis compound90Reflux15-20Good yield with good light.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification setup Apparatus Setup reactants Charge Toluene (& Catalyst/Initiator) setup->reactants chlorination Introduce Chlorine Gas (with Heat/UV Light) reactants->chlorination monitoring Monitor Reaction (Boiling Point) chlorination->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete washing Wash with Na2CO3 and Water cooling->washing drying Dry with Anhydrous Salt washing->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_further_chlorination Further Chlorination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV Light or Heat Toluene C₆H₅CH₃ 2Cl->Toluene Benzyl_Radical C₆H₅CH₂• Toluene->Benzyl_Radical + Cl• HCl HCl Benzyl_Chloride C₆H₅CH₂Cl Benzyl_Radical->Benzyl_Chloride + Cl₂ Cl_rad2 Cl• Cl_rad Cl• Benzal_Chloride C₆H₅CHCl₂ Benzyl_Chloride->Benzal_Chloride + Cl•, + Cl₂ Cl2_mol Cl₂ Cl_rad2->Benzyl_Chloride Continues Chain This compound C₆H₅CCl₃ Benzal_Chloride->this compound + Cl•, + Cl₂

References

Application Notes: The Role of Benzotrichloride in the Synthesis of Triphenylmethane Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzotrichloride (B165768) as a key intermediate in the manufacturing of triphenylmethane (B1682552) dyes and pigments. This document details the underlying chemical principles, offers explicit experimental protocols for the synthesis of Crystal Violet, presents illustrative quantitative data, and visualizes the chemical pathways and experimental workflows.

Introduction

This compound (BTC), also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound that serves as a crucial precursor in the chemical industry.[1] Its utility in the synthesis of dyes and pigments is primarily centered on its role as an electrophilic building block for the formation of the triphenylmethane scaffold, which is the structural core of a vibrant and historically significant class of synthetic colorants.[1][2] These dyes are characterized by their brilliant hues and high tinctorial strength.[3]

The synthesis of triphenylmethane dyes from this compound typically proceeds through a two-step process:

  • Friedel-Crafts Reaction: An electrophilic substitution reaction where this compound reacts with aromatic compounds, such as N,N-dimethylaniline, in the presence of a Lewis acid catalyst to form a colorless leuco base.

  • Oxidation: The subsequent oxidation of the leuco base to yield the final, intensely colored triphenylmethane dye.

Chemical Synthesis Pathway: From this compound to Crystal Violet

The synthesis of Crystal Violet, a classic triphenylmethane dye, from this compound and N,N-dimethylaniline exemplifies the general reaction pathway. In the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), this compound acts as a precursor to a highly electrophilic species that undergoes a Friedel-Crafts reaction with three equivalents of N,N-dimethylaniline. This reaction forms the leuco base of Crystal Violet. The leuco base is then oxidized to the final dye.

chemical_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound LeucoBase Leuco Crystal Violet This compound->LeucoBase Friedel-Crafts Reaction (+ AlCl₃ catalyst) DMA N,N-Dimethylaniline (3 equiv.) DMA->LeucoBase CrystalViolet Crystal Violet LeucoBase->CrystalViolet Oxidation (e.g., PbO₂, H⁺)

Caption: Synthesis of Crystal Violet from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of Crystal Violet from this compound.

Protocol 1: Synthesis of Leuco Crystal Violet from this compound

Materials and Equipment:

  • This compound (C₇H₅Cl₃)

  • N,N-dimethylaniline (C₈H₁₁N)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • In the flask, add anhydrous aluminum chloride (1.1 equivalents) and 100 mL of anhydrous dichloromethane.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of this compound (1 equivalent) in 50 mL of anhydrous dichloromethane from the dropping funnel over 30 minutes.

  • After the addition is complete, add N,N-dimethylaniline (3.2 equivalents) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Once the addition of N,N-dimethylaniline is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing 200 g of crushed ice and 100 mL of 10% sodium hydroxide solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude leuco base.

  • The crude product can be purified by recrystallization from ethanol (B145695) to yield Leuco Crystal Violet as a colorless to pale yellow solid.

Protocol 2: Oxidation of Leuco Crystal Violet to Crystal Violet

Materials and Equipment:

  • Leuco Crystal Violet

  • Lead dioxide (PbO₂) or Manganese dioxide (MnO₂)

  • Glacial acetic acid (CH₃COOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium chloride (NaCl)

  • Beaker

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL beaker, dissolve the purified Leuco Crystal Violet (1 equivalent) in 100 mL of glacial acetic acid.

  • Slowly add a slurry of lead dioxide (1.5 equivalents) in 50 mL of water with constant stirring.

  • A deep violet color will develop immediately. Continue stirring at room temperature for 2 hours to ensure complete oxidation.

  • Filter the mixture to remove the lead (IV) oxide and its reduction products.

  • To the filtrate, add 200 mL of water and concentrated hydrochloric acid until the solution is strongly acidic (pH ~1).

  • Precipitate the dye by adding a saturated solution of sodium chloride.

  • Collect the precipitated Crystal Violet by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold saturated sodium chloride solution.

  • Dry the purified Crystal Violet in a desiccator.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of Crystal Violet from this compound, based on typical yields for similar organic reactions.

ParameterValue
Reactants
This compound19.55 g (0.1 mol)
N,N-dimethylaniline38.78 g (0.32 mol)
Anhydrous Aluminum Chloride14.67 g (0.11 mol)
Lead Dioxide35.88 g (0.15 mol)
Product
Theoretical Yield of Crystal Violet40.8 g
Experimental Results (Illustrative)
Experimental Yield of Crystal Violet32.6 g
Yield Percentage80%
Purity (by UV-Vis Spectroscopy)>95%

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Crystal Violet from this compound.

experimental_workflow cluster_step1 Step 1: Synthesis of Leuco Base cluster_step2 Step 2: Oxidation to Dye A Reactant Mixing (this compound, N,N-DMA, AlCl₃ in CH₂Cl₂) B Reaction (Reflux for 4-6 hours) A->B C Work-up (Quenching, Extraction, Washing) B->C D Isolation & Purification (Solvent Removal, Recrystallization) C->D E Dissolution of Leuco Base (in Acetic Acid) D->E Proceed to Oxidation F Oxidation (Addition of PbO₂) E->F G Purification (Filtration, Precipitation with NaCl) F->G H Final Product (Drying of Crystal Violet) G->H

Caption: Experimental workflow for the synthesis of Crystal Violet.

Conclusion

This compound is a versatile and reactive intermediate for the synthesis of triphenylmethane dyes. The Friedel-Crafts reaction with aromatic amines or phenols, followed by an oxidation step, provides a direct route to this important class of colorants. The protocols detailed in these application notes offer a foundational methodology for the laboratory synthesis of Crystal Violet, which can be adapted for the preparation of other triphenylmethane dyes and pigments. Careful control of reaction conditions is crucial for achieving high yields and purity.

References

Safe Laboratory Handling and Disposal of Benzotrichloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (B165768) (C₆H₅CCl₃), also known as (trichloromethyl)benzene, is a reactive organochlorine compound utilized as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides.[1][2] Its high reactivity, however, is accompanied by significant health hazards, classifying it as a toxic, corrosive, and carcinogenic substance.[3][4][5] Therefore, stringent adherence to safety protocols during its handling and disposal is imperative to protect laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellowish, fuming oily liquid with a pungent odor.[1][6] It is denser than water and its vapors are heavier than air.[1][7] It is crucial to be aware of its physical and chemical properties to handle it safely.

PropertyValueReferences
CAS Number 98-07-7[1][4]
Molecular Formula C₇H₅Cl₃[1][8]
Molecular Weight 195.48 g/mol [1][7]
Appearance Colorless to yellowish fuming oily liquid[1][6]
Odor Pungent[1][4]
Boiling Point 219 - 223 °C (426.2 - 433.4 °F) at 760 mmHg[9]
Melting Point -7.5 °C (18.5 °F)[9]
Flash Point 97 °C (206.6 °F) - Closed Cup[9]
Density 1.3756 g/cm³ at 20 °C (68°F)[7]
Vapor Density 6.77 (Air = 1)[7]
Vapor Pressure 0.414 mmHg at 25°C[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. Decomposes in water.[2][7]
Reactivity Reacts violently with strong oxidants, amines, and light metals. Decomposes on heating and on contact with acids and water, producing toxic and corrosive fumes including hydrogen chloride.[4][6]

Health Hazard Information

This compound is a hazardous substance with multiple routes of exposure and significant health effects. It is classified as a probable human carcinogen.[3][6]

Hazard ClassificationDescriptionReferences
Acute Toxicity (Oral) Harmful if swallowed.[5][8]
Acute Toxicity (Inhalation) Toxic if inhaled. Can cause respiratory irritation, coughing, shortness of breath, and in severe cases, pulmonary edema.[3][4][5][6]
Skin Corrosion/Irritation Causes severe skin irritation and burns upon contact.[3][5][6]
Serious Eye Damage/Irritation Causes serious eye damage and burns. Vapors are also highly irritating.[1][5][6]
Carcinogenicity May cause cancer. Classified as a probable human carcinogen.[3][5][6][8]
Specific Target Organ Toxicity May cause respiratory irritation. Prolonged or repeated exposure may affect the lungs, liver, kidneys, and thyroid.[3][6]

Protocols for Safe Handling

Engineering Controls and Personal Protective Equipment (PPE)

A designated area, clearly marked with warning signs, should be established for handling this compound.[3][10]

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Gloves: Wear protective gloves. Consult with the safety equipment supplier for the most protective glove material.[3][8][11]

    • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[11]

    • Skin and Body Protection: A lab coat or a complete suit protecting against chemicals is necessary.[3][11]

    • Respiratory Protection: If there is a potential for exposure above the occupational exposure limit (0.1 ppm as a ceiling value), a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[3][6]

General Handling Procedures
  • Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.[8][11]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid inhalation of vapor or mist.[11]

  • Do not eat, drink, or smoke in the designated handling area.[3][10]

  • Wash hands thoroughly after handling, before breaks, and at the end of the work shift.[3][11]

  • Keep containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong acids, oxidizing agents, and water.[3][9]

  • Ground all equipment when handling the product to prevent static discharge.[7]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in case of any exposure.[1][6]

Exposure RouteFirst Aid ProtocolReferences
Inhalation 1. Move the victim to fresh air immediately. 2. If not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[5][7]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.[5][6][7]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.[5][7][9]
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Give one or two glasses of water to drink. 4. Seek immediate medical attention.[1][5][6]
Spill and Leak Procedures

Spills must be handled immediately by trained personnel with appropriate PPE.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite, dry sand, or earth.[3][10]

    • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[12]

    • Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[13]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.[3][13]

    • Isolate the spill area and prevent entry.[7]

    • Eliminate all ignition sources.[3][7]

    • Contact the institution's emergency response team or local emergency services.[13]

Waste Disposal Procedures

All this compound waste is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[1][11]

  • Containerization:

    • Collect all this compound-contaminated waste, including unused product, absorbent materials from spills, and contaminated PPE, in clearly labeled, sealed, and non-reactive containers.[10][11]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Corrosive, Carcinogen).

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][11] Incineration with an afterburner and alkaline scrubber is a recommended disposal method.[1] Do not dispose of this compound down the drain.[11]

Visual Protocols

This compound Handling Workflow

G This compound Handling Workflow cluster_prep Preparation cluster_conduct Experiment cluster_cleanup Post-Experiment cluster_storage Storage prep Preparation conduct Conduct Experiment cleanup Cleanup storage Storage sds Review SDS ppe Don Appropriate PPE sds->ppe hood Verify Fume Hood Function ppe->hood handle Handle this compound in Fume Hood hood->handle decontaminate Decontaminate Glassware & Work Surfaces handle->decontaminate store Store in a Cool, Dry, Well-Ventilated Area handle->store waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

This compound Spill Response Decision Tree

G This compound Spill Response spill Spill Occurs location Is the spill inside a fume hood? spill->location size Is the spill small (<100 mL)? location->size Yes evacuate Evacuate Area Call Emergency Response location->evacuate No size->evacuate No cleanup_small Trained Personnel with PPE Clean Up Spill size->cleanup_small Yes absorb Cover with Inert Absorbent Material cleanup_small->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate_spill Decontaminate Spill Area collect->decontaminate_spill dispose Dispose as Hazardous Waste decontaminate_spill->dispose

Caption: Decision tree for responding to a this compound spill.

This compound Waste Disposal Pathway

G This compound Waste Disposal Pathway start Waste Generation (e.g., unused chemical, contaminated items) segregate Segregate Waste Streams start->segregate containerize Place in Labeled, Sealed Container segregate->containerize label_waste Label: 'Hazardous Waste, This compound, Toxic, Corrosive, Carcinogen' containerize->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste pickup Arrange for Pickup by Licensed Disposal Company store_waste->pickup end Proper Disposal (e.g., Incineration) pickup->end

Caption: Logical flow for the proper disposal of this compound waste.

References

Application Notes and Protocols for Optimizing Yield in Benzotrichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions to optimize yields for several key reactions involving benzotrichloride (B165768). The information is curated for professionals in research and development who utilize this compound as a versatile chemical intermediate.

Synthesis of this compound from Toluene (B28343)

The free-radical chlorination of toluene is the primary industrial method for producing this compound. Optimizing this reaction involves controlling the extent of chlorination to favor the formation of this compound over benzyl (B1604629) chloride and benzal chloride, while minimizing ring chlorination.[1][2][3]

Data Presentation: Optimizing this compound Synthesis
ReactantCatalyst/InitiatorReaction ConditionsProduct DistributionYield of this compoundReference
Toluene, ChlorineUV light70-190°C, continuous process in two stagesLow benzal chloride contentExcellent yields[4]
Toluene, ChlorineUV light (40W black light)RefluxBenzyl chloride, Benzal chloride, this compound74.3% (calculated based on benzoyl chloride)[5]
Toluene, ChlorineAmmonium chloride140°C, thermal reaction (no light)This compoundLow yield, long reaction time[6]
Toluene, ChlorineBenzoyl peroxide, Acetamide, or DMFPhotocatalytic conditionsThis compoundImproved yield over thermal reaction[6]
Experimental Protocol: Photochemical Chlorination of Toluene

This protocol is adapted from a general procedure for the photocatalytic chlorination of toluene.[6]

Materials:

  • Toluene (154 mL)

  • Catalyst (e.g., benzoyl peroxide, 2.5 g)

  • Chlorine gas

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

Equipment:

  • 250 mL three-necked flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • 500W tungsten-iodine lamp

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL three-necked flask equipped with a reflux condenser, gas inlet tube, and magnetic stirrer, add 154 mL of toluene and 2.5 g of the chosen catalyst.

  • Heat the mixture in an oil bath to initiate reflux (initial temperature around 100°C).

  • Position the 500W tungsten-iodine lamp approximately 35 cm from the reaction flask.

  • Introduce chlorine gas through the gas inlet tube at a controlled rate. The flow rate should be adjusted to maintain a light green color in the reaction tube under illumination.

  • As the reaction progresses and the degree of chlorination increases, the boiling point of the solution will rise. The reaction temperature should be allowed to increase but should not exceed 150°C.

  • Monitor the reaction progress by gas chromatography (GC) to determine the relative amounts of toluene, benzyl chloride, benzal chloride, and this compound.

  • Once the desired conversion to this compound is achieved, stop the chlorine flow and turn off the lamp.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution to neutralize any remaining HCl.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the this compound by vacuum distillation, collecting the fraction at 97-98°C/1.6kPa.[6]

Signaling Pathway: Free-Radical Chlorination of Toluene

G Free-Radical Chlorination of Toluene Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad HCl HCl Toluene Toluene (C₆H₅CH₃) Benzyl_rad Benzyl Radical (C₆H₅CH₂•) Toluene->Benzyl_rad + Cl• Benzyl_Cl Benzyl Chloride (C₆H₅CH₂Cl) Benzal_rad Benzal Radical (C₆H₅CHCl•) Benzyl_Cl->Benzal_rad + Cl• Benzal_Cl Benzal Chloride (C₆H₅CHCl₂) Benzotri_rad This compound Radical (C₆H₅CCl₂•) Benzal_Cl->Benzotri_rad + Cl• Benzotri_Cl This compound (C₆H₅CCl₃) G Workflow for Benzoyl Chloride Synthesis start Start reactants Combine this compound, Phthalic Acid, and ZnCl₂ start->reactants reaction Heat to 100°C for 1 hour with stirring reactants->reaction cool Cool reaction mixture reaction->cool distill Fractional distillation under reduced pressure cool->distill product Collect Benzoyl Chloride (78-80°C at 12 mm Hg) distill->product end End product->end G Hydrolysis of this compound to Benzoic Acid BTC This compound (C₆H₅CCl₃) Carbocation1 Dichlorobenzyl Cation (C₆H₅CCl₂⁺) BTC->Carbocation1 - Cl⁻ Intermediate1 C₆H₅CCl₂(OH) Carbocation1->Intermediate1 + H₂O HCl HCl BenzoylChloride Benzoyl Chloride (C₆H₅COCl) Intermediate1->BenzoylChloride - HCl Carbocation2 Benzoyl Cation (C₆H₅CO⁺) BenzoylChloride->Carbocation2 - Cl⁻ BenzoicAcid Benzoic Acid (C₆H₅COOH) Carbocation2->BenzoicAcid + H₂O - H⁺ H2O H₂O H2O->Carbocation1 H2O->Carbocation2 G Phase-Transfer Catalysis Logical Flow cluster_phases Two-Phase System organic_phase Organic Phase (Benzal Chloride, CCl₄) organic_phase->organic_phase aqueous_phase Aqueous Phase (NaOH) organic_phase->aqueous_phase 5. Byproducts (NaCl, H₂O) enter Aqueous Phase catalyst Phase-Transfer Catalyst (Q⁺X⁻) (Aliquat 4) aqueous_phase->catalyst 2. Ion Exchange (Q⁺OH⁻ forms) aqueous_phase->catalyst 6. Catalyst regenerates and repeats cycle catalyst->organic_phase 3. Q⁺OH⁻ enters Organic Phase catalyst->aqueous_phase 1. Enters Aqueous Phase

References

Application Notes and Protocols for the Quantification of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of benzotrichloride (B165768) (BTC), a key chemical intermediate in various industries, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Accurate and precise quantification of this compound is crucial for process optimization, quality control, and safety monitoring. This guide covers the primary analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on providing actionable experimental protocols and comparative data.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. Various detectors can be employed, with the Electron Capture Detector (ECD) offering high sensitivity for halogenated compounds like BTC.[1] Mass Spectrometry (MS) provides definitive identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): While less common for volatile compounds, HPLC can be used for the analysis of this compound, particularly in complex matrices or for non-volatile impurities.[2]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods used to quantify this compound and related chlorinated compounds. This data is compiled from various sources and should be used as a general guideline. Method validation is essential for specific applications.

Analytical MethodAnalyte/MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
GC-MS Benzyl Chloride in Food> 0.990.04 - 0.17 mg/kg0.13 - 0.52 mg/kg88.19 - 111.770.10 - 1.17[3]
GC-ECD Chlorinated Hydrocarbons in Water-6.0 ng/L---[4]
GC This compound in Workplace Air-80 µg/m³ (minimal detectable conc.)---[4]
HPLC-DAD Benzalkonium Chlorides in Wastewater> 0.99915 - 25 µg/L4.5 - 7.6 µg/L86.0 - 94.61.4 - 6.7[5]
HPLC Benzyl Chloride in Drug Substance> 0.9993 ppm10 ppm97.5 - 99.70.16 - 0.50[6]

Note: Some data presented is for structurally related compounds (Benzyl Chloride, Benzalkonium Chlorides) and serves as an estimation of the performance achievable for this compound analysis.

Experimental Protocols

Gas Chromatography-Electron Capture Detector (GC-ECD) for Workplace Air

This protocol is adapted from NIOSH methodologies for sampling and analysis of volatile organic compounds and EPA method 8121 for chlorinated hydrocarbons.[7][8]

Objective: To quantify this compound in workplace air samples.

Principle: this compound vapors are collected from the air onto a solid sorbent tube. The analyte is then desorbed using a suitable solvent and analyzed by GC-ECD.

Materials:

  • Sorbent tubes (e.g., Porapak R, 70 mg/35 mg)

  • Personal sampling pump

  • Gas chromatograph with an Electron Capture Detector (ECD)

  • GC column: e.g., DB-5 capillary column or equivalent

  • Solvent for desorption (e.g., Hexane)

  • Standard solutions of this compound

  • Vials with PTFE-lined caps

  • Ultrasonic bath

Sample Collection Workflow

cluster_sampling Air Sampling Calibrate Pump Calibrate Pump Break Tube Ends Break Tube Ends Calibrate Pump->Break Tube Ends Attach Tube Attach Tube Break Tube Ends->Attach Tube Sample Air Sample Air Attach Tube->Sample Air Cap Tube Cap Tube Sample Air->Cap Tube

Caption: Workflow for collecting this compound from air.

Protocol:

  • Sample Collection:

    • Calibrate a personal sampling pump to a known flow rate (e.g., 0.01 to 0.2 L/min).[8]

    • Break the ends of a sorbent tube immediately before sampling.

    • Attach the sorbent tube to the sampling pump with the back-up section of the tube nearest the pump.

    • Sample a known volume of air (e.g., 1 to 10 L).[8]

    • After sampling, cap the ends of the tube and store at a low temperature until analysis.

  • Sample Preparation:

    • Carefully break the sorbent tube and transfer the front and back sections to separate vials.

    • Add a precise volume of desorption solvent (e.g., 2.0 mL of hexane) to each vial.[8]

    • Cap the vials and agitate in an ultrasonic bath for 30 minutes to ensure complete desorption.[8]

  • GC-ECD Analysis:

    • GC Conditions (Example):

      • Injector Temperature: 280 °C

      • Detector Temperature: 300 °C

      • Column Temperature Program: 150 °C to 240 °C

      • Carrier Gas: 5% Methane in Argon or Nitrogen, flow rate 1 mL/min

      • Injection Volume: 1-5 µL

    • Inject the sample extract into the GC-ECD.

    • Record the peak area of the this compound peak.

  • Quantification:

    • Prepare a calibration curve by injecting standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Analysis Workflow

cluster_analysis Sample Analysis Desorb Sample Desorb Sample Inject into GC Inject into GC Desorb Sample->Inject into GC Acquire Data Acquire Data Inject into GC->Acquire Data Quantify Quantify Acquire Data->Quantify

Caption: General workflow for sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for General Quantification

This protocol provides a general method for the quantification of this compound in liquid samples.

Objective: To identify and quantify this compound in a liquid matrix.

Principle: The sample is diluted with a suitable solvent and directly injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC column: e.g., Agilent DB-5 or equivalent

  • Solvent for dilution (e.g., hexane (B92381) or acetonitrile)

  • Standard solutions of this compound

  • Autosampler vials with caps

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent.

    • Dilute the sample to a concentration within the expected calibration range of the instrument.

  • GC-MS Analysis:

    • GC Conditions (Example):

      • Injector Temperature: 280 °C

      • Transfer Line Temperature: 280 °C

      • Column Temperature Program: Start at 60 °C, hold for 1 min, ramp to 240 °C at 15 °C/min, hold for 8 min.[4]

      • Carrier Gas: Helium, constant flow of 2.4 mL/min.[4]

      • Injection Mode: Splitless[4]

    • MS Conditions (Example):

      • Ion Source Temperature: 230 °C[4]

      • Quadrupole Temperature: 150 °C[4]

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 159, 161, 89).

  • Quantification:

    • Prepare a multi-point calibration curve using standard solutions of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area of the selected ion(s) and the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and BTC

This protocol is a general guideline for the analysis of this compound and its potential non-volatile impurities.

Objective: To quantify this compound and related compounds in a liquid sample.

Principle: The sample is analyzed by reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., Newcrom R1 or C18)[2]

  • Mobile phase: Acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[2]

  • Standard solutions of this compound and any relevant impurities

  • Sample vials

Logical Relationship for Method Selection

Sample Matrix Sample Matrix Method Selection Method Selection Sample Matrix->Method Selection Analyte Properties Analyte Properties Analyte Properties->Method Selection Required Sensitivity Required Sensitivity Required Sensitivity->Method Selection GC-ECD GC-ECD Method Selection->GC-ECD Air/Trace Halogenated GC-MS GC-MS Method Selection->GC-MS Liquid/Confirmation HPLC-UV HPLC-UV Method Selection->HPLC-UV Liquid/Non-volatile

Caption: Factors influencing the selection of an analytical method.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • HPLC Analysis:

    • HPLC Conditions (Example):

      • Column: Newcrom R1, 4.6 x 150 mm

      • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio will depend on the specific separation and should be optimized.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 220 nm

      • Injection Volume: 10-20 µL

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound in various matrices. The choice between GC-ECD, GC-MS, and HPLC will depend on the specific requirements of the analysis, including the sample type, the need for high sensitivity or confirmatory results, and the presence of other analytes. For all methods, proper validation is critical to ensure accurate and precise results.

References

Application Notes and Protocols: The Role of Benzotrichloride in Polymer Stabilizer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzotrichloride (B165768) as a key intermediate in the synthesis of polymer stabilizers, with a primary focus on ultraviolet (UV) absorbers of the benzophenone (B1666685) class. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this field.

Introduction: this compound as a Precursor to Polymer Stabilizers

This compound (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a highly reactive organochlorine compound that serves as a crucial building block in the synthesis of various chemical intermediates.[1] In the polymer industry, its principal application lies in the production of benzophenone-type UV absorbers. These additives are essential for protecting polymeric materials from degradation caused by exposure to ultraviolet radiation, thereby enhancing their lifespan and performance.[2]

The primary route for the synthesis of these stabilizers involves the initial conversion of this compound to a benzophenone backbone, which is then further modified to yield a range of UV absorbers with specific properties. This document outlines the synthesis of a key intermediate, 2,4-dihydroxybenzophenone (B1670367), and its subsequent conversion to the widely used UV absorber, 2-hydroxy-4-n-octyloxybenzophenone (UV-531).

Synthesis of Benzophenone UV Absorbers from this compound

The synthesis of benzophenone UV absorbers from this compound is a two-step process:

  • Friedel-Crafts Reaction: this compound reacts with a substituted phenol, typically resorcinol (B1680541), to form a dihydroxybenzophenone (B1166750) intermediate.

  • Williamson Ether Synthesis: The dihydroxybenzophenone is then alkylated to introduce a side chain that enhances compatibility with the polymer matrix and improves performance.

Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone

This protocol details the synthesis of 2,4-dihydroxybenzophenone from this compound and resorcinol.

Materials:

Equipment:

  • Four-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a four-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 220 g (2.0 moles) of resorcinol in a mixture of 300 g of isopropanol and 450 g of water.

  • Heat the mixture to 50-60°C in an oil bath.

  • Gradually add 376 g (1.92 moles) of this compound dropwise through the dropping funnel to the flask while maintaining the temperature at 70-80°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 1 hour to ensure the reaction goes to completion.

  • Add 200 g of water to the reaction mixture and distill off the isopropanol at atmospheric pressure.

  • Cool the mixture to room temperature, which will cause the product to precipitate.

  • Filter the crude product and wash the filter cake with water.

  • To purify the product, suspend the crude cake in water and adjust the pH to 8-9 with a sodium hydroxide solution to dissolve the product.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to a pH of 4-5 to re-precipitate the 2,4-dihydroxybenzophenone.

  • Filter the purified product, wash with water until the washings are neutral, and dry in an oven.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Resorcinol110.112202.01.04
This compound195.483761.921.00
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
2,4-Dihydroxybenzophenone411.2361.988142-143
Experimental Protocol: Synthesis of 2-Hydroxy-4-n-octyloxybenzophenone (UV-531)

This protocol describes the alkylation of 2,4-dihydroxybenzophenone to produce the UV absorber UV-531.

Materials:

  • 2,4-Dihydroxybenzophenone

  • 1-Chlorooctane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene (B28343)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add 21.4 g (0.1 mol) of 2,4-dihydroxybenzophenone, 16.3 g (0.11 mol) of 1-chlorooctane, 15.2 g (0.11 mol) of potassium carbonate, and 100 mL of DMF.

  • Heat the mixture to 120°C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice water to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from a mixture of toluene and ethanol (B145695) to obtain pure 2-hydroxy-4-n-octyloxybenzophenone.

  • Dry the final product under vacuum.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
2,4-Dihydroxybenzophenone214.2221.40.11.0
1-Chlorooctane148.6916.30.111.1
Potassium Carbonate138.2115.20.111.1
ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
2-Hydroxy-4-n-octyloxybenzophenone32.6428.78848-49

Mechanism of Action of Benzophenone UV Absorbers

Benzophenone-based UV absorbers protect polymers from degradation through a photophysical mechanism that involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.[1][2][3][4][5] The key structural feature responsible for this function is the ortho-hydroxyl group relative to the carbonyl group.

The mechanism can be summarized as follows:

  • UV Absorption: The benzophenone molecule absorbs UV radiation, causing an electronic transition to an excited singlet state.

  • Excited State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid and reversible intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen. This forms an unstable keto-enol tautomer.

  • Vibrational Relaxation and Tautomerization: The excited keto-enol tautomer undergoes vibrational relaxation, dissipating the absorbed energy as heat. It then tautomerizes back to the original keto form in its ground state.

  • Regeneration: The molecule is now ready to absorb another UV photon, allowing the cycle to repeat without the stabilizer being consumed.

This efficient energy dissipation mechanism prevents the UV radiation from initiating photo-oxidative degradation of the polymer chains.

Experimental Workflow and Performance Testing

The efficacy of newly synthesized polymer stabilizers must be thoroughly evaluated. A typical experimental workflow for performance testing is outlined below.

Polymer Compounding

The synthesized stabilizer is compounded with the target polymer (e.g., polyethylene, polypropylene) using a twin-screw extruder or an internal mixer. A control sample without the stabilizer and samples with varying concentrations of the stabilizer are prepared.

Accelerated Weathering

The compounded polymer samples are subjected to accelerated weathering tests to simulate long-term exposure to sunlight, heat, and moisture. Common accelerated weathering tests include:

  • QUV Accelerated Weathering Test (ASTM G154): Exposes samples to alternating cycles of UV light from fluorescent lamps and moisture at controlled, elevated temperatures.[6]

  • Xenon Arc Weathering Test (ASTM G155): Uses a xenon arc lamp to simulate the full spectrum of sunlight.[6]

Performance Evaluation

The degradation of the polymer samples is monitored over time by evaluating changes in their physical and chemical properties.

Analytical Methods for Performance Evaluation:

PropertyAnalytical TechniqueASTM/ISO Standard
Color Change Spectrophotometry (CIELAB color space)ASTM D2244
Gloss Retention Gloss meterASTM D523
Mechanical Properties Tensile testing (tensile strength, elongation at break)ASTM D638
Chemical Changes Fourier-Transform Infrared Spectroscopy (FTIR) - Carbonyl indexASTM E168
Molecular Weight Gel Permeation Chromatography (GPC)ASTM D6474
Purity and Identity Confirmation of Stabilizers

The purity and identity of the synthesized benzophenone stabilizers can be confirmed using various analytical techniques.

Analytical Methods for Stabilizer Characterization:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.
Melting Point Analysis Purity assessment.

Visualizations

Synthesis_of_UV_Stabilizer This compound This compound Step1 Friedel-Crafts Reaction This compound->Step1 Resorcinol Resorcinol Resorcinol->Step1 Dihydroxybenzophenone 2,4-Dihydroxybenzophenone Step1->Dihydroxybenzophenone Step2 Williamson Ether Synthesis Dihydroxybenzophenone->Step2 Chlorooctane 1-Chlorooctane Chlorooctane->Step2 UV531 2-Hydroxy-4-n-octyloxybenzophenone (UV-531) Step2->UV531

Caption: Synthesis pathway of UV-531 from this compound.

UV_Stabilizer_Mechanism UV_Photon UV Photon (hν) Ground_State Ground State (Keto Form) UV_Photon->Ground_State Absorption Excited_State Excited Singlet State Ground_State->Excited_State ESIPT Excited State Intramolecular Proton Transfer (ESIPT) Excited_State->ESIPT Excited_Tautomer Excited State (Enol Tautomer) ESIPT->Excited_Tautomer Heat Heat Dissipation Excited_Tautomer->Heat Ground_Tautomer Ground State (Enol Tautomer) Excited_Tautomer->Ground_Tautomer Vibrational Relaxation Tautomerization Tautomerization Ground_Tautomer->Tautomerization Tautomerization->Ground_State Regeneration

Caption: Mechanism of action of benzophenone UV absorbers.

Experimental_Workflow Start Synthesized Stabilizer Compounding Polymer Compounding Start->Compounding Weathering Accelerated Weathering (QUV/Xenon Arc) Compounding->Weathering Evaluation Performance Evaluation Weathering->Evaluation Color Color Change Evaluation->Color Gloss Gloss Retention Evaluation->Gloss Mechanical Mechanical Properties Evaluation->Mechanical Chemical Chemical Changes Evaluation->Chemical End Data Analysis & Reporting Color->End Gloss->End Mechanical->End Chemical->End

Caption: Experimental workflow for performance testing of polymer stabilizers.

References

Troubleshooting & Optimization

Identifying side reactions in the synthesis of benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of benzotrichloride (B165768).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial method for synthesizing this compound is the free-radical chlorination of toluene (B28343).[1][2] This reaction involves the stepwise substitution of the three hydrogen atoms on the methyl group of toluene with chlorine atoms, typically initiated by UV light or a radical initiator.[2][3]

Q2: What are the most common side reactions observed during the synthesis of this compound from toluene?

A2: The primary side reactions include:

  • Ring Chlorination: The substitution of hydrogen atoms on the aromatic ring of toluene, leading to the formation of ortho-, para-, and meta-chlorotoluene isomers.[4][5][6][7]

  • Incomplete Side-Chain Chlorination: The reaction stopping prematurely, resulting in the formation of benzyl (B1604629) chloride and benzal chloride.[6][8]

  • Hydrolysis: The reaction of this compound with any moisture present to form benzoic acid.[1][2][9][10][11]

  • Polymerization: The formation of tarry byproducts, which can be exacerbated by high temperatures.[12]

  • Over-chlorination: Further chlorination of the aromatic ring, leading to polychlorinated toluene derivatives.[1]

Q3: How can I favor side-chain chlorination over ring chlorination?

A3: To promote the desired side-chain chlorination, the reaction should be carried out under conditions that favor a free-radical mechanism. This includes using UV light or a radical initiator and avoiding Lewis acid catalysts, which are known to promote ring chlorination.[4][5][7]

Q4: What is the role of a catalyst in the chlorination of toluene?

A4: The type of catalyst used significantly influences the reaction pathway. Lewis acids, such as ferric chloride or aluminum chloride, catalyze the electrophilic substitution on the aromatic ring, leading to nuclear chlorination.[5] For side-chain chlorination, radical initiators or photochemical methods are employed.[4]

Q5: My final product is contaminated with benzoic acid. What is the likely cause?

A5: The presence of benzoic acid indicates that the this compound product has undergone hydrolysis.[1][2][9][10] This is caused by the presence of water in the reaction mixture. It is crucial to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of chlorotoluene isomers in the product. Reaction conditions are favoring ring chlorination over side-chain chlorination. This can be due to the presence of Lewis acid catalysts (e.g., iron contamination) or the absence of a radical initiator/UV light.Ensure the reaction is performed under free-radical conditions. Use a UV light source or a suitable radical initiator. Avoid any contact with Lewis acids; use glass-lined reactors if possible.[4][5][7]
Significant amounts of benzyl chloride and benzal chloride detected. Incomplete chlorination of the toluene side chain. This could be due to an insufficient amount of chlorine, a short reaction time, or a low reaction temperature.Increase the molar ratio of chlorine to toluene. Prolong the reaction time and/or increase the reaction temperature to ensure complete chlorination of the side chain.[6][8]
Formation of solid, tar-like substances in the reactor. Polymerization of reactants and/or products, often induced by excessive heat.Maintain a controlled reaction temperature. Overheating can lead to increased polymerization.[12]
Low yield of this compound and presence of benzoic acid. Hydrolysis of the product due to the presence of water.Use anhydrous toluene and chlorine. Ensure all glassware and equipment are thoroughly dried before use. Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[9][11]

Experimental Protocols

Photochemically Initiated Free-Radical Chlorination of Toluene

Materials:

  • Toluene (anhydrous)

  • Chlorine gas (dry)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quenching solution (e.g., 10% sodium carbonate solution)[4]

  • Anhydrous drying agent (e.g., anhydrous calcium chloride)[4]

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • UV lamp (e.g., mercury vapor lamp)

  • Gas scrubber (for HCl byproduct)

  • Distillation apparatus

Procedure:

  • Setup: Assemble the dry three-necked flask with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. Connect the top of the condenser to a gas scrubber to neutralize the HCl gas produced.

  • Inert Atmosphere: Purge the entire system with a dry, inert gas to remove air and moisture.

  • Charge Reactor: Add anhydrous toluene to the flask.

  • Initiation: Begin stirring and heat the toluene to reflux. Position the UV lamp close to the reaction flask.

  • Chlorine Addition: Introduce a steady stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic, so the rate of chlorine addition may need to be controlled to maintain a steady reflux.

  • Monitoring: Monitor the reaction progress by checking the boiling point of the mixture. The boiling point will increase as the chlorination proceeds. The reaction is considered complete when the boiling point reaches approximately 215°C.

  • Workup: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Allow the mixture to cool. Wash the crude product with a 10% sodium carbonate solution, followed by water until neutral.[4]

  • Purification: Dry the organic layer with an anhydrous drying agent.[4] Purify the this compound by vacuum distillation, collecting the fraction boiling at 97-98°C/1.6kPa.[4]

Visualizations

Troubleshooting_Benzotrichloride_Synthesis start Start: Analyze Product Mixture side_reaction Side Reactions Detected? start->side_reaction end_ok Desired Product: This compound side_reaction->end_ok No ring_chlorination High % of Chlorotoluenes? side_reaction->ring_chlorination Yes incomplete_chlorination High % of Benzyl/ Benzal Chloride? ring_chlorination->incomplete_chlorination No solution_ring Action: - Ensure free-radical conditions (UV/initiator) - Eliminate Lewis acid contamination ring_chlorination->solution_ring Yes hydrolysis Presence of Benzoic Acid? incomplete_chlorination->hydrolysis No solution_incomplete Action: - Increase Cl2:Toluene ratio - Increase reaction time/temperature incomplete_chlorination->solution_incomplete Yes hydrolysis->end_ok No solution_hydrolysis Action: - Use anhydrous reagents - Protect from moisture hydrolysis->solution_hydrolysis Yes solution_ring->incomplete_chlorination solution_incomplete->hydrolysis solution_hydrolysis->end_ok

Caption: Troubleshooting workflow for identifying and addressing side reactions in this compound synthesis.

References

Technical Support Center: Synthesis of Benzoyl Chloride from Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoyl chloride from the hydrolysis of benzotrichloride (B165768).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzoyl chloride, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzoyl Chloride Over-hydrolysis: Excess water in the reaction mixture can lead to the formation of the undesired byproduct, benzoic acid.[1][2]- Control Stoichiometry: Use a stoichiometric or slightly less than stoichiometric amount of water relative to this compound. A slight excess, no more than 10%, can be used if carefully controlled.[1] - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents where applicable.
Incomplete Reaction: The reaction may not have proceeded to completion.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like GC or TLC. Increase the reaction time or temperature as needed. For example, reactions with certain catalysts may proceed well at 100-130°C.[3] - Ensure Proper Mixing: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in heterogeneous mixtures.
Sub-optimal Catalyst Activity: The catalyst may be inactive or used in an incorrect concentration.- Use an Appropriate Catalyst: Lewis acid catalysts such as zinc chloride (ZnCl₂), iron chlorides (FeCl₃), or sulfuric acid (H₂SO₄) are commonly used to facilitate the hydrolysis. - Optimize Catalyst Concentration: The concentration of the catalyst can significantly impact the reaction rate and yield. For iron-based catalysts, a concentration of 0.003 to 0.7% by weight has been suggested.[4]
Presence of Benzoic Acid Impurity Excess Water: As mentioned above, this is the primary cause of benzoic acid formation.[1][2]- Strict Moisture Control: Handle starting materials and set up the reaction in a dry environment. Consider using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
Reaction with Benzoic Acid: this compound can also react with benzoic acid to produce benzoyl chloride. While this is a valid synthetic route, uncontrolled side reactions can occur.- Method Selection: If using the partial hydrolysis route with water, minimize the presence of benzoic acid as a starting impurity. If using the benzoic acid route, ensure optimized conditions for that specific reaction.
Formation of Dark-Colored Byproducts (Tars/Polymers) High Reaction Temperature: Elevated temperatures can promote polymerization of this compound or other reactive intermediates.[3]- Temperature Control: Maintain the reaction temperature within the optimal range. Gradual heating and efficient heat dissipation are important.
Catalyst-Induced Polymerization: Some Lewis acids, if used in high concentrations or at high temperatures, can promote polymerization.[3]- Catalyst Screening and Optimization: If polymerization is a significant issue, consider screening different catalysts or reducing the concentration of the current catalyst.
Ring Chlorination Byproducts Impurities in Starting Material: The this compound starting material may contain ring-chlorinated impurities from its synthesis.[5]- Use High-Purity Starting Materials: Whenever possible, use this compound with a low content of ring-chlorinated species.
Reaction Conditions Promoting Ring Chlorination: Although less common during hydrolysis, certain conditions could favor this side reaction.- Review Synthesis of Starting Material: Understand the synthesis method of your this compound, as side reactions during its production are the likely source of these impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzoyl chloride from this compound?

A1: There are two main methods:

  • Partial Hydrolysis with Water: This involves reacting this compound with a controlled amount of water, typically in the presence of a catalyst like zinc chloride or sulfuric acid. The chemical equation is: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl.

  • Reaction with Benzoic Acid: In this method, this compound is reacted with benzoic acid, which also yields benzoyl chloride. The reaction is as follows: C₆H₅CCl₃ + C₆H₅CO₂H → 2 C₆H₅COCl + HCl.

Q2: How can I minimize the formation of benzoic acid as a byproduct?

A2: The key is to strictly control the amount of water in the reaction. Using anhydrous conditions and adding a stoichiometric or slightly less than stoichiometric amount of water is crucial. Over-hydrolysis to benzoic acid is the most common reason for reduced yield.[1][2]

Q3: What catalysts are effective for this reaction, and what are their typical concentrations?

A3: Lewis acids are effective catalysts. Commonly used examples include:

  • Zinc chloride (ZnCl₂): A widely cited catalyst for this transformation.[3]

  • Iron chlorides (FeCl₃): Also used to catalyze the hydrolysis.

  • Sulfuric acid (H₂SO₄): Can be used as a catalyst for the partial hydrolysis.

A Japanese patent suggests that for an iron-based catalyst, a concentration range of 0.003 to 0.7% by weight is effective.[4]

Q4: What are the optimal reaction temperatures and times?

A4: Optimal conditions can vary depending on the specific reactants and catalyst used. However, literature reports suggest the following successful conditions:

  • Reacting this compound with phthalic acid and zinc chloride at 100°C for 1 hour resulted in a 96% yield.[3]

  • Using phthalic anhydride (B1165640) with zinc chloride at 120-130°C for 12 hours yielded 90% benzoyl chloride.[3]

It is always recommended to monitor the reaction's progress to determine the optimal time.

Q5: How can I purify the final benzoyl chloride product?

A5: The most common method for purifying benzoyl chloride is fractional distillation under reduced pressure.[3][6] This separates the benzoyl chloride from less volatile impurities like benzoic acid and polymeric byproducts, as well as more volatile components. A purity of over 99.5% can be achieved through distillation.[6]

Data Presentation

The following table summarizes quantitative data from various experimental conditions for the synthesis of benzoyl chloride from this compound.

Reactant with this compoundCatalystTemperature (°C)Time (hours)Yield (%)Reference
Phthalic Acid (90%)Zinc Chloride (ZnCl₂)100196[3]
Phthalic AnhydrideZinc Chloride (ZnCl₂)120-1301290[3]
Benzoic AcidNot specifiedNot specified2-6>99.5 (Purity)[6]
WaterZinc Chloride (ZnCl₂)100-120Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride via Partial Hydrolysis of this compound with Water (General Procedure)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer.

  • Charging the Reactor: In a fume hood, charge the flask with this compound and the catalyst (e.g., a catalytic amount of anhydrous zinc chloride).

  • Initiating the Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 100-120°C).[1]

  • Addition of Water: Slowly add a stoichiometric amount of water dropwise from the dropping funnel over a period of time. Maintain vigorous stirring to ensure efficient mixing.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the crude benzoyl chloride by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of benzoyl chloride (197°C at atmospheric pressure, lower at reduced pressure).

Protocol 2: Synthesis of Benzoyl Chloride from this compound and Benzoic Acid

  • Apparatus Setup: Use the same setup as described in Protocol 1.

  • Charging the Reactor: Charge the flask with this compound, benzoic acid, and a suitable catalyst.

  • Reaction Conditions: Heat the mixture with continuous stirring for 2 to 6 hours.[6]

  • Work-up and Purification: After the reaction is complete, purify the product by reduced pressure distillation to obtain refined benzoyl chloride.[6]

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products BTC This compound (C₆H₅CCl₃) Intermediate Reactive Intermediate BTC->Intermediate + H₂O H2O Water (H₂O) Catalyst Catalyst (e.g., ZnCl₂, FeCl₃, H₂SO₄) Catalyst->Intermediate BCl Benzoyl Chloride (C₆H₅COCl) Intermediate->BCl - 2HCl BA Benzoic Acid (C₆H₅COOH) BCl->BA + Excess H₂O HCl Hydrogen Chloride (HCl) Excess_H2O Excess Water

Caption: Reaction pathway for the hydrolysis of this compound to benzoyl chloride.

Troubleshooting_Workflow Start Low Yield of Benzoyl Chloride Check_Purity Analyze Product Mixture (e.g., GC, NMR) Start->Check_Purity Benzoic_Acid High Benzoic Acid Content? Check_Purity->Benzoic_Acid Unreacted_BTC High Unreacted this compound? Benzoic_Acid->Unreacted_BTC No Solution_H2O Reduce Water Stoichiometry & Ensure Anhydrous Conditions Benzoic_Acid->Solution_H2O Yes Other_Byproducts Other Byproducts Present? Unreacted_BTC->Other_Byproducts No Solution_Time_Temp Increase Reaction Time/Temp & Check Catalyst Unreacted_BTC->Solution_Time_Temp Yes Solution_Purify Optimize Purification & Check for Side Reactions Other_Byproducts->Solution_Purify Yes End Improved Yield Solution_H2O->End Solution_Time_Temp->End Solution_Purify->End

Caption: Troubleshooting workflow for low yield in benzoyl chloride synthesis.

References

Preventing polymerization of benzotrichloride during storage and reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of benzotrichloride (B165768) during storage and reactions.

Troubleshooting Guide

Q1: I suspect my this compound has started to polymerize. What are the initial signs?

A1: The initial signs of this compound polymerization can include:

  • Increased Viscosity: The liquid may become noticeably thicker or more viscous than expected.

  • Color Change: The typically colorless to pale yellow liquid may darken, turning yellow, brown, or even black.[1]

  • Formation of Solids or Tars: You might observe the formation of solid precipitates or sticky, tar-like residues in the container.[1]

  • Evolution of Gas: Increased pressure in the container due to the evolution of gases like hydrogen chloride (HCl) can be a sign of decomposition, which can precede or accompany polymerization.

Q2: My reaction mixture with this compound is turning dark and viscous. What should I do?

A2: A darkening and thickening of the reaction mixture could indicate polymerization. Here are the immediate steps to take:

  • Stop the Reaction: If it is safe to do so, stop heating or any other energy input to the reaction.

  • Cool the Mixture: Place the reaction vessel in an ice bath to reduce the reaction rate and inhibit further polymerization.

  • Vent Pressure: If there is any sign of pressure buildup, carefully vent the reaction vessel in a fume hood.

  • Quench the Reaction: If appropriate for your reaction chemistry, you could consider quenching the reaction by adding a radical scavenger, such as a small amount of a hindered phenol (B47542) (e.g., BHT). This should be done with extreme caution and a thorough understanding of the reaction components.

  • Isolate the Product (if possible): If the polymerization is not too advanced, you may be able to isolate your desired product from the polymeric material through techniques like distillation or chromatography. However, be aware that heating during distillation can promote further polymerization.[1]

Q3: How can I confirm if polymerization has occurred in my this compound sample?

A3: You can use several analytical techniques to confirm polymerization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify the presence of higher molecular weight oligomers. You would expect to see peaks with higher retention times and mass-to-charge ratios than that of pure this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and detect oligomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show broadening of signals or the appearance of new signals corresponding to a polymeric structure.

  • Viscometry: A simple measurement of viscosity can be compared to that of a pure this compound standard. A significant increase in viscosity is a strong indicator of polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound can polymerize through several mechanisms, primarily initiated by:

  • Heat: Elevated temperatures, especially during distillation or reflux, can initiate free-radical polymerization, leading to the formation of tarry by-products.[1]

  • Light: UV light can also induce free-radical formation and subsequent polymerization.

  • Lewis Acids: Contamination with Lewis acids, such as iron or zinc chloride, can catalyze a cationic polymerization pathway.[1] Anhydrous zinc chloride, for instance, has been observed to form sites for polymerization.[1]

  • Moisture: While the primary reaction with water is hydrolysis to benzoic acid and HCl, the generated HCl can act as a catalyst for polymerization, especially in the presence of metals.[2]

Q2: How should I store this compound to prevent polymerization?

A2: Proper storage is crucial for maintaining the stability of benzotrichotrichloride. Follow these guidelines:

  • Temperature: Store in a cool, dry place. Avoid exposure to high temperatures.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.

  • Container: Use tightly sealed containers made of glass or other non-reactive materials. Avoid contact with metals, especially iron, which can catalyze decomposition and polymerization.

Q3: Are there any chemical inhibitors I can add to prevent the polymerization of this compound?

A3: Yes, certain stabilizers can be added to inhibit polymerization. These generally fall into two categories:

  • Acid Scavengers: Since the hydrolysis of this compound produces HCl which can catalyze polymerization, acid scavengers can improve stability. Epoxy compounds are effective acid scavengers.

  • Radical Scavengers: To prevent free-radical polymerization, especially during heating, radical scavengers like hindered phenols (e.g., Butylated Hydroxytoluene - BHT) can be added.

The choice and concentration of the inhibitor will depend on the specific application and subsequent reaction conditions.

Q4: Can I distill this compound that shows signs of slight discoloration?

A4: Distillation of discolored this compound should be approached with caution. The discoloration may be due to the formation of polymerization products, and heating during distillation can accelerate further polymerization.[1] If distillation is necessary, it should be performed under reduced pressure to keep the temperature as low as possible. The addition of a small amount of a radical inhibitor, like a hindered phenol, to the distillation pot may help to prevent further polymerization.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (ideally refrigerated)Minimizes thermal decomposition and polymerization.
Light Store in amber/opaque containersPrevents photo-initiated radical formation.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent hydrolysis and subsequent acid-catalyzed polymerization.
Container Tightly sealed glass or PTFEAvoids contact with reactive metals and prevents moisture ingress.

Table 2: Potential Stabilizers for this compound

Stabilizer TypeExampleProposed Concentration (w/w)Mechanism of Action
Acid Scavenger Epoxy compounds (e.g., epoxidized soybean oil)0.1 - 1.0%Neutralizes HCl formed from hydrolysis, preventing acid-catalyzed polymerization.
Radical Scavenger Hindered Phenols (e.g., BHT)0.01 - 0.1%Traps free radicals, inhibiting the propagation of polymerization chains.

Note: The optimal concentration of a stabilizer should be determined experimentally for your specific application.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of a this compound sample under accelerated thermal stress.

Materials:

  • This compound sample

  • Several small, sealable glass vials

  • Oven or heating block

  • GC-MS instrument

Procedure:

  • Aliquot the this compound sample into several vials, leaving some headspace.

  • If testing a stabilizer, add the appropriate concentration to the designated vials.

  • Seal the vials tightly.

  • Place the vials in an oven at a constant elevated temperature (e.g., 60 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial of each sample set.

  • Allow the vial to cool to room temperature.

  • Visually inspect the sample for any changes in color or viscosity.

  • Analyze the sample by GC-MS to detect the formation of any higher molecular weight species, which would indicate polymerization.

Protocol 2: Detection of Polymers in this compound by GC-MS

Objective: To identify and quantify the presence of oligomers/polymers in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane)

  • GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

  • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical starting concentration would be 1 mg/mL.

  • Set up the GC-MS method with an appropriate temperature program to elute both the this compound monomer and any potential higher-boiling oligomers. A slow temperature ramp will likely be necessary.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram for peaks with retention times greater than that of this compound.

  • Examine the mass spectrum of any late-eluting peaks to confirm if they correspond to dimers, trimers, or larger oligomers of this compound.

Mandatory Visualizations

PolymerizationMechanisms cluster_0 Free-Radical Polymerization cluster_1 Lewis Acid-Catalyzed Polymerization BTC This compound Radical Benzyl Radical BTC->Radical Initiator Heat / UV Light Initiator->BTC Initiation Radical->BTC Propagation Radical->Radical Polymer Polymer Chain BTC2 This compound Carbocation Carbocation Intermediate BTC2->Carbocation LewisAcid Lewis Acid (e.g., FeCl3) LewisAcid->BTC2 Initiation Carbocation->BTC2 Propagation Polymer2 Polymer Chain

Caption: Proposed mechanisms for this compound polymerization.

TroubleshootingWorkflow Start Observe signs of polymerization (viscosity, color change) Isolate Isolate and cool the reaction Start->Isolate Analyze Analyze sample for polymers (GC-MS, HPLC) Isolate->Analyze Confirm Polymerization Confirmed? Analyze->Confirm Purify Attempt purification (e.g., vacuum distillation with inhibitor) Confirm->Purify Yes Review Review storage and reaction conditions Confirm->Review No Discard Dispose of material safely Purify->Discard If purification fails Purify->Review

Caption: Troubleshooting workflow for suspected polymerization.

StabilityTestingWorkflow Start Prepare this compound Samples (with and without stabilizer) Stress Accelerated Aging (Elevated Temperature) Start->Stress Sample Sample at Time Intervals (0, 24, 48, 72h) Stress->Sample Analyze Analyze Samples (Visual, GC-MS) Sample->Analyze Evaluate Evaluate Data (Compare degradation rates) Analyze->Evaluate Report Report Findings Evaluate->Report

Caption: Experimental workflow for stability assessment.

References

Optimization of temperature and catalyst for benzotrichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzotrichloride (B165768).

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound synthesis can stem from several factors. The primary cause is often the occurrence of side reactions, particularly the chlorination of the aromatic ring instead of the methyl group.[1][2][3] Another significant factor can be incomplete conversion of intermediates like benzyl (B1604629) chloride and benzal chloride.

    Possible Solutions:

    • Optimize Chlorine to Toluene (B28343) Ratio: The distribution of products is heavily dependent on the chlorine-to-toluene ratio.[2][3] Ensure a sufficient supply of chlorine to drive the reaction towards the fully chlorinated product.

    • Inhibit Ring Chlorination: The main side reaction is the chlorination of the benzene (B151609) ring.[1] To minimize this, consider adding inhibitors such as fatty amines and their derivatives.[1] Triarylphosphine can also be used to eliminate the catalytic effect of trace metal ions (like iron and aluminum) that promote ring chlorination.[1]

    • Catalyst Selection: For photocatalytic reactions, catalysts like benzoyl peroxide, acetamide, or N,N-dimethylformamide (DMF) can be employed to improve the reaction yield.[1] Combining photocatalytic and thermal methods with the right catalyst and inhibitor can be particularly effective.[1]

    • Temperature Control: As the chlorination process progresses, the reaction temperature should be gradually increased to facilitate the conversion of intermediates. However, exceeding optimal temperatures can promote side reactions. For photocatalytic methods, the final temperature should generally not exceed 150°C.[1]

Issue 2: Formation of Undesired By-products

  • Question: My final product is contaminated with significant amounts of by-products such as ring-chlorinated toluenes and polymeric tars. How can I prevent their formation?

  • Answer: The formation of by-products is a common challenge. Ring-chlorinated compounds arise from the electrophilic substitution on the benzene ring, competing with the desired free-radical side-chain chlorination.[2][3] Polymerization and tar formation are often a result of excessive temperatures.[4]

    Possible Solutions:

    • Use of Lewis Acid Catalysts: In the presence of Lewis acids, chlorination tends to occur on the ring.[5] Ensure your reaction setup is free from contaminants that could act as Lewis acids if side-chain chlorination is desired.

    • Inhibitors for Ring Chlorination: As mentioned previously, the addition of inhibitors is crucial for suppressing the formation of ring-chlorinated by-products.[1]

    • Strict Temperature Management: Overheating can lead to the formation of polymeric tars.[4] Maintain the reaction temperature within the optimal range for the chosen method. For instance, in thermal chlorination, a temperature of around 140°C is often used.[1]

    • Solvent Effects: The choice of solvent can influence the selectivity of the reaction. For example, using 1,2-dichloroethane (B1671644) as a solvent has been shown to decrease the formation of side-chain and consecutive products in certain chlorination reactions.[2]

Issue 3: Catalyst Inactivity or Poor Performance

  • Question: The catalyst in my reaction does not seem to be effective, leading to a slow or incomplete reaction. What could be the issue?

  • Answer: Catalyst performance is critical for an efficient synthesis. Issues can range from using an inappropriate catalyst for the desired reaction type to catalyst deactivation.

    Possible Solutions:

    • Select the Appropriate Catalyst Type: For free-radical side-chain chlorination, radical initiators like dibenzoyl peroxide or initiation via UV light are effective.[5][6] For thermal reactions, catalysts such as ammonium (B1175870) chloride can be used, although this method may have a longer reaction time.[1] Lewis acids (e.g., FeCl3, AlCl3, ZnCl2, ZrCl4) can also be used, but they may promote ring chlorination.[7][8]

    • Catalyst Purity and Handling: Ensure the catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to moisture. For example, zinc chloride can hydrolyze, which may affect its catalytic activity.[4]

    • Catalyst Deactivation: Some catalysts, like zeolites, can experience a decline in activity after multiple uses and may need regeneration or replacement.[2]

    • Sufficient Catalyst Loading: While excessive amounts should be avoided, ensure that the catalyst is present in a sufficient quantity to effectively drive the reaction.

Frequently Asked Questions (FAQs)

  • Question 1: What are the primary methods for synthesizing this compound?

  • Answer: The most common industrial method is the free-radical chlorination of toluene.[9] This process can be initiated by UV light or radical initiators like dibenzoyl peroxide.[5][6] Another method is thermal chlorination, which is carried out at elevated temperatures, sometimes with a catalyst like ammonium chloride.[1]

  • Question 2: What is the optimal temperature range for this compound synthesis?

  • Answer: The optimal temperature depends on the specific method used. For photocatalytic chlorination, the reaction may be initiated at around 100°C, with the temperature gradually increasing as the reaction proceeds, but not exceeding 150°C.[1] Thermal chlorination is typically conducted at around 140°C.[1] It is crucial to control the temperature to avoid over-chlorination and the formation of by-products.[9]

  • Question 3: How can I monitor the progress of the reaction?

  • Answer: The progress of the chlorination can be monitored by observing the weight gain of the reaction mixture due to the absorption of chlorine. Additionally, the boiling point of the reaction mixture will increase as the degree of chlorination increases. The reaction can be considered complete when the boiling point reaches that of this compound (approximately 215-220°C at atmospheric pressure). Analytical techniques such as Gas Chromatography (GC) can be used to analyze aliquots of the reaction mixture to determine the relative amounts of toluene, benzyl chloride, benzal chloride, and this compound.

  • Question 4: What are the common purification methods for this compound?

  • Answer: After the reaction is complete, the crude product is typically washed to remove impurities. A common procedure involves washing with a 10% sodium carbonate solution to neutralize any remaining acids, followed by washing with water until neutral.[1] The product is then dried using an anhydrous drying agent like calcium chloride.[1] Final purification is achieved through vacuum distillation, collecting the fraction that boils at the appropriate temperature for this compound (e.g., 97-98°C at 1.6 kPa).[1]

  • Question 5: What safety precautions should be taken during this compound synthesis?

  • Answer: this compound is a toxic and corrosive compound and is considered a potential human carcinogen.[9] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Exposure can cause severe irritation to the respiratory system, skin, and eyes.[9][10] The reaction also produces hydrogen chloride (HCl) gas as a by-product, which is corrosive and must be scrubbed from the off-gas.[9]

Data Presentation

Table 1: Overview of this compound Synthesis Methods

Synthesis MethodInitiator/CatalystTypical TemperatureKey AdvantagesKey Disadvantages
Photocatalytic Chlorination UV Light, Dibenzoyl Peroxide, Acetamide, DMF[1][5]100°C (initial) to 150°C (final)[1]High yield when optimized[1]Prone to ring chlorination side reactions[1]
Thermal Chlorination Heat, Ammonium Chloride[1]~140°C[1]Simpler equipment setup[1]Longer reaction times, potentially lower yield[1]
Alternative Method Perchloroalkane, Base, Phase Transfer Catalyst[11]25°C to 140°C (reflux)[11]Avoids direct use of chlorine gasMay require specific substituted starting materials[11]

Table 2: Common Catalysts and Their Roles

Catalyst/InitiatorTypePrimary Function
UV Light InitiatorInitiates free-radical chain reaction[9]
Dibenzoyl Peroxide Radical InitiatorInitiates free-radical side-chain chlorination[5]
Ammonium Chloride CatalystUsed in thermal side-chain chlorination[1]
FeCl3, AlCl3, ZnCl2 Lewis AcidCan catalyze condensation reactions; may promote ring chlorination[5][7]
ZrCl4, ZnO Lewis AcidReported as active catalysts for certain chlorination reactions[8]

Experimental Protocols

Protocol 1: General Photocatalytic Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the photocatalytic chlorination of toluene.

Materials:

  • Toluene

  • Chlorine gas

  • Catalyst (e.g., dibenzoyl peroxide)

  • Inhibitor (optional, e.g., a fatty amine derivative)

  • 10% Sodium Carbonate solution

  • Anhydrous Calcium Chloride

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle or oil bath

  • UV lamp (e.g., 500W tungsten-iodine lamp)

  • Gas scrubber for HCl

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet tube. The outlet of the condenser should be connected to a gas scrubber to neutralize the HCl by-product.

  • Charging the Reactor: Add toluene and the catalyst/inhibitor to the flask.

  • Initiating the Reaction: Begin heating the mixture to reflux (initial temperature around 100°C).[1] Position the UV lamp approximately 35 cm from the flask.[1]

  • Chlorine Introduction: Start bubbling chlorine gas through the gas inlet tube into the reaction mixture. Control the flow rate to maintain a light green color in the gas phase within the flask.[1]

  • Temperature Monitoring: As the reaction progresses and the degree of chlorination increases, the boiling point of the solution will rise. Gradually increase the heat to maintain reflux, ensuring the final temperature does not exceed 150°C.[1]

  • Monitoring Completion: The reaction can be monitored by the increase in the boiling point of the mixture to around 215°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a 10% sodium carbonate solution, followed by water until the aqueous layer is neutral.[1]

  • Drying: Separate the organic layer and dry it over anhydrous calcium chloride.[1]

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation.[1]

Visualizations

Benzotrichloride_Synthesis_Pathway Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ - HCl BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride + Cl₂ - HCl This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound + Cl₂ - HCl

Caption: Stepwise free-radical chlorination of toluene to this compound.

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Reactor with Toluene & Catalyst setup->charge reaction Heat to Reflux & Irradiate (UV) Introduce Chlorine Gas charge->reaction monitor Monitor Temperature & Reaction Progress reaction->monitor workup Cool, Wash with Na₂CO₃ & Water monitor->workup dry Dry with Anhydrous CaCl₂ workup->dry purify Purify by Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic issue Low Yield or Impure Product cause1 Side Reactions (Ring Chlorination) issue->cause1 High level of isomeric impurities? cause2 Incomplete Conversion issue->cause2 High level of intermediates? cause3 By-product Formation (Polymers, Tars) issue->cause3 Presence of tars? solution1 Add Inhibitors (e.g., Fatty Amines) cause1->solution1 solution2 Optimize Cl₂:Toluene Ratio Increase Reaction Time/Temp cause2->solution2 solution3 Strict Temperature Control Avoid Overheating cause3->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Crude Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude benzotrichloride (B165768). The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Issue 1: Low Purity of this compound After Fractional Distillation

  • Question: My final product purity is below 99% after fractional distillation. What are the potential causes and solutions?

  • Answer: This issue commonly arises from suboptimal distillation parameters or equipment limitations. Potential causes include insufficient column efficiency (not enough theoretical plates), unstable vacuum levels causing fluctuations in boiling points, or a distillation rate that is too high, leading to column flooding and impurity carryover. To address this, ensure you are using a distillation column with adequate theoretical plates for separating components with close boiling points. Use a reliable vacuum pump and controller to maintain a stable, reduced pressure. Additionally, optimize the reflux ratio to enhance separation and avoid an excessively high distillation rate.[1]

Issue 2: Discoloration of this compound During Purification

  • Question: My this compound sample is yellow or turns yellow/brown upon heating. What causes this and how can I prevent it?

  • Answer: this compound can appear as a clear, colorless to yellowish liquid.[2] The yellow color can be due to dissolved chlorine or the formation of polymerization byproducts, which can intensify upon heating.[3] Product decomposition at high temperatures, especially in the presence of metallic impurities (like iron chlorides), can also lead to discoloration and the formation of tarry residues.[4][5] To mitigate this, ensure all glassware is scrupulously clean and free of metallic contaminants. Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound. The use of stabilizers, such as lactams (e.g., caprolactam) in small amounts (0.01-1.0% by weight), has been shown to reduce decomposition during the distillation of chlorinated toluene (B28343) derivatives.[4]

Issue 3: Product Decomposition or Polymerization During Distillation

  • Question: I am observing product decomposition and the formation of a viscous residue in the distillation flask. How can I avoid this?

  • Answer: this compound is susceptible to decomposition and polymerization at elevated temperatures, a process that can be catalyzed by impurities.[3][5] Industrial processes for distilling related compounds like benzyl (B1604629) chloride, which is often present as an impurity, note that decomposition can lead to the clogging of distillation columns with condensation products.[4] To prevent this, it is crucial to distill under vacuum to keep the temperature as low as possible. Additionally, the crude material should be free of strong acids and metallic impurities, which can catalyze decomposition.[4] Avoid heating the distillation flask to dryness, as this can concentrate non-volatile impurities that promote the formation of unstable residues.

Issue 4: Presence of Incompletely Chlorinated Byproducts in the Final Product

  • Question: My purified this compound still contains significant amounts of benzal chloride and benzyl chloride. How can I improve their removal?

  • Answer: The presence of incompletely chlorinated precursors like benzyl chloride and benzal chloride is a common issue, as they are intermediates in the synthesis of this compound from toluene.[1] These compounds have lower boiling points than this compound, and their effective removal depends on the efficiency of the fractional distillation. To improve separation, use a longer, more efficient fractionating column (i.e., one with a higher number of theoretical plates). A slow and controlled distillation with a proper reflux ratio is essential. Collect a forerun fraction, which will be enriched in the lower-boiling impurities, before collecting the main product fraction at the correct boiling point and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and industrially applied methods for purifying crude this compound are fractional distillation under reduced pressure (vacuum distillation) and crystallization.[6][7] Distillation is effective for separating this compound from byproducts with different boiling points, such as unreacted toluene and incompletely chlorinated intermediates.[1] Crystallization can also be employed, particularly for removing isomeric or other impurities that are more or less soluble in a given solvent system.[6] For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) can be a suitable technique.[8]

Q2: What are the common impurities in crude this compound?

A2: Crude this compound typically contains a variety of impurities stemming from its synthesis. These can include:

  • Incompletely chlorinated precursors: Benzyl chloride and benzal chloride.[5]

  • Unreacted starting materials: Toluene.

  • Ring-chlorinated species: Chlorotoluenes and other isomers.[1]

  • Hydrolysis products: Benzoic acid and hydrochloric acid, due to the compound's moisture sensitivity.[2]

  • Polymeric byproducts and tars: Formed during the chlorination reaction or subsequent heating.[6]

Q3: What are the critical safety precautions for handling this compound?

A3: this compound is a hazardous substance and must be handled with stringent safety measures. It is toxic if inhaled, harmful if swallowed, and causes severe skin and eye irritation or damage.[9] It is also classified as a potential carcinogen.[9] Key safety precautions include:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

  • Moisture Sensitivity: this compound reacts with water and moisture to produce hydrochloric acid.[2] Therefore, it should be handled under anhydrous conditions and stored in tightly sealed containers in a dry environment.[9]

  • Spill and Waste: Have appropriate spill control materials ready. Dispose of all waste containing this compound as hazardous waste according to local regulations.

Q4: How can the purity of this compound be accurately determined?

A4: The purity of this compound is most commonly determined by gas chromatography (GC).[1] Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed.[8] For structural confirmation and identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable.

Q5: How should purified this compound be stored?

A5: Purified this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat.[9] It is crucial to store it in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[9] Due to its corrosive nature upon hydrolysis, ensure the storage container and cap are made of compatible materials.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound by fractional vacuum distillation.

ParameterValuePurity AchievedYieldReference
Distillation Conditions
Boiling Point97-98 °C @ 12 mmHg>95%90%[3]
Boiling Point220.8 °C @ 760 mmHg (with some decomposition)Not specifiedNot specified[1]
Boiling Point80-90 °C @ 0.6-1.0 mmHg97.2% (assay)85%[6]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Crude this compound

This protocol is a general guideline for the purification of this compound by fractional vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Cold trap

  • Vacuum pump and gauge

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed. Connect the vacuum pump to the distillation setup via a cold trap to protect the pump from corrosive vapors.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Initiating Distillation: Begin stirring and slowly heat the flask using the heating mantle.

  • Applying Vacuum: Carefully and slowly apply the vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).

  • Collecting Fractions: As the mixture begins to boil, monitor the temperature at the distillation head.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask. This fraction will likely contain residual solvents, toluene, benzyl chloride, and benzal chloride.

    • Once the temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., ~97-98 °C at 12 mmHg), change the receiving flask and collect the main product fraction.

  • Terminating Distillation: Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable, high-boiling residues.

  • Shutdown: Turn off the heater and allow the system to cool completely under vacuum. Once cool, slowly and carefully release the vacuum by introducing an inert gas.

  • Analysis: Analyze the collected main fraction using GC or another suitable analytical method to determine its purity.

Protocol 2: Recrystallization of this compound (General Procedure)

This protocol outlines a general approach to purifying this compound by recrystallization. The choice of solvent is critical and must be determined experimentally.

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating plate with stirring capability

  • Suitable recrystallization solvent (e.g., methanol, hexane)[6]

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Methanol has been used for recrystallizing substituted this compound compounds.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the purity of the recrystallized product by a suitable analytical method.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Storage crude_btc Crude this compound distillation Fractional Vacuum Distillation crude_btc->distillation Primary Method crystallization Recrystallization crude_btc->crystallization Alternative Method chromatography Preparative Chromatography crude_btc->chromatography High-Purity/Small Scale analysis Purity Analysis (GC, HPLC) distillation->analysis crystallization->analysis chromatography->analysis storage Store Under Inert Gas analysis->storage If Pure

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_workflow start Low Purity After Distillation q1 Is the vacuum stable? start->q1 sol1 Check pump & controller. Ensure no leaks. q1->sol1 No q2 Is the distillation rate too high? q1->q2 Yes end_node Re-distill with optimized parameters sol1->end_node sol2 Reduce heating rate. Increase reflux ratio. q2->sol2 Yes q3 Is the fractionating column efficient enough? q2->q3 No sol2->end_node sol3 Use a column with more theoretical plates. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for low purity in this compound distillation.

References

Use of inhibitors to prevent ring chlorination during toluene side-chain chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the side-chain chlorination of toluene (B28343). The focus is on the use of inhibitors and specific reaction conditions to prevent undesired ring chlorination.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the chlorination of toluene?

A1: The chlorination of toluene can proceed via two main pathways: side-chain chlorination and ring chlorination. Side-chain chlorination is a free-radical substitution reaction that occurs on the methyl group, yielding benzyl (B1604629) chloride, benzal chloride, and benzotrichloride.[1] Ring chlorination is an electrophilic aromatic substitution that adds chlorine atoms to the aromatic ring, producing a mixture of ortho-, para-, and meta-chlorotoluene.[2]

Q2: What conditions favor the desired side-chain chlorination?

A2: Side-chain chlorination is promoted by conditions that facilitate the formation of free radicals.[2] These include:

  • UV Light Irradiation: UV light initiates the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•).[1]

  • High Temperatures: Elevated temperatures, typically at or near the boiling point of toluene (111°C), favor the free-radical pathway.[2]

  • Radical Initiators: Chemical radical initiators, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), can be used to start the chain reaction.

Q3: What causes the undesired ring chlorination?

A3: Ring chlorination is catalyzed by Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[3] These catalysts polarize the chlorine molecule, making it a strong electrophile that attacks the electron-rich aromatic ring. The presence of even trace amounts of metallic impurities, like iron from the reactor vessel, can catalyze this unwanted side reaction.[4]

Q4: How do inhibitors prevent ring chlorination?

A4: Inhibitors of ring chlorination, in this context, are typically compounds that act as Lewis acid scavengers. They function by complexing with metallic impurities (Lewis acids) that may be present in the reaction mixture, thereby preventing them from catalyzing electrophilic aromatic substitution on the toluene ring.[4] Amides, such as N,N-dimethylformamide (DMF) or N,N-dimethyl caproamide, are known to be effective for this purpose.[4][5]

Troubleshooting Guide

Problem 1: Significant formation of ring-chlorinated byproducts (e.g., o-chlorotoluene, p-chlorotoluene).

Possible Cause Troubleshooting Action
Presence of Lewis Acid Catalysts Ensure all glassware is meticulously cleaned and dried to remove any traces of metal salts. If using a metal reactor, ensure it is properly passivated or consider using a glass-lined reactor.[4]
Metallic Impurities in Reagents Use high-purity toluene and ensure the chlorine gas is free from contaminants. Consider distilling the toluene prior to use.
Low Reaction Temperature Increase the reaction temperature to the boiling point of toluene to favor the free-radical mechanism.[2]
Insufficient Radical Initiation If using UV light, ensure the lamp is of appropriate intensity and wavelength and is positioned for optimal irradiation of the reaction mixture. If using a chemical initiator, verify its purity and concentration.

Problem 2: Low yield of desired side-chain chlorinated products (e.g., benzyl chloride).

Possible Cause Troubleshooting Action
Presence of Radical Inhibitors Oxygen is a known radical inhibitor. Degas the solvent and reactants with an inert gas (e.g., nitrogen or argon) before starting the reaction.
Insufficient Chlorine Supply Ensure a steady and controlled flow of chlorine gas into the reaction mixture.
Short Reaction Time Monitor the reaction progress using Gas Chromatography (GC) and continue until the desired conversion is achieved.
Over-chlorination to Benzal Chloride or this compound To favor monochlorination, use a molar excess of toluene relative to chlorine. This increases the likelihood of a chlorine radical reacting with toluene instead of benzyl chloride.[6]

Data Presentation

Table 1: Effect of Reaction Conditions on Toluene Chlorination Products

Conditions Catalyst/Initiator Temperature Primary Product(s) Reference
Dark, Room TemperatureLewis Acid (e.g., FeCl₃, AlCl₃)LowRing Chlorination (o- and p-chlorotoluene)[2][3]
UV LightNoneHigh (Boiling)Side-Chain Chlorination (Benzyl chloride)[1]
Blue LightPhotosensitive Catalyst (BMMB)110-120°CSide-Chain Chlorination (this compound, 95.5-96.5% yield)[7]

Table 2: Influence of Catalysts on Ring Chlorination of Toluene (Illustrative)

This table illustrates the effect of different Lewis acid catalysts on the isomer distribution of monochlorotoluene, demonstrating the impact of the catalyst on the electrophilic aromatic substitution pathway. While the goal is to prevent ring chlorination entirely during side-chain chlorination, this data highlights the catalytic role of these species.

Catalyst Toluene Conversion (%) o-chlorotoluene (%) p-chlorotoluene (%) m-chlorotoluene (%) Benzyl chloride (%) Dichlorotoluenes (%) Reference
[BMIM]Cl-2AlCl₃98.942.518.8<4.7<6.834.1[3]
[BMIM]Cl-2ZnCl₂99.765.426.04.00.44.2[3]
[BMIM]Cl-2CuCl94.944.716.8<1.931.7<6.4[3]

Experimental Protocols

Protocol: Photochemically Initiated Side-Chain Chlorination of Toluene with Ring Chlorination Inhibition

Objective: To synthesize benzyl chloride with high selectivity by inhibiting the formation of ring-chlorinated byproducts.

Materials:

  • Toluene (high purity, distilled)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Lewis acid scavenger (e.g., 0.1% w/w N,N-dimethylformamide)

  • Quenching solution (e.g., 10% sodium thiosulfate (B1220275) solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Gas outlet connected to a scrubber (to neutralize excess chlorine and HCl)

  • UV immersion lamp or external UV lamp

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with the reflux condenser, gas inlet tube, and a stopper for the third neck (or the UV lamp if using an immersion type).

  • Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.

  • Charging Reactants: Charge the flask with toluene and the Lewis acid scavenger (e.g., N,N-dimethylformamide).

  • Initiation: Begin stirring and heat the mixture to reflux (approx. 111°C). Once refluxing, turn on the UV lamp.

  • Chlorine Addition: Introduce a slow, controlled stream of dry chlorine gas through the gas inlet tube. The rate of addition should be adjusted to maintain a faint yellow-green color in the reaction mixture, indicating a slight excess of chlorine.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC). The reaction should be stopped when the desired conversion of toluene to benzyl chloride is achieved, to minimize the formation of polychlorinated side-chain products.

  • Completion and Quenching: Once the reaction is complete, turn off the UV lamp and the heating mantle, and stop the chlorine flow. Continue to purge the system with inert gas to remove any unreacted chlorine and HCl gas.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 10% sodium thiosulfate solution to remove any remaining traces of chlorine. Then, wash with water and a saturated brine solution.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any remaining DMF under reduced pressure. The crude benzyl chloride can be further purified by fractional distillation under vacuum.

Visualizations

ReactionPathways Competing Reaction Pathways in Toluene Chlorination Toluene Toluene SideChain Side-Chain Chlorination (Free Radical) Toluene->SideChain Ring Ring Chlorination (Electrophilic) Toluene->Ring BenzylChloride Benzyl Chloride (Desired Product) SideChain->BenzylChloride Chlorotoluenes Chlorotoluenes (Undesired Byproducts) Ring->Chlorotoluenes UV_Heat UV Light / Heat UV_Heat->SideChain LewisAcid Lewis Acid (e.g., FeCl₃) LewisAcid->Ring

Caption: Competing reaction pathways in the chlorination of toluene.

TroubleshootingWorkflow Troubleshooting Workflow for Excessive Ring Chlorination Start High Ring Chlorination Detected CheckCatalyst 1. Review Reaction Conditions Start->CheckCatalyst CheckPurity 2. Check Purity of Reagents Start->CheckPurity CheckSetup 3. Inspect Reaction Setup Start->CheckSetup ActionCatalyst Action: Ensure radical conditions (UV/High Temp). Add inhibitor. CheckCatalyst->ActionCatalyst ActionPurity Action: Purify toluene. Use high-purity chlorine. CheckPurity->ActionPurity ActionSetup Action: Use clean, dry glassware. Consider glass-lined reactor. CheckSetup->ActionSetup

Caption: Troubleshooting workflow for excessive ring chlorination.

References

Technical Support Center: Managing HCl Byproduct in Large-Scale Benzotrichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hydrogen chloride (HCl) byproduct in large-scale benzotrichloride (B165768) reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the HCl scrubbing process, providing potential causes and actionable solutions.

Issue 1: Decreased HCl Removal Efficiency

Symptom: The concentration of HCl in the scrubber outlet gas stream is higher than the acceptable limit, indicating a drop in removal efficiency.[1]

Potential Cause Troubleshooting Action
Inadequate Liquid-to-Gas (L/G) Ratio Verify and adjust the scrubbing liquid flow rate to meet the design specifications for the current gas flow rate. An insufficient amount of liquid will not provide enough surface area for effective mass transfer.[2]
Incorrect Scrubbing Liquid Concentration Analyze the concentration of the neutralizing agent (e.g., NaOH, Ca(OH)₂) in the scrubbing liquid. Replenish or replace the solution if it is depleted.[2]
Channeling or Poor Distribution in Packed Bed Inspect the packed bed for blockages or fouling that could cause the gas to bypass the liquid. Clean or replace the packing material if necessary.[3]
Low pH of Scrubbing Liquid Monitor the pH of the scrubbing solution continuously. A low pH indicates that the neutralizing agent is being consumed faster than it is being replenished, reducing the driving force for HCl absorption. Increase the feed rate of the neutralizing agent.[2][4]
High Inlet Gas Temperature High temperatures can reduce the solubility of HCl in the scrubbing liquid. Ensure that the incoming gas stream is adequately cooled before entering the scrubber.[5][6]
Fouling or Clogging of Spray Nozzles Inspect and clean spray nozzles to ensure proper atomization and distribution of the scrubbing liquid.[3]
Issue 2: Increased Pressure Drop Across the Scrubber

Symptom: A higher-than-normal pressure difference between the inlet and outlet of the scrubber, which can lead to reduced gas flow and increased energy consumption.[7]

Potential Cause Troubleshooting Action
Clogged or Fouled Packing Material Solid precipitates, such as salts from the neutralization reaction, or other particulate matter can clog the packed bed.[3] Initiate a cleaning cycle or, if severe, replace the packing.
Blockage in Mist Eliminator The mist eliminator can become plugged with solids or entrained liquid. Inspect and clean the mist eliminator.[3]
High Gas Flow Rate An increase in the gas flow rate beyond the design capacity of the scrubber will lead to a higher pressure drop. Reduce the gas flow rate or operate within the scrubber's design parameters.
Flooding of the Packed Bed Excessive liquid flow rate can lead to flooding, where the liquid fills the void spaces in the packing, restricting gas flow. Reduce the liquid flow rate to the appropriate L/G ratio.
Issue 3: Scrubber Pump Malfunction

Symptom: The pump responsible for recirculating the scrubbing liquid is not operating correctly, leading to a loss of liquid flow to the scrubber.

Potential Cause Troubleshooting Action
Pump Cavitation Check for restrictions in the suction line, low liquid level in the reservoir, or a clogged suction strainer.
Worn Impeller or Casing Disassemble and inspect the pump for wear and tear. Replace worn components as needed.
Motor Failure Check the motor for electrical faults or overheating. Repair or replace the motor.
Seal Leakage Inspect the pump seals for leaks, which can lead to a loss of prime and reduced flow. Replace faulty seals.
Issue 4: Issues with Calcium Hydroxide (B78521) (Lime) Slurry

Symptom: Problems related to the preparation, handling, and dosing of lime slurry for neutralization.

Potential Cause Troubleshooting Action
Clogging of Slurry Lines and Pumps Lime slurry is prone to settling and causing blockages.[8] Ensure continuous agitation in the slurry tank and maintain a minimum flow velocity in the piping. Periodically flush the lines with water.[9]
Inconsistent Slurry Concentration Improper mixing or inconsistent addition of lime powder to water can lead to variations in slurry density. Calibrate the lime feeder and ensure the mixing tank agitator is functioning correctly.[10]
Scaling in the Scrubber Calcium salts, such as calcium chloride, can precipitate and form scale on the packing and internal surfaces, especially at high pH.[11] Maintain the pH within the optimal range and consider the use of scale inhibitors if the problem persists.
"Gritting" or Incomplete Slaking of Quicklime (B73336) If using quicklime (CaO), incomplete hydration can result in abrasive particles that can damage pumps and nozzles. Ensure the slaker is operating at the correct temperature and water-to-lime ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling HCl byproduct in large-scale this compound reactions?

A1: The most common and effective method for controlling HCl gas emissions is through the use of wet scrubbers. These devices bring the HCl-laden gas into contact with a liquid, typically water or an alkaline solution, to absorb and neutralize the acid. Packed bed scrubbers and venturi scrubbers are two common types used in industrial applications.[1][5]

Q2: What are the common neutralizing agents used in HCl scrubbers?

A2: The most frequently used neutralizing agents are sodium hydroxide (NaOH, or caustic soda) and calcium hydroxide (Ca(OH)₂, or lime). Sodium hydroxide is highly soluble and reacts quickly, while lime is more economical but can present challenges with slurry handling and potential scaling.[11]

Q3: What are the typical HCl removal efficiencies for different types of scrubbers?

A3: The removal efficiency depends on the scrubber design and operating conditions. A single-stage ejector venturi scrubber can typically achieve 95% HCl removal, while a countercurrent packed tower can achieve efficiencies exceeding 99.9%.

Q4: How is the performance of an HCl scrubber monitored?

A4: Scrubber performance is monitored by measuring several key parameters, including:

  • HCl Concentration: The inlet and outlet HCl concentrations are measured to calculate the removal efficiency. This can be done using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or electrochemical sensors.

  • Pressure Drop: A differential pressure gauge is used to monitor the pressure drop across the scrubber, which can indicate issues like clogging.[7]

  • Scrubbing Liquid pH: Continuous pH monitoring of the recirculating liquid ensures that the neutralizing agent is present in sufficient concentration.[4]

  • Liquid and Gas Flow Rates: Measuring these rates is crucial for maintaining the optimal liquid-to-gas (L/G) ratio.[5]

Q5: What is a typical liquid-to-gas (L/G) ratio for an HCl scrubber?

A5: The L/G ratio varies depending on the scrubber type, inlet HCl concentration, and desired removal efficiency. For acid gases like HCl, a typical range for a packed bed scrubber is 1 to 3 gallons per 1,000 cubic feet of gas (gal/1,000 ft³).[3] Venturi scrubbers generally require a higher L/G ratio, typically in the range of 5 to 15 gal/1,000 ft³.[3]

Q6: What safety precautions should be taken when handling the HCl byproduct and scrubbing solutions?

A6: Both HCl and the caustic solutions used for scrubbing are corrosive and hazardous. All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and acid-gas respirators. The scrubbing system should be located in a well-ventilated area, and emergency eyewash stations and showers must be readily accessible.

Quantitative Data

The following tables summarize key quantitative data for managing HCl byproduct with wet scrubbers.

Table 1: Typical Performance of HCl Scrubbers

Scrubber TypeTypical HCl Removal EfficiencyTypical L/G Ratio (gal/1,000 ft³)
Ejector Venturi (single stage)95%5 - 15[3]
Packed Tower> 99%1 - 3[3]
Spray Tower90 - 95%0.5 - 5[3]

Table 2: HCl Removal Efficiency with NaOH Solution in a Self-Priming Venturi Scrubber

at a throat gas velocity of 60 m/s and liquid level of 0.77 m

Inlet HCl Concentration (ppm)Scrubbing LiquidMaximum Removal Efficiency
500Water87.83%
5000.005N NaOH92.54%

Table 3: HCl Removal Efficiency in a Three-Stage Dual-Flow Sieve Plate Scrubber with NaOH Solution

at a gas flow rate of 8.297 × 10⁻⁴ Nm³/s and a liquid flow rate of 48.183 × 10⁻⁶ m³/s

Inlet HCl Concentration (ppm)NaOH Concentration (kmol/m³)Maximum Removal Efficiency
3000.00593.98%

Experimental Protocols

Protocol 1: Performance Testing of an HCl Wet Scrubber

Objective: To determine the HCl removal efficiency of a wet scrubber.

Materials:

  • Gas sampling probes

  • Heated sampling lines

  • Gas conditioning system (to remove moisture)

  • HCl gas analyzer (e.g., FTIR or electrochemical sensor)

  • Flow meters for gas and liquid streams

  • pH meter

  • Differential pressure gauge

Procedure:

  • Establish Stable Operating Conditions: Ensure the this compound reaction and the scrubber system are operating at a steady state.

  • Measure Inlet HCl Concentration: a. Insert a sampling probe into the ductwork upstream of the scrubber inlet. b. Draw a gas sample through a heated line to the HCl analyzer. c. Record the HCl concentration (Cin) over a specified period (e.g., 30 minutes) to obtain a stable average reading.

  • Measure Outlet HCl Concentration: a. Simultaneously, insert a second sampling probe into the stack downstream of the scrubber outlet. b. Draw a gas sample through a heated line to the HCl analyzer. c. Record the HCl concentration (Cout) over the same period as the inlet measurement.

  • Monitor Operating Parameters: Throughout the sampling period, record the following: a. Gas flow rate into the scrubber. b. Scrubbing liquid flow rate. c. pH of the scrubbing liquid. d. Pressure drop across the scrubber.

  • Calculate Removal Efficiency: Use the following formula to calculate the HCl removal efficiency (η): η (%) = [(Cin - Cout) / Cin] x 100

  • Data Analysis: Correlate the removal efficiency with the recorded operating parameters to assess the scrubber's performance under those conditions.

Visualizations

HCl_Scrubbing_Workflow cluster_reaction This compound Reactor cluster_scrubber HCl Wet Scrubber System cluster_monitoring Monitoring & Control Benzotrichloride_Reaction This compound Synthesis Scrubber Packed Bed Scrubber Benzotrichloride_Reaction->Scrubber HCl-laden Gas Stream Inlet_Monitoring Inlet HCl Sensor Benzotrichloride_Reaction->Inlet_Monitoring Recirculation_Tank Recirculation Tank (with NaOH/Ca(OH)2) Scrubber->Recirculation_Tank Scrubbing Liquid Return Clean_Gas_Outlet Clean Gas to Atmosphere Scrubber->Clean_Gas_Outlet Pump Recirculation Pump Recirculation_Tank->Pump pH_Control pH Controller Recirculation_Tank->pH_Control Waste_Effluent Waste Effluent (NaCl/CaCl2 solution) Recirculation_Tank->Waste_Effluent Blowdown Pump->Scrubber Fresh Scrubbing Liquid Inlet_Monitoring->Scrubber Outlet_Monitoring Outlet HCl Sensor Outlet_Monitoring->Clean_Gas_Outlet pH_Control->Recirculation_Tank Controls NaOH/Ca(OH)2 feed Clean_Gas_Outlet->Outlet_Monitoring

Caption: Workflow for HCl byproduct management in this compound synthesis.

Troubleshooting_Logic Start Symptom: High Outlet HCl Concentration Check_LG_Ratio Check L/G Ratio Start->Check_LG_Ratio Check_pH Check Scrubbing Liquid pH Start->Check_pH Inspect_Packing Inspect Packing for Fouling Start->Inspect_Packing Check_Nozzles Check Spray Nozzles Start->Check_Nozzles Adjust_Flow Adjust Liquid Flow Rate Check_LG_Ratio->Adjust_Flow If Low Replenish_Caustic Replenish Neutralizing Agent Check_pH->Replenish_Caustic If Low Clean_Packing Clean/Replace Packing Inspect_Packing->Clean_Packing If Fouled Clean_Nozzles Clean/Replace Nozzles Check_Nozzles->Clean_Nozzles If Clogged

Caption: Troubleshooting logic for decreased HCl removal efficiency.

References

Challenges in scaling up benzotrichloride synthesis from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzotrichloride (B165768), with a focus on the challenges encountered when scaling up from laboratory to industrial production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the free-radical chlorination of toluene (B28343).

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Incomplete reaction: Insufficient chlorination time or inadequate initiation (UV light intensity or initiator concentration).- Monitor reaction progress: Use Gas Chromatography (GC) to track the disappearance of toluene, benzyl (B1604629) chloride, and benzal chloride. - Ensure proper initiation: Verify the output of the UV lamp and its proximity to the reactor. If using a chemical initiator (e.g., dibenzoyl peroxide), ensure it is fresh and used at the correct concentration.
Loss of product during workup: Hydrolysis of this compound to benzoic acid or benzoyl chloride during aqueous washing steps.- Use anhydrous workup conditions: Wash the crude product with a non-aqueous base (e.g., a slurry of sodium carbonate in an organic solvent) to neutralize HCl. - Minimize contact with water: Perform aqueous washes quickly with cold water and separate the organic layer promptly.
High Levels of By-products Ring Chlorination: Presence of Lewis acid catalysts (e.g., iron contamination from steel equipment) promotes electrophilic aromatic substitution on the toluene ring.[1]- Use appropriate materials: Employ glass-lined or other inert reactors to prevent metal contamination. - Add inhibitors: Introduce inhibitors of benzene (B151609) ring chlorination, such as fatty amines or their derivatives, to the reaction mixture.[1]
Over-chlorination: Excessive chlorination leading to the formation of tetrachlorinated products.- Control chlorine feed: Carefully control the stoichiometry of chlorine addition. In continuous industrial processes, a cascade of reactors with decreasing chlorine feed is used to manage this.[2]
Formation of Polymeric Tars: High reaction temperatures can lead to polymerization of chlorinated toluenes.- Maintain strict temperature control: Use an efficient cooling system to manage the exothermic reaction. The optimal temperature range for side-chain chlorination should be maintained. - Avoid localized overheating: Ensure vigorous stirring to promote even heat distribution.
Poor Reaction Control / Runaway Reaction Exothermic Reaction: The chlorination of toluene is highly exothermic, and the heat generated can exceed the cooling capacity of the reactor, especially at a larger scale.- Improve heat transfer: On an industrial scale, use reactors with a high surface area-to-volume ratio and efficient cooling jackets. - Controlled addition of reactants: In a semi-batch process, add chlorine at a controlled rate to manage the rate of heat generation. - Consider a continuous process: Continuous flow reactors can offer better heat management compared to large batch reactors.[3]
Product Purity Issues After Distillation Co-distillation of impurities: Close boiling points of this compound and some by-products can make separation by simple distillation difficult.- Use fractional distillation: Employ a distillation column with sufficient theoretical plates for effective separation. - Vacuum distillation: Distilling under reduced pressure lowers the boiling points and can help prevent thermal degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from a lab to an industrial scale?

A1: The main challenges include:

  • Reaction Control and Heat Management: The free-radical chlorination of toluene is a highly exothermic process. Managing the heat generated to prevent a thermal runaway is more challenging in large reactors due to a lower surface-area-to-volume ratio.[4]

  • By-product Formation: At an industrial scale, the formation of unwanted by-products such as ring-chlorinated compounds and polymeric tars is more pronounced.[5] Controlling reaction conditions to maximize selectivity towards side-chain chlorination is critical.[6]

  • Purification: Separating this compound from unreacted starting materials and by-products on a large scale requires efficient and often energy-intensive distillation processes.

  • Safety and Handling: this compound is a toxic, corrosive, and suspected carcinogenic compound.[6] Industrial-scale production necessitates stringent safety protocols, specialized handling equipment, and robust containment systems to protect workers and the environment.

  • Environmental Concerns: The process generates significant amounts of hydrogen chloride (HCl) gas and chlorinated waste streams that require treatment before disposal.[6]

Q2: What is the typical method for industrial production of this compound?

A2: The industrial production of this compound is primarily achieved through the direct, free-radical chlorination of toluene.[7] This is often carried out in a continuous process using a cascade of reactors.[2] Toluene and chlorine are fed into the reactors, and the reaction is initiated by UV light or a radical initiator.[7] The use of multiple reactors allows for better control over the reaction temperature and the concentration of chlorine at different stages of the chlorination process, which helps to maximize the yield of this compound while minimizing the formation of by-products.[2]

Q3: How can the formation of ring-chlorinated by-products be minimized?

A3: The formation of ring-chlorinated by-products is catalyzed by Lewis acids, such as iron chlorides, which can form from the reaction of HCl with steel reactors.[1] To minimize this side reaction, it is crucial to:

  • Use reactors made of non-reactive materials like glass-lined steel or other corrosion-resistant alloys.

  • Ensure all reagents and equipment are free from metal contamination.

  • Add inhibitors that can chelate metal ions and prevent them from catalyzing the ring chlorination.[1]

Q4: What are the key safety precautions for handling this compound?

A4: Due to its hazardous nature, strict safety precautions are necessary when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, clothing, and eye/face protection. Respiratory protection is also essential to avoid inhaling the toxic vapors.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood or an enclosed system with local exhaust ventilation.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. In case of a spill, follow established emergency procedures for cleanup and decontamination.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.

Q5: How is the hydrogen chloride (HCl) by-product managed in an industrial setting?

A5: The HCl gas produced during the chlorination reaction is a significant by-product. In an industrial setting, it is typically removed from the reactor off-gas using a scrubber system.[6] The HCl can be absorbed in water to produce hydrochloric acid, which can then be used in other processes or neutralized for disposal.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Industrial-Scale this compound Synthesis Parameters
ParameterLab-Scale (Batch)Industrial-Scale (Continuous)
Typical Yield ~90%High yield and purity are achievable.
Typical Purity >95% (after purification)>99%[7]
Reaction Time 15-20 hoursShorter residence time in continuous reactors.
Temperature Control Heating mantle/oil bath with reflux condenser.Cascade of reactors with dedicated cooling systems.
Initiation UV lamp (e.g., 500W tungsten-iodine lamp) or chemical initiator (e.g., PCl₃, PCl₅).[1]UV light or radical initiators.[7]
By-product Profile Lower levels of ring-chlorinated and polymeric by-products if conditions are carefully controlled.Higher potential for by-product formation if not properly managed; requires sophisticated process control to minimize.[5]
HCl Management Absorption in a suitable trap (e.g., water or base).Industrial scrubbing systems.[6]

Experimental Protocols

Lab-Scale Synthesis of this compound (Batch Process)

Objective: To synthesize this compound from toluene via free-radical chlorination.

Materials:

  • Toluene (50 g, 0.54 mol)

  • Phosphorus trichloride (B1173362) (or phosphorus pentachloride) as a catalyst (2 g)

  • Chlorine gas

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

Equipment:

  • 250 mL three-necked flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle or oil bath

  • Stirring mechanism (magnetic stirrer)

  • UV lamp (e.g., 500W tungsten-iodine lamp)

  • Gas washing bottle with concentrated sulfuric acid

  • HCl trap

Procedure:

  • Set up the apparatus in a fume hood. The three-necked flask is equipped with a reflux condenser, a thermometer, and a gas inlet tube that reaches near the bottom of the flask. The outlet of the reflux condenser is connected to an HCl trap.

  • Charge the flask with 50 g of toluene and 2 g of phosphorus trichloride.

  • Heat the mixture to reflux (approximately 110°C) using the heating mantle.

  • Position the UV lamp about 35 cm from the reaction flask.

  • Once the toluene is refluxing, start bubbling dry chlorine gas (passed through concentrated sulfuric acid) through the reaction mixture under UV illumination.[1]

  • Control the flow rate of chlorine gas to maintain a steady reaction, as indicated by the evolution of HCl gas. The reaction temperature will gradually increase as the chlorination proceeds.

  • Continue the chlorination for 15-20 hours, monitoring the reaction temperature. The reaction is considered complete when the boiling point of the mixture reaches approximately 215°C.

  • Stop the chlorine flow and turn off the UV lamp and heating. Allow the mixture to cool to room temperature.

  • Wash the crude product with a 10% sodium carbonate solution to neutralize any remaining HCl and catalyst, followed by a water wash until the aqueous layer is neutral.[1]

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the product by vacuum distillation, collecting the fraction boiling at 97-98°C/1.6kPa (12 mmHg).[1]

Industrial-Scale Synthesis of this compound (Continuous Process)

Objective: To continuously produce high-purity this compound from toluene.

Equipment:

  • A cascade of multiple stirred-tank reactors (e.g., 6-10 reactors) made of glass-lined steel or other corrosion-resistant material.

  • Pumps for continuous feeding of toluene and chlorine.

  • UV lamps for each reactor (or a thermal initiation system).

  • Heat exchangers for temperature control of each reactor.

  • A pre-chlorinator.

  • An HCl scrubbing system.

  • A distillation unit for continuous purification.

Procedure:

  • Fresh toluene is continuously fed into a pre-chlorinator.[2]

  • The pre-chlorinated toluene is then fed into the first reactor of the cascade.

  • Chlorine gas is fed into each reactor in the cascade, with the feed rate decreasing down the series of reactors. This allows for precise control over the degree of chlorination at each stage.[2]

  • The reaction in each reactor is initiated by UV light, and the temperature is maintained within the optimal range for side-chain chlorination using external cooling.

  • The reaction mixture flows sequentially from one reactor to the next.

  • The off-gas from the later reactors, which contains unreacted chlorine, is recycled to the earlier reactors to ensure its complete consumption.[2]

  • The off-gas from the first reactor, which is primarily HCl, is sent to a scrubbing system for removal and recovery.[2]

  • The crude this compound product from the final reactor is continuously fed into a distillation unit for purification.

  • The purified this compound is collected, and any unreacted intermediates can be recycled back into the reactor cascade.

Visualizations

experimental_workflow Experimental Workflow: Lab vs. Industrial this compound Synthesis cluster_lab Lab-Scale (Batch) cluster_industrial Industrial-Scale (Continuous) lab_start Start lab_setup Apparatus Setup lab_start->lab_setup lab_charge Charge Toluene & Catalyst lab_setup->lab_charge lab_heat Heat to Reflux lab_charge->lab_heat lab_chlorinate Chlorinate with UV Initiation (15-20h) lab_heat->lab_chlorinate lab_cool Cool Down lab_chlorinate->lab_cool lab_wash Aqueous Wash & Neutralize lab_cool->lab_wash lab_dry Dry lab_wash->lab_dry lab_distill Vacuum Distillation lab_dry->lab_distill lab_product Purified this compound lab_distill->lab_product lab_end End lab_product->lab_end ind_start Start ind_feed_toluene Continuous Toluene Feed ind_start->ind_feed_toluene ind_prechlorinate Pre-chlorination ind_feed_toluene->ind_prechlorinate ind_reactor_cascade Cascade of Reactors with Staged Chlorine Feed & UV Initiation ind_prechlorinate->ind_reactor_cascade ind_hcl_scrub HCl Scrubbing ind_reactor_cascade->ind_hcl_scrub ind_recycle Recycle Unreacted Chlorine ind_reactor_cascade->ind_recycle ind_distill Continuous Distillation ind_reactor_cascade->ind_distill ind_product Purified this compound ind_distill->ind_product ind_end End ind_product->ind_end

Caption: A comparison of the experimental workflows for lab-scale batch and industrial-scale continuous synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_conversion Check Conversion by GC start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low good_conversion Good Conversion check_conversion->good_conversion High check_initiation Check Initiation (UV/Initiator) incomplete_reaction->check_initiation check_time Check Reaction Time incomplete_reaction->check_time check_workup Investigate Workup Procedure good_conversion->check_workup solution_initiation Increase UV Intensity / Add Fresh Initiator check_initiation->solution_initiation Inadequate solution_time Increase Reaction Time check_time->solution_time Too Short hydrolysis Potential Hydrolysis check_workup->hydrolysis solution_workup Use Anhydrous Wash / Minimize Water Contact hydrolysis->solution_workup

Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Purification of Commercial Grade Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial-grade benzotrichloride (B165768).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial-grade this compound?

A1: Commercial-grade this compound often contains several impurities stemming from its synthesis and degradation. These can include:

  • Precursors and Intermediates: Toluene (B28343), benzyl (B1604629) chloride, and benzal chloride[1][2].

  • Side-Reaction Products: Ring-chlorinated byproducts such as tetrachlorobenzene can form during the chlorination of toluene[3][4].

  • Hydrolysis Products: Due to its reactivity with moisture, this compound can hydrolyze to form benzoic acid and hydrochloric acid[1][5].

Q2: What is the initial appearance and odor of impure this compound?

A2: Impure this compound is typically a clear, colorless to yellowish, fuming oily liquid with a pungent, penetrating odor[1]. The yellowish color can be due to dissolved chlorine or the presence of polymeric byproducts[6].

Q3: What are the primary methods for purifying commercial-grade this compound?

A3: The most common and effective methods for purifying this compound are:

  • Washing: Neutralization with a basic solution to remove acidic impurities.

  • Drying: Removal of residual water using a suitable drying agent.

  • Fractional Distillation under Reduced Pressure (Vacuum Distillation): Separation of this compound from impurities with different boiling points[1][4].

Q4: Why is vacuum distillation preferred over distillation at atmospheric pressure?

A4: Vacuum distillation is preferred because it allows the distillation to be performed at a lower temperature[7]. This is crucial for this compound as it is prone to decomposition at its atmospheric boiling point (around 215-220°C)[8]. Lowering the boiling point minimizes thermal degradation and the formation of byproducts[7].

Q5: What analytical techniques can be used to assess the purity of this compound?

A5: Several analytical techniques can be employed to determine the purity of this compound and identify impurities:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile organic compounds, making them well-suited for analyzing this compound and its common impurities[2][9][10].

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound and its non-volatile impurities[10].

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Yellowish color persists after distillation. 1. Incomplete removal of colored impurities. 2. Thermal decomposition during distillation.1. Ensure thorough washing with a sodium carbonate or sodium bicarbonate solution before distillation to remove acidic impurities that can cause color[4][11]. 2. Lower the distillation temperature by reducing the pressure (improving the vacuum)[7].
Product is cloudy or hazy. Presence of water.1. Ensure the this compound is thoroughly dried with a suitable drying agent like anhydrous calcium chloride before distillation[4]. 2. Check for leaks in the distillation apparatus that could allow atmospheric moisture to enter.
Low yield of purified product. 1. Loss of product during washing steps. 2. Inefficient fractional distillation. 3. Significant decomposition during distillation.1. Minimize the number of washing steps and ensure proper separation of the organic and aqueous layers. 2. Use a fractionating column with appropriate efficiency (e.g., Vigreux column) and maintain a slow, steady distillation rate[11]. 3. Optimize the vacuum and heating mantle temperature to prevent overheating[7].
The purified product quickly develops an acidic odor. Re-exposure to atmospheric moisture leading to hydrolysis.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, dry container to prevent contact with moisture[1].
Distillation pressure is unstable. Leaks in the vacuum distillation setup.Check all joints and connections for proper sealing. Apply a thin layer of vacuum grease to all ground glass joints[7].

Experimental Protocols

Protocol 1: Washing of Commercial Grade this compound

Objective: To remove acidic impurities such as hydrochloric acid and benzoic acid.

Materials:

  • Commercial grade this compound

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stirring plate and stir bar

Procedure:

  • Place the commercial-grade this compound in a separatory funnel.

  • Add an equal volume of 10% sodium carbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The aqueous layer (bottom) will contain the dissolved acidic impurities.

  • Drain the lower aqueous layer.

  • Repeat the washing with the 10% sodium carbonate solution until no more gas evolution (CO₂) is observed.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution to aid in the removal of residual water and dissolved inorganic salts.

  • Separate and discard the aqueous layer.

  • Transfer the washed this compound to a dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the flask to dry the organic liquid. Stir for 30-60 minutes. The liquid should be clear and not cloudy.

  • Filter or decant the dried this compound from the drying agent into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Vacuum Distillation

Objective: To separate this compound from non-volatile impurities and other chlorinated toluenes.

Materials:

  • Washed and dried commercial grade this compound

  • Vacuum distillation apparatus (including a round-bottom flask, fractionating column, condenser, receiving flask, and vacuum adapter)

  • Vacuum source (e.g., vacuum pump)

  • Manometer or vacuum gauge

  • Heating mantle

  • Stirring plate and stir bar (or boiling chips)

  • Cold water source for the condenser

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and all joints are lightly greased to ensure a good seal[7].

  • Place the washed and dried this compound in the round-bottom distilling flask, adding a stir bar or boiling chips.

  • Begin circulating cold water through the condenser.

  • Slowly apply the vacuum to the system. The pressure should be monitored with a manometer. A typical pressure for this distillation is around 10-20 mmHg.

  • Once a stable vacuum is achieved, begin heating the distilling flask gently with the heating mantle.

  • The first fraction to distill will be any remaining lower-boiling impurities, such as toluene and benzyl chloride. This forerun should be collected in a separate receiving flask and discarded.

  • As the temperature rises and stabilizes, the main fraction of pure this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point of this compound at reduced pressure should be recorded (e.g., 97-98°C at 1.6 kPa/12 mmHg)[4].

  • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Transfer the purified this compound to a clean, dry, and tightly sealed container for storage.

Data Presentation

Purification StepKey Impurities RemovedTypical Purity Achieved
Washing Hydrochloric acid, benzoic acidPurity significantly improved by removal of acidic components.
Drying WaterEssential for preventing hydrolysis and ensuring a clean distillation.
Vacuum Distillation Toluene, benzyl chloride, benzal chloride, non-volatile residuesHigh purity, often exceeding 94%[12].

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product start Commercial Grade This compound washing Washing with Na2CO3 Solution start->washing Remove Acidic Impurities drying Drying with Anhydrous CaCl2 washing->drying Remove Water distillation Vacuum Distillation drying->distillation Separate by Boiling Point end Purified This compound distillation->end TroubleshootingTree start Problem with Purified this compound q1 Is the product yellowish? start->q1 a1_yes Inadequate Washing or Thermal Decomposition q1->a1_yes Yes q2 Is the product cloudy? q1->q2 No sol1 Rewash with Na2CO3 and/or reduce distillation temperature. a1_yes->sol1 a2_yes Presence of Water q2->a2_yes Yes q3 Is the yield low? q2->q3 No sol2 Ensure thorough drying before distillation and check for system leaks. a2_yes->sol2 a3_yes Losses during washing, inefficient distillation, or decomposition. q3->a3_yes Yes sol3 Optimize washing, use an efficient fractionating column, and control temperature. a3_yes->sol3

References

Validation & Comparative

Benzotrichloride vs. Benzal Chloride: A Comparative Reactivity Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reactivity of two pivotal chemical intermediates, benzotrichloride (B165768) and benzal chloride, reveals significant differences in their performance in nucleophilic substitution reactions. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

This compound (C₆H₅CCl₃) and benzal chloride (C₆H₅CHCl₂) are both benzylic halides derived from the free-radical chlorination of toluene (B28343).[1][2] While structurally similar, the presence of a third chlorine atom in this compound dramatically enhances its reactivity, a critical consideration in the synthesis of pharmaceuticals and other fine chemicals. This guide explores the nuanced differences in their reaction mechanisms and rates.

Unveiling the Reactivity Landscape: A Head-to-Head Comparison

The primary distinction in the reactivity of this compound and benzal chloride lies in the stability of the carbocation intermediates formed during nucleophilic substitution reactions and the inductive effect of the chlorine atoms. The additional chlorine atom in this compound makes the benzylic carbon significantly more electrophilic, thereby accelerating nucleophilic attack.

This increased reactivity is most evident in hydrolysis reactions. This compound readily hydrolyzes to form benzoic acid, while benzal chloride hydrolyzes to the less oxidized benzaldehyde.[1][3] This fundamental difference dictates their primary industrial applications, with this compound being a key precursor for benzoyl chloride and benzoic acid derivatives, and benzal chloride predominantly used for the synthesis of benzaldehyde.[2][4]

Quantitative Reactivity Data

While comprehensive, directly comparative kinetic data under identical conditions is sparse in publicly available literature, the general order of reactivity is well-established. The hydrolysis rate of side-chain chlorinated toluenes follows the sequence: benzyl (B1604629) chloride < benzal chloride < this compound.[3] This trend is attributed to the increasing stabilization of the transition state and the enhanced electrophilicity of the benzylic carbon with each additional chlorine atom.

CompoundHydrolysis ProductRelative Rate of Hydrolysis
Benzal Chloride BenzaldehydeModerate
This compound Benzoic AcidHigh

Table 1: Qualitative Comparison of Hydrolysis Reactivity. The reactivity of this compound is significantly higher than that of benzal chloride in hydrolysis reactions.

Reaction Mechanisms: A Tale of Two Pathways

Both benzal chloride and this compound can undergo nucleophilic substitution through Sₙ1 and Sₙ2 pathways. The preferred mechanism is influenced by the nature of the nucleophile, the solvent, and the stability of the resulting carbocation.

The benzylic carbocations formed from both molecules are resonance-stabilized by the phenyl ring. However, the additional chlorine atom in this compound is thought to further influence the stability of the transition state, favoring a more rapid reaction.

For Sₙ2 reactions, which involve a backside attack by the nucleophile, steric hindrance can play a role. However, given the planar nature of the benzene (B151609) ring, both molecules are relatively accessible to nucleophiles. The dominant factor remains the electrophilicity of the benzylic carbon.

Experimental Protocols: Quantifying Reactivity

To provide a framework for researchers to quantify the reactivity differences between this compound and benzal chloride, the following experimental protocols are outlined. These methods are designed to monitor the progress of nucleophilic substitution reactions and allow for the determination of reaction rates.

Protocol 1: Comparative Hydrolysis Rate Determination

Objective: To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and benzal chloride.

Methodology:

  • Solution Preparation: Prepare separate standardized solutions of this compound and benzal chloride in a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile) to ensure miscibility with water.

  • Reaction Initiation: In a thermostatted reaction vessel equipped with a stirrer, add a known volume of a buffered aqueous solution. Initiate the reaction by injecting a small, precise volume of the this compound or benzal chloride solution.

  • Monitoring: The progress of the hydrolysis reaction can be monitored by measuring the increase in the concentration of hydrochloric acid produced. This can be achieved through:

    • Conductometry: The increase in ionic concentration due to HCl formation leads to a change in the solution's conductivity. A conductivity meter can be used to record this change over time.

    • Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched (e.g., by adding a large volume of a cold, non-reactive solvent), and the HCl concentration determined by titration with a standardized solution of a strong base.

  • Data Analysis: The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the remaining reactant concentration versus time.

Protocol 2: Comparative Aminolysis Rate Determination

Objective: To compare the rates of reaction of this compound and benzal chloride with a primary or secondary amine.

Methodology:

  • Solution Preparation: Prepare standardized solutions of this compound, benzal chloride, and the chosen amine (e.g., aniline (B41778) or diethylamine) in a dry, aprotic solvent (e.g., acetonitrile).

  • Reaction Initiation: In a thermostatted reaction vessel, mix the amine solution with the this compound or benzal chloride solution.

  • Monitoring: The reaction progress can be monitored using chromatographic techniques:

    • High-Performance Liquid Chromatography (HPLC): Inject aliquots of the reaction mixture at various time points onto a suitable HPLC column. Monitor the disappearance of the reactant peaks and the appearance of the product peak. The peak areas can be used to determine the concentrations of each species over time.[5]

    • Gas Chromatography (GC): For volatile products, GC can be employed in a similar manner to HPLC to monitor the reaction progress.

  • Data Analysis: The second-order rate constant (k) can be determined by plotting the inverse of the reactant concentration versus time (for a 1:1 stoichiometry).

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic applications and the factors influencing the choice between this compound and benzal chloride, the following diagrams are provided.

logical_relationship cluster_reactants Starting Materials cluster_intermediates Chlorinated Intermediates cluster_products Primary Synthetic Products Toluene Toluene Benzal_Chloride Benzal Chloride (C₆H₅CHCl₂) Toluene->Benzal_Chloride Free-Radical Chlorination This compound This compound (C₆H₅CCl₃) Benzal_Chloride->this compound Further Chlorination Benzaldehyde Benzaldehyde Benzal_Chloride->Benzaldehyde Hydrolysis (Moderate Reactivity) Benzoic_Acid Benzoic Acid / Benzoyl Chloride This compound->Benzoic_Acid Hydrolysis (High Reactivity)

Caption: Synthetic pathways from toluene to key products via benzal chloride and this compound.

experimental_workflow cluster_monitoring_techniques Monitoring Techniques Start Prepare Standardized Solutions (this compound & Benzal Chloride) Reaction Initiate Nucleophilic Substitution (e.g., Hydrolysis or Aminolysis) Start->Reaction Monitoring Monitor Reaction Progress Over Time Reaction->Monitoring Conductometry Conductometry Monitoring->Conductometry Titration Titration Monitoring->Titration HPLC HPLC/GC Monitoring->HPLC Analysis Analyze Kinetic Data Conclusion Determine and Compare Rate Constants Analysis->Conclusion Conductometry->Analysis Titration->Analysis HPLC->Analysis

Caption: General experimental workflow for the comparative kinetic analysis of this compound and benzal chloride.

Conclusion

The choice between this compound and benzal chloride as a synthetic precursor is dictated by the desired final product and the required reaction conditions. This compound's heightened reactivity makes it the preferred choice for the synthesis of benzoic acid and its derivatives, where a highly electrophilic starting material is advantageous. Conversely, benzal chloride offers a more controlled route to benzaldehyde. A thorough understanding of their comparative reactivity, supported by quantitative kinetic data, is paramount for the efficient and successful development of synthetic methodologies in the pharmaceutical and chemical industries.

References

A Comparative Guide to Benzotrichloride and Thionyl Chloride as Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chlorinating agent is a critical decision in the synthesis of pharmaceuticals and other fine chemicals, directly impacting reaction efficiency, selectivity, and overall process safety. This guide provides an objective comparison of two common chlorinating agents, benzotrichloride (B165768) and thionyl chloride, supported by experimental data to aid in the selection process for your specific research and development needs.

At a Glance: Key Performance Indicators

FeatureThis compoundThionyl Chloride
Primary Applications Intermediate in the synthesis of benzoyl chloride, dyes, and agrochemicals. Can be used to convert carboxylic acids to acid chlorides.General-purpose chlorinating agent for converting carboxylic acids and alcohols to their corresponding chlorides.
Byproducts Benzoyl chloride (in reactions with other carboxylic acids), HCl.SO₂, HCl (gaseous, easy to remove).
Reaction Conditions Often requires elevated temperatures and/or catalysts (e.g., FeCl₃, ZnCl₂).Can often be performed at room temperature or with gentle heating; catalysts like DMF can be used.
Handling and Safety Corrosive, toxic, and a potential carcinogen. Fumes in moist air.Highly corrosive, toxic, and reacts violently with water. Listed under the Chemical Weapons Convention.

Performance in Chlorination of Carboxylic Acids: Benzoic Acid

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. The following data compares the performance of this compound and thionyl chloride in the preparation of benzoyl chloride from benzoic acid.

ParameterThis compoundThionyl Chloride
Substrate Benzoic AcidBenzoic Acid
Product Benzoyl ChlorideBenzoyl Chloride
Yield >92%81.8% - 90%
Reaction Time 2 - 6 hours1 hour (reflux)
Temperature 130°C - 180°CReflux (approx. 74.6°C)
Catalyst FeCl₃ or ZnCl₂Often none, but DMF can be used.
Byproducts HClSO₂, HCl

Performance in Chlorination of Alcohols: Benzyl (B1604629) Alcohol

The chlorination of alcohols to form alkyl chlorides is another critical reaction in the synthesis of many active pharmaceutical ingredients and intermediates.

ParameterThis compound (Catalytic System)Thionyl Chloride
Substrate Benzyl AlcoholBenzyl Alcohol
Product Benzyl ChlorideBenzyl Chloride
Yield Good yields reported for a range of alcohols.Not explicitly stated, but generally high for this type of reaction.
Reaction Time Not specified.1 hour
Temperature Not specified.Room temperature
Reagents Trioctylphosphane (catalyst), phenylsilane (B129415) (reductant).Thionyl chloride.
Byproducts Trioctylphosphine oxide, siloxanes.SO₂, HCl.

Experimental Protocols

Chlorination of Benzoic Acid with this compound

Objective: To synthesize benzoyl chloride from benzoic acid using this compound.

Materials:

  • Benzoic acid

  • This compound

  • Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂) (catalyst)

  • Reaction vessel equipped with a stirrer, heating mantle, condenser, and a system for HCl gas scrubbing.

Procedure:

  • Charge the reaction vessel with benzoic acid and a catalytic amount of FeCl₃ or ZnCl₂.

  • Heat the mixture to a temperature between 130°C and 180°C.

  • Slowly add this compound to the heated mixture under continuous stirring. The reaction will evolve hydrogen chloride gas, which should be safely scrubbed.

  • Maintain the reaction temperature and continue stirring for 2 to 6 hours.

  • Monitor the reaction for the cessation of HCl gas evolution, which indicates the completion of the reaction.

  • Upon completion, the crude benzoyl chloride can be purified by fractional distillation under reduced pressure.

Chlorination of Benzoic Acid with Thionyl Chloride

Objective: To synthesize benzoyl chloride from benzoic acid using thionyl chloride.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system.

  • Heating mantle.

Procedure:

  • Place dry benzoic acid into the round-bottom flask.

  • Add an excess of thionyl chloride to the flask in a fume hood.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 74.6°C) using a heating mantle.

  • Continue refluxing for 1 hour. The reaction will evolve sulfur dioxide and hydrogen chloride gases, which must be directed to a suitable gas trap.

  • After the reaction is complete, allow the mixture to cool.

  • The excess thionyl chloride can be removed by distillation.

  • The resulting benzoyl chloride can be purified by distillation under reduced pressure.

Chlorination of Benzyl Alcohol with Thionyl Chloride

Objective: To synthesize benzyl chloride from benzyl alcohol using thionyl chloride.

Materials:

  • Benzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (CH₂Cl₂) (solvent)

  • N,N-dimethylformamide (DMF) (catalyst)

  • Reaction flask with a stirrer and dropping funnel.

  • Saturated sodium bicarbonate solution.

Procedure:

  • In a reaction flask, prepare a stirring solution of benzyl alcohol and a catalytic amount of DMF in dichloromethane at 0°C.

  • Add thionyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Monitor the reaction completion by TLC or GC.

  • Pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction and neutralize acidic byproducts.

  • Extract the benzyl chloride with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over magnesium sulfate.

  • Filter and concentrate the solution under vacuum to obtain benzyl chloride.

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the proposed mechanisms for the chlorination reactions.

Benzotrichloride_Carboxylic_Acid cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products RCOOH Carboxylic Acid (R-COOH) Intermediate Activated Complex RCOOH->Intermediate Nucleophilic attack BTC This compound (Ph-CCl3) BTC->Intermediate Cat Catalyst (e.g., FeCl3) Cat->Intermediate RCOCl Acyl Chloride (R-COCl) Intermediate->RCOCl BzCl Benzoyl Chloride (Ph-COCl) Intermediate->BzCl HCl HCl Intermediate->HCl

Proposed mechanism for the chlorination of a carboxylic acid with this compound.

Thionyl_Chloride_Carboxylic_Acid cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products RCOOH Carboxylic Acid (R-COOH) Chlorosulfite Acyl Chlorosulfite Intermediate RCOOH->Chlorosulfite Nucleophilic attack on S SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chlorosulfite Tetrahedral Tetrahedral Intermediate Chlorosulfite->Tetrahedral Chloride attack on carbonyl RCOCl Acyl Chloride (R-COCl) Tetrahedral->RCOCl SO2 SO2 (gas) Tetrahedral->SO2 HCl HCl (gas) Tetrahedral->HCl

Mechanism for the chlorination of a carboxylic acid with thionyl chloride.

Thionyl_Chloride_Alcohol cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products ROH Alcohol (R-OH) Chlorosulfite Alkyl Chlorosulfite Intermediate ROH->Chlorosulfite Nucleophilic attack on S SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chlorosulfite RCl Alkyl Chloride (R-Cl) Chlorosulfite->RCl SN2 or SNi attack by Cl- SO2 SO2 (gas) Chlorosulfite->SO2 HCl HCl (gas) Chlorosulfite->HCl

Mechanism for the chlorination of an alcohol with thionyl chloride.

Conclusion

Both this compound and thionyl chloride are effective chlorinating agents, but their optimal applications differ.

Thionyl chloride is a versatile and highly reactive reagent for the direct conversion of both carboxylic acids and alcohols to their corresponding chlorides. Its key advantage lies in the formation of gaseous byproducts, which simplifies product purification. However, its high reactivity and hazardous nature necessitate stringent safety precautions.

This compound serves a dual role. While it can be used to chlorinate other carboxylic acids, it concurrently produces benzoyl chloride. This makes it a suitable choice when benzoyl chloride is a desired co-product or can be easily separated. Its application in the direct chlorination of alcohols is less common and typically requires a specific catalytic system.

The choice between these two reagents will ultimately depend on the specific substrate, desired product purity, process scale, and safety infrastructure available. For general-purpose laboratory chlorinations where clean conversion and simple work-up are priorities, thionyl chloride is often preferred. For industrial processes where benzoyl chloride is also a valuable product, this compound can be a more economical option.

A Researcher's Guide to Spectroscopic Validation of Benzotrichloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of products derived from benzotrichloride (B165768) reactions, a cornerstone in the synthesis of various intermediates in the pharmaceutical and chemical industries. We will focus on two primary reactions: the complete hydrolysis of this compound to benzoic acid and its partial hydrolysis or reaction with a carboxylic acid to yield benzoyl chloride. This guide will objectively compare the performance of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—with alternative analytical techniques, supported by experimental data and detailed protocols.

Spectroscopic Signatures: A Comparative Overview

The unequivocal identification of reaction products hinges on the distinct spectroscopic fingerprints of the starting material and the resulting compounds. Below is a summary of the key spectroscopic data for this compound, benzoic acid, and benzoyl chloride.

Table 1: Comparative Spectroscopic Data for this compound and its Hydrolysis Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound 7.90 (d, 2H), 7.37 (t, 2H), 7.35 (t, 1H)[1]Aromatic C-Cl₃: ~145, Aromatic C-H: 128-131C-Cl stretch: ~800, Aromatic C-H stretch: ~3030, Aromatic C=C stretch: ~1600, 1450Molecular Ion [M]⁺: 194/196/198 (isotope pattern for 3 Cl), [M-Cl]⁺: 159/161
Benzoic Acid 12.0-13.0 (br s, 1H, -COOH), 8.12 (d, 2H), 7.63 (t, 1H), 7.48 (t, 2H)C=O: ~172.6, Aromatic C-COOH: ~129.4, Aromatic C-H: 128.5-133.9[2][3]O-H stretch (broad): 2500-3300, C=O stretch: ~1680-1710, C-O stretch: ~1320-1210Molecular Ion [M]⁺: 122, [M-OH]⁺: 105, [M-COOH]⁺: 77[4]
Benzoyl Chloride 8.22 (d, 2H), 7.87 (t, 1H), 7.68 (t, 2H)C=O: ~168, Aromatic C-COCl: ~134, Aromatic C-H: 129-133C=O stretch: ~1770-1800, C-Cl stretch: ~875Molecular Ion [M]⁺: 140/142 (isotope pattern for 1 Cl), [M-Cl]⁺: 105 (base peak)[5][6]

Visualizing the Validation Workflow

A systematic approach is crucial for the efficient and accurate validation of reaction products. The following workflow outlines the key steps from reaction completion to product confirmation.

Spectroscopic Validation Workflow Spectroscopic Validation of this compound Reaction Products cluster_reaction Reaction cluster_purification Purification cluster_validation Spectroscopic Validation cluster_conclusion Conclusion Reaction_Mixture This compound Reaction Mixture Workup_Extraction Work-up & Extraction Reaction_Mixture->Workup_Extraction Chromatography Column Chromatography / Recrystallization Workup_Extraction->Chromatography TLC_Analysis TLC Analysis for Purity Chromatography->TLC_Analysis IR_Spectroscopy IR Spectroscopy (Functional Group Identification) TLC_Analysis->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation) IR_Spectroscopy->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (Molecular Weight Confirmation) NMR_Spectroscopy->Mass_Spectrometry Data_Analysis Data Analysis & Comparison to Standards Mass_Spectrometry->Data_Analysis Product_Confirmed Product Confirmed Data_Analysis->Product_Confirmed

Caption: Workflow for the purification and spectroscopic validation of products from this compound reactions.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.[7] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 or 500 MHz spectrometer are typically sufficient.[8]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples like benzoic acid, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid): For liquid samples like benzoyl chloride, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the presence of key functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Method of Ionization: Electrospray ionization (ESI) is suitable for polar molecules like benzoic acid, while electron ionization (EI) is often used for less polar compounds and provides detailed fragmentation patterns.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For hyphenated techniques like GC-MS or LC-MS, the sample is first separated chromatographically before entering the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern can provide additional structural information. For chlorinated compounds, the characteristic isotopic pattern of chlorine is a key diagnostic feature.

Comparison with Alternative Validation Methods

While spectroscopic methods provide detailed structural information, other analytical techniques can be valuable for assessing purity and confirming identity, especially in a resource-limited setting.

Table 2: Comparison of Spectroscopic and Alternative Validation Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, quantitative analysisHigh instrument cost, requires expertise in spectral interpretationUnambiguous structure elucidation
IR Spectroscopy Vibrational transitions of molecular bondsFast, non-destructive, good for functional group identificationLimited structural information for complex moleculesRapid confirmation of functional group transformations
Mass Spectrometry Mass-to-charge ratio of ionized moleculesHigh sensitivity, molecular weight determination, structural info from fragmentationCan be destructive, may require chromatographic coupling for mixturesMolecular weight confirmation, trace analysis
Melting Point Analysis Temperature range of solid-to-liquid phase transitionSimple, inexpensive, good indicator of purity[9][10][11]Not suitable for liquids or thermally unstable compounds, non-specificPurity assessment of solid products like benzoic acid[9][12]
Titration Quantitative chemical reaction with a standardized solutionAccurate for quantitative analysis, low cost[13][14][15]Only applicable to specific functional groups (e.g., acids), requires a known reactionDetermining the concentration of acidic (benzoic acid) or hydrolyzable (benzoyl chloride) products
Chromatography (GC/HPLC) Differential partitioning between stationary and mobile phasesExcellent for separation of mixtures, quantitative analysisRequires method development, instrumentation costPurity assessment and quantification of components in a reaction mixture[16][17]

Decision-Making in Product Validation

Choosing the appropriate validation technique depends on the specific research question, available resources, and the stage of the research. The following decision tree provides a simplified guide for selecting the right analytical approach.

Validation Method Decision Tree Choosing a Validation Method Start Is the primary goal structural confirmation or purity assessment? Structure Structural Confirmation Start->Structure Structure Purity Purity Assessment Start->Purity Purity NMR_MS Primary Methods: - NMR Spectroscopy - Mass Spectrometry Structure->NMR_MS Is_Solid Is the product a solid? Purity->Is_Solid IR Secondary Method: - IR Spectroscopy (for functional groups) NMR_MS->IR Solid_Methods Primary Methods: - Melting Point - TLC/HPLC/GC Is_Solid->Solid_Methods Yes Liquid_Methods Primary Methods: - TLC/HPLC/GC - Titration (if applicable) Is_Solid->Liquid_Methods No

Caption: Decision tree for selecting an appropriate product validation method.

References

Quantitative Analysis of Benzotrichloride Conversion: A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantitative analysis of benzotrichloride (B165768) (BTC) conversion is crucial in various chemical and pharmaceutical manufacturing processes. This guide provides a comprehensive comparison of two primary analytical techniques for monitoring this conversion: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including the target analyte (the parent compound or its degradation products), required sensitivity, and the sample matrix. This document presents experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable method.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of GC for the analysis of chlorinated toluenes (as a proxy for this compound) and HPLC for the analysis of benzoic acid, the primary hydrolysis product of this compound.

Table 1: Performance Data for Gas Chromatography (GC) Analysis of Chlorinated Toluene Derivatives

ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 86% - 111%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.04 - 0.17 mg/kg
Limit of Quantitation (LOQ) 0.13 - 0.52 mg/kg

Data extrapolated from validated methods for similar chlorinated compounds like benzyl (B1604629) chloride.[1]

Table 2: Performance Data for High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.5% - 100.15%[2]
Precision (% RSD) < 2.0%[3]
Limit of Detection (LOD) 0.16 - 0.42 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.99 - 1.14 µg/mL[4]

Data from validated methods for the analysis of benzoic acid.[2][3][4]

Experimental Protocols

Gas Chromatography (GC) Method for this compound

This method is suitable for the direct quantification of this compound.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Solvent: Dichloromethane or a suitable organic solvent.

  • Quantification: External or internal standard method.

High-Performance Liquid Chromatography (HPLC) Method for Benzoic Acid

This method is suitable for monitoring the conversion of this compound by quantifying the formation of its primary hydrolysis product, benzoic acid.

Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Detection Wavelength: 236 nm.[2]

  • Injection Volume: 20 µL.

  • Solvent: Mobile phase or a compatible solvent.

  • Quantification: External standard method.

Method Comparison and Considerations

  • Direct vs. Indirect Analysis: GC allows for the direct measurement of the remaining this compound, providing a direct assessment of the conversion progress. HPLC, by measuring the appearance of the benzoic acid product, offers an indirect but equally valid measure of conversion.

  • Sample Volatility: GC is well-suited for volatile compounds like this compound.[5][6][7] HPLC is more versatile and can analyze a wider range of compounds, including the less volatile benzoic acid.[5][6][7]

  • Thermal Stability: The high temperatures used in GC can potentially cause degradation of thermally sensitive compounds. HPLC is performed at or near room temperature, making it suitable for a broader range of analytes.[5][6]

  • Sensitivity: Both techniques can offer excellent sensitivity, often reaching parts-per-million (ppm) or even lower levels, depending on the detector used.

  • Alternative Method: Titration: A simple alternative for monitoring the conversion is through titration of the hydrochloric acid (HCl) produced during the hydrolysis of this compound. This can be achieved through a potentiometric titration with a standardized base.[8] However, this method is less specific than chromatographic techniques as it will be affected by any acidic or basic impurities present in the reaction mixture.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the quantitative analysis of this compound conversion using GC and HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution with Solvent Sample->Dilution ISTD Internal Standard Addition (Optional) Dilution->ISTD Injection GC Injection ISTD->Injection Separation Separation on DB-5 Column Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound using Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (236 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Benzoic Acid Calibration->Quantification

Caption: Experimental workflow for monitoring this compound conversion by quantifying benzoic acid using HPLC.

References

A Comparative Guide to the Synthesis of Benzoyl Chloride: Alternatives to Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of benzoyl chloride is a fundamental step in the creation of a wide array of pharmaceuticals, dyes, and polymers. While the partial hydrolysis of benzotrichloride (B165768) is a common industrial method, it is often associated with harsh reaction conditions and the use of a precursor that is a potent lachrymator. This guide provides a comparative analysis of alternative reagents for the synthesis of benzoyl chloride, focusing on methods starting from benzoic acid. We will delve into the performance of various chlorinating agents, supported by experimental data and detailed protocols, to offer a comprehensive resource for selecting the most suitable method for your laboratory or industrial needs.

Comparison of Synthetic Routes

The primary alternatives to the this compound route involve the direct chlorination of benzoic acid using various reagents. The choice of reagent can significantly impact the reaction's efficiency, safety profile, and the purity of the final product. The following table summarizes the key quantitative data for the most common methods.

Starting MaterialReagentCatalyst/SolventReaction ConditionsYield (%)PurityReference
Benzoic AcidThionyl Chloride (SOCl₂)Dichloromethane (DCM), Triethylamine-15°C to 0°C~82%High after distillation[1][2]
Benzoic AcidOxalyl Chloride ((COCl)₂)Benzene (B151609)Gentle heating97%High after distillation
Benzoic AcidPhosphorus Pentachloride (PCl₅)None (neat)Exothermic, then fractionation at ~200°C90%High after distillation[3][4]
Benzoic AcidPhosphorus Trichloride (B1173362) (PCl₃)Acetonitrile (B52724)60°C, 6hup to 96%High, simple work-up[5]
BenzaldehydeChlorine (Cl₂)None (neat)Gentle boilingNearly quantitativeHigh after distillation
Benzyl AlcoholChlorine (Cl₂)None (neat)140-160°C, then reflux at 180-200°CNot specifiedNot specified[6]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes highlighted in this guide.

Synthesis from Benzoic Acid using Thionyl Chloride

This method is a common laboratory-scale procedure for converting carboxylic acids to their corresponding acyl chlorides.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ gases, place 100 g of dry benzoic acid.

    • Add 150 mL of thionyl chloride (an excess).

    • Gently reflux the mixture on a water bath or with a heating mantle for approximately 1 hour. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure.

    • The remaining crude benzoyl chloride is then purified by vacuum distillation, collecting the fraction boiling at 197-198°C.[1]

Synthesis from Benzoic Acid using Oxalyl Chloride

Oxalyl chloride is a milder chlorinating agent than thionyl chloride and is often used when sensitive functional groups are present. The byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification.

  • Procedure:

    • To a solution of 20 g of dry sodium benzoate (B1203000) in 20-30 mL of dry benzene in a round-bottom flask, add 19 g of oxalyl chloride.

    • Gently heat the mixture. The reaction proceeds with the evolution of carbon dioxide and carbon monoxide.

    • After the gas evolution has subsided, the mixture is fractionally distilled to yield benzoyl chloride. The product is collected at its boiling point of 198°C.

Synthesis from Benzoic Acid using Phosphorus Pentachloride

This is a vigorous reaction that proceeds readily without the need for external heating.

  • Procedure:

    • In a 500 mL flask, mix 50 grams of dry benzoic acid with 90 grams of finely pulverized phosphorus pentachloride.[3][4]

    • The reaction starts spontaneously with a significant evolution of hydrochloric acid, and the mixture becomes liquid.[3][4]

    • Once the initial vigorous reaction has subsided, allow the mixture to stand for a short period.

    • The liquid mixture is then subjected to fractional distillation twice, collecting the fraction that boils at approximately 200°C to obtain pure benzoyl chloride.[3]

Synthesis from Benzoic Acid using Phosphorus Trichloride

This method offers high atom efficiency as, in theory, all three chlorine atoms of PCl₃ can be utilized.

  • Procedure:

    • In a reaction vessel, combine benzoic acid (1.0 mmol) and phosphorus trichloride (0.333 mmol) in acetonitrile (0.6 mL).[5]

    • Heat the mixture at 60°C for 6 hours.[5]

    • The major byproduct, phosphonic acid, is non-toxic and can be easily removed by filtration.[5]

    • The solvent is removed under vacuum to yield the benzoyl chloride product.[5]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of benzoyl chloride from benzoic acid.

Synthesis_Pathways Benzoic_Acid Benzoic Acid Benzoyl_Chloride Benzoyl Chloride Benzoic_Acid->Benzoyl_Chloride + SOCl₂ - SO₂ - HCl Benzoic_Acid->Benzoyl_Chloride      + PCl₅      - POCl₃      - HCl Benzoic_Acid->Benzoyl_Chloride            + (COCl)₂            - CO            - CO₂            - HCl Benzoic_Acid->Benzoyl_Chloride                  + PCl₃                  - H₃PO₃ SOCl2 SOCl₂ PCl5 PCl₅ COCl2 (COCl)₂ PCl3 PCl₃

Caption: Synthesis pathways from benzoic acid to benzoyl chloride.

Experimental_Workflow Start Start: Dry Benzoic Acid & Reagent Reaction Reaction (Heating/Reflux as required) Start->Reaction Removal Removal of Excess Reagent & Volatile Byproducts (Distillation) Reaction->Removal Purification Purification of Benzoyl Chloride (Vacuum Distillation) Removal->Purification End End: Pure Benzoyl Chloride Purification->End

Caption: General experimental workflow for benzoyl chloride synthesis.

Conclusion

The synthesis of benzoyl chloride from benzoic acid offers several viable alternatives to the traditional this compound route. The choice of chlorinating agent—thionyl chloride, oxalyl chloride, phosphorus pentachloride, or phosphorus trichloride—depends on the desired scale of the reaction, safety considerations, and the required purity of the final product. While phosphorus pentachloride and thionyl chloride are effective and commonly used, oxalyl chloride provides a milder alternative with gaseous byproducts, simplifying purification. The more recent development of using phosphorus trichloride presents a more atom-efficient and environmentally conscious approach. By understanding the nuances of each method, researchers can select the optimal synthetic strategy for their specific needs.

References

A Comparative Analysis of the Reaction Kinetics of Benzotrichloride and its Analogs in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of benzotrichloride (B165768) and its analogs, focusing on nucleophilic substitution reactions such as hydrolysis and alcoholysis. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes key kinetic data, details experimental methodologies for their measurement, and illustrates the underlying reaction mechanisms.

Introduction

This compound (α,α,α-trichlorotoluene) and its derivatives are versatile intermediates in organic chemistry, primarily utilized for the synthesis of benzoyl chlorides, dyes, and pesticides.[1] Their reactivity is characterized by the susceptibility of the trichloromethyl group to nucleophilic attack, leading to the formation of various functional groups. The rate of these reactions is significantly influenced by the nature of the substituents on the aromatic ring, the nucleophile, and the solvent system. This guide explores these factors through a comparative lens, presenting quantitative data to facilitate informed decisions in experimental design and process optimization.

Comparative Reaction Kinetics

The primary reaction of interest for this compound and its analogs is solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile. This section presents a comparative overview of the hydrolysis and alcoholysis kinetics of these compounds.

Hydrolysis Kinetics

The hydrolysis of this compound yields benzoic acid.[1][2] A study on the hydrolysis of this compound found that the reaction rate is constant over a pH range of 0 to 14, indicating that the rate is independent of the hydroxide (B78521) ion concentration.[3] This suggests that the rate-determining step does not involve a direct attack by the hydroxide ion. The hydrolysis rate was also found to be unaffected by the presence of other nucleophilic reagents like piperidine (B6355638) and thiophenol.[3]

Table 1: First-Order Rate Constants (k) for the Solvolysis of p-Substituted Benzoyl Chlorides in 97% (w/w) Hexafluoroisopropanol-Water (97H) at 25°C

Substituent (Z)Rate Constant (k) / s⁻¹
OMe1.35 x 10⁻¹
Me1.17 x 10⁻³
H1.11 x 10⁻⁴
Cl1.83 x 10⁻⁵

Data sourced from a study on the solvolysis of p-Z-substituted benzoyl chlorides.[5]

Alcoholysis Kinetics

The alcoholysis of benzoyl chlorides, which are structurally similar to the intermediate in this compound hydrolysis, has been studied to understand the reaction mechanism. The reaction is generally considered to be second-order overall, being first-order with respect to both the acid chloride and the alcohol.[1][6] However, when a large excess of alcohol is used as the solvent, the reaction follows pseudo-first-order kinetics.[1][6]

A study on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C demonstrated the influence of substituents on the reaction rate.[6]

Table 2: Pseudo-First-Order Rate Constants (k) for the Alcoholysis of Substituted Benzoyl Chlorides with n-Propanol at 25°C

CompoundRate Constant (k) / min⁻¹
Benzoyl chloride0.0321
m-Methoxybenzoyl chloride0.0340
p-Bromobenzoyl chloride0.0590
p-Iodobenzoyl chloride0.0617
m-Iodobenzoyl chloride0.1044

Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.[6]

Reaction Mechanisms

The solvolysis of this compound and its analogs can proceed through different mechanisms, primarily SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The predominant mechanism is influenced by the structure of the substrate, the nature of the nucleophile, and the polarity of the solvent.

SN1 Mechanism

In the case of this compound, the presence of three chlorine atoms on the benzylic carbon can facilitate the formation of a relatively stable benzoyl-type cation intermediate upon the departure of a chloride ion. This pathway is favored in polar, non-nucleophilic solvents.

SN1_Mechanism This compound This compound (Ar-CCl3) Carbocation Intermediate Carbocation (Ar-C+Cl2) This compound->Carbocation Slow (Rate-determining) Product Product (Ar-CO-Nu) Carbocation->Product Fast Nucleophile Nucleophile (Nu-H) Nucleophile->Carbocation

Caption: Generalized SN1 reaction pathway for this compound.

SN2 Mechanism

Alternatively, the reaction can proceed via a concerted SN2 mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This pathway is more likely in the presence of strong nucleophiles and in less polar solvents.

SN2_Mechanism Reactants This compound + Nucleophile (Ar-CCl3 + Nu-H) TransitionState Transition State [Nu---C(Ar)Cl2---Cl]δ- Reactants->TransitionState Product Product + Leaving Group (Ar-C(Nu)Cl2 + HCl) TransitionState->Product

Caption: Generalized SN2 reaction pathway for this compound.

Experimental Protocols

Accurate determination of reaction kinetics relies on precise experimental methodologies. The following are detailed protocols for key experiments cited in this guide.

Protocol 1: Determination of Hydrolysis Rate by Titration

This method is suitable for monitoring the hydrolysis of compounds like tert-butyl chloride, which produces hydrochloric acid as a product.[7]

Objective: To determine the rate of hydrolysis by titrating the produced HCl with a standardized NaOH solution.

Materials:

  • This compound or its analog

  • Solvent (e.g., acetone-water mixture)

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Thermostatted water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare a solution of the this compound analog in the chosen solvent and place it in the thermostatted water bath to reach the desired temperature.

  • At timed intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a flask containing ice-cold water or another suitable quenching agent.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the solution with the standardized NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH used.

  • The concentration of the reactant at each time point can be calculated from the amount of HCl produced.

  • Plot the concentration of the reactant versus time to determine the rate constant.

Protocol 2: Determination of Alcoholysis Rate by Conductometry

This technique is effective for following reactions that produce ionic species, as the conductivity of the solution changes proportionally to the concentration of these ions.[6]

Objective: To measure the rate of alcoholysis by monitoring the change in electrical conductivity of the solution.

Materials:

  • Benzoyl chloride or its analog

  • Anhydrous alcohol (e.g., n-propanol)

  • Conductivity meter and cell

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Place the anhydrous alcohol in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

  • Immerse the conductivity cell into the alcohol and begin stirring.

  • Inject a small, known amount of the benzoyl chloride analog into the alcohol.

  • Start recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reading becomes stable, indicating the completion of the reaction.

  • The rate constant can be determined by analyzing the change in conductivity over time.

Experimental_Workflow cluster_titration Protocol 1: Titration Method cluster_conductometry Protocol 2: Conductometry Method T1 Prepare Reactant Solution T2 Thermostat T1->T2 T3 Withdraw Aliquots at Timed Intervals T2->T3 T4 Quench Reaction T3->T4 T5 Titrate with NaOH T4->T5 T6 Calculate Concentration T5->T6 T7 Plot Data & Determine Rate Constant T6->T7 C1 Equilibrate Solvent in Thermostat C2 Immerse Conductivity Cell C1->C2 C3 Inject Reactant C2->C3 C4 Record Conductivity vs. Time C3->C4 C5 Analyze Data & Determine Rate Constant C4->C5

Caption: Workflow for kinetic analysis using titration and conductometry.

Conclusion

The reaction kinetics of this compound and its analogs are governed by a combination of electronic and steric effects of the substituents, as well as the reaction conditions. Electron-donating groups generally accelerate the rate of solvolysis by stabilizing the carbocation intermediate, while electron-withdrawing groups have the opposite effect. The choice of solvent and nucleophile plays a critical role in determining the reaction mechanism, which can range from a stepwise SN1 pathway to a concerted SN2 process. The experimental protocols detailed in this guide provide robust methods for quantifying these kinetic parameters, enabling a deeper understanding and control of these important chemical transformations.

References

Purity Assessment of Benzoyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of purity assessment methods for benzoyl chloride synthesized from benzotrichloride (B165768), alongside alternative synthetic routes. Detailed experimental data, protocols, and visual workflows are presented to facilitate informed decisions in your research and development endeavors.

Benzoyl chloride (C₆H₅COCl) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, polymers, and dyes. The primary industrial route to its production involves the controlled hydrolysis of this compound. However, the purity of the final product is paramount, as residual impurities can lead to unwanted side reactions, decreased yields, and potential safety hazards. This guide delves into the common methods for synthesizing benzoyl chloride and provides a comparative analysis of techniques used to ascertain its purity.

Comparison of Synthetic Routes and Resulting Purity

The choice of synthetic methodology directly impacts the impurity profile and overall purity of benzoyl chloride. While the reaction of this compound with water or benzoic acid is a common industrial method, other laboratory-scale preparations offer alternatives with distinct advantages and disadvantages.[1]

Synthesis MethodKey ReactantsTypical Purity (%)Common ImpuritiesAdvantagesDisadvantages
From this compound This compound, Water or Benzoic Acid> 99.5[2]Unreacted this compound, benzal chloride, benzyl (B1604629) chloride, benzoic acid, chlorinated aromatic byproducts.[3][4]Cost-effective for large-scale production.Potential for chlorinated impurities that are difficult to separate.
From Benzoic Acid Benzoic Acid, Thionyl Chloride (SOCl₂) or Oxalyl Chloride> 99.0[5]Excess chlorinating agent, benzoic acid, benzoic anhydride.High purity, suitable for laboratory scale, gaseous byproducts are easily removed.Higher cost of reagents compared to the this compound route.
From Benzaldehyde Benzaldehyde, ChlorineVariableUnreacted benzaldehyde, benzyl chloride, chlorinated byproducts.Direct conversion.Can lead to a mixture of products, requiring careful purification.

Table 1: Comparison of Benzoyl Chloride Synthesis Methods. This table summarizes the key aspects of different synthetic routes for benzoyl chloride, including typical purity levels and common associated impurities.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of benzoyl chloride.

Chromatographic Methods: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and identifying volatile and non-volatile impurities, respectively.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically by UV absorbance.
Primary Use Identification and quantification of volatile impurities such as residual solvents, this compound, benzal chloride, and benzyl chloride.[6][7][8]Quantification of benzoyl chloride and non-volatile impurities like benzoic acid and other aromatic byproducts.[9][10][11]
Sample Preparation Dilution in a suitable solvent (e.g., dichloromethane (B109758), hexane).Dilution in the mobile phase (e.g., acetonitrile (B52724)/water mixture).
Typical Purity Determined > 99%> 99%
Limit of Detection (LOD) Low ppm levels for many impurities.[7]ng/mL to µg/mL range for impurities.[11]
Limit of Quantification (LOQ) Low ppm levels for many impurities.[7]ng/mL to µg/mL range for impurities.[11]

Table 2: Comparison of GC-MS and HPLC for Benzoyl Chloride Purity Analysis. This table provides a comparative overview of two key chromatographic techniques used in the purity assessment of benzoyl chloride.

Titrimetric Method: Acid-Base Titration

Acid-base titration is a classic and reliable method for determining the overall assay of benzoyl chloride. It relies on the reaction of benzoyl chloride with a standardized base.

ParameterAcid-Base Titration
Principle Benzoyl chloride hydrolyzes to form benzoic acid and hydrochloric acid, both of which are neutralized by a standard solution of a strong base (e.g., NaOH). The amount of base consumed is used to calculate the purity.
Primary Use Determination of the total acidity, and thereby the assay of benzoyl chloride.
Sample Preparation The sample is typically dissolved in a suitable solvent and reacted with a known excess of standardized base. The excess base is then back-titrated with a standard acid.
Typical Purity Determined > 99%
Advantages Cost-effective, accurate, and provides a direct measure of the active substance.
Limitations Not specific; any acidic impurities will be titrated along with the hydrolyzed benzoyl chloride, potentially leading to an overestimation of purity.

Table 3: Overview of Acid-Base Titration for Benzoyl Chloride Assay. This table details the principles and applications of acid-base titration for determining the purity of benzoyl chloride.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile impurities in benzoyl chloride.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: e.g., DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the benzoyl chloride sample in a volatile, inert solvent such as dichloromethane or hexane.

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantify the purity of benzoyl chloride and identify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Detector: UV at 254 nm.

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the benzoyl chloride sample and dissolve it in 100 mL of acetonitrile to create a stock solution. Further dilute an aliquot of the stock solution with the mobile phase to a final concentration of about 0.1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Gradient Program: Start with 30% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Injection: Inject the prepared sample solution onto the HPLC column.

  • Data Analysis: Calculate the purity based on the area percentage of the main benzoyl chloride peak relative to the total area of all peaks. Identify impurities by comparing their retention times with those of known standards.

Acid-Base Titration Protocol

Objective: To determine the assay of benzoyl chloride.

Materials:

Procedure:

  • Sample Preparation: Accurately weigh about 2 g of the benzoyl chloride sample into a glass-stoppered flask.

  • Reaction: Add 50 mL of ethanol to dissolve the sample. Then, add 50.0 mL of standardized 0.5 M NaOH solution. Stopper the flask and swirl to mix. Let the mixture stand for 1 hour to ensure complete hydrolysis.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess NaOH with the standardized 0.5 M HCl solution until the pink color disappears.

  • Blank Titration: Perform a blank titration by mixing 50 mL of ethanol and 50.0 mL of the same 0.5 M NaOH solution and titrating with the 0.5 M HCl solution.

  • Calculation:

    • Calculate the moles of NaOH that reacted with the benzoyl chloride (and any acidic impurities) by subtracting the moles of HCl used in the sample titration from the moles of HCl used in the blank titration.

    • The purity of benzoyl chloride is calculated using the following formula:

      where:

      • V_blank is the volume of HCl used in the blank titration (mL).

      • V_sample is the volume of HCl used in the sample titration (mL).

      • M_HCl is the molarity of the HCl solution (mol/L).

      • 140.57 is the molecular weight of benzoyl chloride ( g/mol ).

      • w is the weight of the benzoyl chloride sample (g).

      • The factor of 2 accounts for the two moles of acid (benzoic and HCl) produced per mole of benzoyl chloride.

Visualizing the Workflow and Relationships

To better understand the processes involved in synthesizing and analyzing benzoyl chloride, the following diagrams illustrate the key workflows and relationships.

Synthesis_Workflow cluster_synthesis Synthesis of Benzoyl Chloride cluster_purification Purification cluster_alternatives Alternative Synthesis Routes This compound This compound Reaction Hydrolysis/ Reaction This compound->Reaction Water_BenzoicAcid Water or Benzoic Acid Water_BenzoicAcid->Reaction Crude_BC Crude Benzoyl Chloride Reaction->Crude_BC Distillation Fractional Distillation Crude_BC->Distillation Pure_BC Pure Benzoyl Chloride Distillation->Pure_BC Benzoic_Acid Benzoic Acid + SOCl₂/Oxalyl Chloride Alt_Reaction1 Reaction Benzoic_Acid->Alt_Reaction1 Benzaldehyde Benzaldehyde + Chlorine Alt_Reaction2 Reaction Benzaldehyde->Alt_Reaction2 Alt_Reaction1->Crude_BC Alt_Reaction2->Crude_BC

Caption: Workflow for the synthesis and purification of benzoyl chloride.

Purity_Assessment_Workflow cluster_analytical_methods Purity Assessment Methods Sample Benzoyl Chloride Sample GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS HPLC HPLC Analysis (Non-Volatile Impurities & Assay) Sample->HPLC Titration Acid-Base Titration (Assay) Sample->Titration Data_Analysis Data Analysis and Purity Calculation GC_MS->Data_Analysis HPLC->Data_Analysis Titration->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Experimental workflow for the purity assessment of benzoyl chloride.

Conclusion

The purity of benzoyl chloride is a critical factor in its application, particularly in the pharmaceutical industry. The synthesis of benzoyl chloride from this compound is a widely used industrial method that can yield a high-purity product after purification.[2] However, a thorough understanding of potential impurities and the application of appropriate analytical techniques are essential to ensure its quality. This guide provides a comparative overview of synthesis methods and detailed protocols for purity assessment using GC-MS, HPLC, and acid-base titration. By employing these methods, researchers can confidently evaluate the purity of their benzoyl chloride and ensure the integrity of their subsequent synthetic work.

References

A Comparative Guide to the Cross-Reactivity of Benzotrichloride with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of benzotrichloride (B165768) (BTC) with various key functional groups: amines, alcohols, thiols, and carboxylic acids. Understanding the reactivity of BTC is crucial for its application in the synthesis of pharmaceuticals, agrochemicals, and dyes, where it serves as a versatile chemical intermediate.[1] This document summarizes the reaction products, presents available quantitative data, and provides detailed experimental protocols for further investigation.

Executive Summary

This compound (C₆H₅CCl₃) is a highly reactive organochlorine compound due to the presence of the trichloromethyl group, which makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity allows for a wide range of chemical transformations. Generally, the reactivity of nucleophiles towards this compound is expected to follow the trend of their nucleophilicity, with amines being the most reactive, followed by thiols, alcohols, and carboxylic acids. However, reaction conditions such as solvent, temperature, and the presence of catalysts can significantly influence the reaction rates and product yields.

Comparative Reactivity Overview

The reaction of this compound with various nucleophilic functional groups proceeds primarily through a nucleophilic acyl substitution-type mechanism, following the hydrolysis of one of the C-Cl bonds to form a benzoyl chloride intermediate in the presence of water, or direct reaction under anhydrous conditions. The general reaction scheme is as follows:

C₆H₅CCl₃ + Nu-H → C₆H₅CO-Nu + 3HCl (overall reaction, may proceed stepwise)

Where Nu-H represents a nucleophile such as an amine (R-NH₂), alcohol (R-OH), thiol (R-SH), or carboxylic acid (R-COOH).

Functional GroupNucleophile (Example)Primary ProductGeneral Reactivity
Amines Primary/Secondary Amines (e.g., Aniline)N-Substituted BenzamidesHigh: Reactions are often vigorous and may require cooling.
Alcohols Primary/Secondary Alcohols (e.g., Ethanol)Benzoic EstersModerate: Typically requires heating and/or a catalyst.
Thiols Thiols (e.g., Thiophenol)Thiobenzoic EstersModerate to High: Generally more reactive than alcohols.
Carboxylic Acids Carboxylic Acids (e.g., Acetic Acid)Benzoyl Chloride and other Acid ChloridesModerate: Often requires a catalyst and heat.

In-Depth Analysis of Cross-Reactivity

Reaction with Amines

The reaction of this compound with primary and secondary amines is typically rapid and exothermic, leading to the formation of N-substituted benzamides. These products are of significant interest in medicinal chemistry.[2][3]

Reaction Products and Yields: The primary product is the corresponding benzamide. Yields are generally high, though side reactions can occur, especially with complex amines.

Reactant (Amine)ProductReported YieldReference
Aniline (B41778)N-PhenylbenzamideHigh (qualitative)[4][5]
AmmoniaBenzamide72.6% (from Benzoyl Chloride)[6]

Experimental Protocol: Synthesis of N-Phenylbenzamide

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve aniline (1 equivalent) in a suitable inert solvent such as toluene (B28343).

  • Reaction: Cool the solution in an ice bath. Slowly add a solution of this compound (1 equivalent) in toluene from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with dilute HCl to remove unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Analysis: Characterize the product by melting point, IR, and NMR spectroscopy. Quantify the yield by weight.

Reaction with Alcohols

This compound reacts with anhydrous alcohols to produce benzoic acid esters.[7] This reaction often requires a catalyst, such as zinc chloride, and elevated temperatures to proceed at a reasonable rate.[8]

Reaction Products and Yields: The main products are benzoic esters and hydrogen chloride.

Reactant (Alcohol)ProductConditionsReference
Ethanol (anhydrous)Ethyl BenzoateZnCl₂ catalyst, heating[8]
Various AlcoholsCorresponding BenzoatesBase-free, DMAP·HCl catalyst (for Benzoyl Chloride)[9]

Experimental Protocol: Synthesis of Ethyl Benzoate

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the ethanol.

  • Reaction: Heat the mixture to a gentle reflux. Slowly add this compound (1 equivalent) to the refluxing solution.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) by taking aliquots from the reaction mixture.

  • Work-up: After the reaction is complete (as indicated by GC), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to remove any benzoic acid formed from hydrolysis, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by fractional distillation.

  • Analysis: Characterize the product by its boiling point, refractive index, IR, and NMR spectroscopy.

Reaction with Thiols

The reaction of this compound with thiols is expected to yield thiobenzoic esters. Thiols are generally more nucleophilic than their corresponding alcohols, suggesting a potentially faster reaction rate. The synthesis of thioesters is an important transformation in organic chemistry.[10][11][12]

Reaction Products and Yields: The expected product is the S-alkyl or S-aryl thiobenzoate.

Reactant (Thiol)ProductConditionsReference
ThiophenolS-Phenyl thiobenzoateBase-promoted (with acid chlorides)[11]
Aliphatic/Aromatic ThiolsCorresponding ThioestersTBTU coupling agent (with carboxylic acids)[10]

Experimental Protocol: Synthesis of S-Phenyl Thiobenzoate

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophenol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a dry, inert solvent like dichloromethane (B109758).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1 equivalent) in dichloromethane dropwise from the dropping funnel.

  • Monitoring: After the addition, allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel.

  • Analysis: Characterize the purified thioester by its physical and spectral data (IR, NMR, MS).

Reaction with Carboxylic Acids

This compound reacts with carboxylic acids, in the presence of a Lewis acid catalyst like zinc chloride, to produce benzoyl chloride and the corresponding acid chloride of the starting carboxylic acid.[7][13]

Reaction Products and Yields: The reaction results in an equilibrium mixture of acid chlorides. If the resulting acid chloride is more volatile, it can be removed by distillation to drive the reaction to completion.[8]

Reactant (Carboxylic Acid)Product(s)ConditionsReference
Acetic AcidBenzoyl Chloride, Acetyl Chloride, Benzoic AcidZnCl₂ catalyst, heating[8]
Phthalic AcidBenzoyl Chloride, Phthalic AnhydrideZnCl₂ catalyst, 100°C[14]

Experimental Protocol: Reaction with Acetic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a condenser, mix glacial acetic acid (2 equivalents) and a catalytic amount of anhydrous zinc chloride.

  • Reaction: Heat the mixture on a water bath. Slowly add this compound (1 equivalent).

  • Product Collection: The more volatile acetyl chloride will distill over and can be collected. The residue will contain benzoic acid and the catalyst.

  • Analysis: The collected acetyl chloride can be identified by its boiling point and reaction with an alcohol to form the corresponding acetate (B1210297) ester, which can be analyzed by GC. The benzoic acid in the residue can be isolated and characterized.

Reaction Mechanisms and Logical Flow

The reactions of this compound with nucleophiles likely proceed through an initial hydrolysis or alcoholysis of one C-Cl bond to form a benzoyl chloride intermediate, which is then attacked by the nucleophile. Under anhydrous conditions, direct nucleophilic attack on the trichloromethyl carbon can occur, followed by elimination of HCl.

Experimental Workflow for Comparative Analysis

To objectively compare the reactivity of these functional groups, a competitive reaction experiment can be designed.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_analysis Analysis cluster_results Results BTC This compound (1 eq.) Reaction_vessel Inert Solvent Controlled Temperature (e.g., 25°C) BTC->Reaction_vessel Nuc_mix Equimolar Mixture of: - Amine - Alcohol - Thiol - Carboxylic Acid Nuc_mix->Reaction_vessel Quench Quench Reaction at Time Intervals Reaction_vessel->Quench Aliquots Analysis_methods GC-MS / HPLC Analysis Quench->Analysis_methods Data Quantitative Data: - Product Distribution - Relative Reaction Rates Analysis_methods->Data

Caption: Workflow for a competitive cross-reactivity study of this compound.

Signaling Pathway of Nucleophilic Attack

The general mechanism involves the activation of the carbonyl group (or its precursor) followed by nucleophilic attack.

signaling_pathway BTC This compound (C₆H₅CCl₃) Intermediate Reactive Intermediate (e.g., C₆H₅C(OH)Cl₂ or C₆H₅COCl) BTC->Intermediate Hydrolysis/Activation Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Amine, Alcohol, Thiol, Acid) Nucleophile->Tetrahedral_Intermediate Product Final Product (Amide, Ester, Thioester, etc.) Tetrahedral_Intermediate->Product Elimination of HCl

Caption: Generalized pathway for the reaction of this compound with nucleophiles.

Conclusion

This compound exhibits a broad spectrum of reactivity towards common nucleophilic functional groups. The general order of reactivity (amines > thiols > alcohols > carboxylic acids) holds, but is highly dependent on specific reaction conditions. This guide provides a framework for understanding and further investigating these reactions, offering standardized protocols for comparative analysis. For researchers in drug development and organic synthesis, a thorough understanding of this differential reactivity is essential for designing efficient and selective synthetic routes. Further quantitative kinetic studies under standardized conditions are warranted to provide a more definitive comparative assessment.

References

A Comparative Guide to Benzotrichloride Synthesis: Methods, Yields, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Benzotrichloride (B165768) (C₆H₅CCl₃), a crucial precursor for benzoyl chloride, dyes, herbicides, and pharmaceuticals, can be synthesized through various methods. This guide provides a comparative analysis of reported yields and detailed experimental protocols for the primary synthesis routes of this compound.

The predominant industrial method for synthesizing this compound is the free-radical chlorination of toluene (B28343). This process, typically initiated by UV light or chemical radical initiators, involves the stepwise substitution of the hydrogen atoms on the methyl group of toluene with chlorine. While effective, the reaction conditions must be carefully controlled to maximize the yield of this compound and minimize the formation of byproducts such as benzyl (B1604629) chloride, benzal chloride, and ring-chlorinated species.[1][2][3] Alternative methods, though less common, offer different approaches to obtaining this versatile chemical intermediate.

Comparative Yields of this compound Synthesis Methods

The selection of a synthesis method for this compound often depends on a balance between yield, purity, and scalability. The following table summarizes reported yields for various synthetic approaches.

Synthesis MethodStarting MaterialCatalyst/InitiatorReaction ConditionsReported Yield (%)Reference
Photochemical ChlorinationToluenePhotosensitive catalyst BMMB (0.5%)110-120°C, blue light irradiation, 8 hours95.5 - 96.5[4]
Continuous Photolytic ProcessTolueneLightElevated temperatures (70-190°C) in a two-step continuous processExcellent (>94% purity)[5]
Laboratory Scale ChlorinationToluenePhosphorus trichloride (B1173362) or pentachloride (catalyst)Reflux, introduction of chlorine gas, 15-20 hours90
Two-Step ChlorinationTolueneTrichloroisocyanuric acid (TCCA) / HCl, UV illuminationTwo-step procedure86[6]
Chlorination of Dibenzyl EtherDibenzyl EtherNot specifiedNot specifiedHigh yield of a mixture of this compound and benzoyl chloride[7]
Reaction with Phosphorus PentachlorideBenzoyl ChlorideNoneNot specifiedNot specified, historical method[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic procedures. Below are protocols for key this compound synthesis methods.

1. Photochemical Chlorination of Toluene with a Photosensitive Catalyst

This method utilizes a specific photosensitive catalyst to achieve high yields of this compound.

  • Materials: Toluene, photosensitive catalyst BMMB, chlorine gas.

  • Procedure:

    • In a suitable reaction vessel, charge toluene containing 0.5% of the photosensitive catalyst BMMB.

    • Heat the mixture to a temperature of 110-120°C.

    • Irradiate the reaction mixture with blue light.

    • Introduce chlorine gas into the mixture.

    • Maintain the reaction conditions for 8 hours.

    • After the reaction is complete, the product can be purified by distillation.[4]

2. Laboratory Scale Chlorination of Toluene

A standard laboratory preparation for this compound.

  • Materials: Toluene, phosphorus trichloride or phosphorus pentachloride, chlorine gas.

  • Apparatus: A three-necked flask equipped with a thermometer, a chlorine inlet tube, and a reflux condenser.

  • Procedure:

    • Place 50 g (0.54 mol) of toluene and 2 g of phosphorus trichloride or pentachloride into the three-necked flask.

    • Heat the toluene to reflux using a sand bath.

    • Introduce a steady stream of chlorine gas through the inlet tube, ensuring it reaches near the bottom of the flask.

    • The reaction is typically completed within 15-20 hours in good light. The completion of the reaction is indicated when the boiling point of the mixture reaches 215°C.

    • The final product is purified by vacuum distillation, collecting the fraction boiling at 97-98°C / 12 mm Hg.

3. Continuous Photolytic Process

This industrial process is designed for high-throughput production with high purity.

  • Procedure:

    • Step 1: Toluene is reacted with 90 to 96 percent of the stoichiometric amount of chlorine required for the formation of this compound. This reaction is carried out under the influence of light at temperatures ranging from 70 to 190°C in a series of at least two reactors.

    • Step 2: The resulting mixture, containing benzal chloride and residual benzyl chloride, is then reacted with an excess of chlorine (up to 30% in excess of the total stoichiometric amount) diluted with an inert gas. This second step is also performed at 70 to 190°C in at least two reactors.

    • The final product, this compound, has a purity of more than 94% by weight.[5]

Synthesis Pathway Overview

The primary industrial route to this compound is a stepwise free-radical chlorination of toluene. This progression is illustrated in the diagram below.

G Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride Toluene->BenzylChloride Cl2_1 + Cl₂ BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride Cl2_2 + Cl₂ HCl_1 - HCl This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound Cl2_3 + Cl₂ HCl_2 - HCl HCl_3 - HCl Initiator UV Light or Radical Initiator Initiator->Toluene Initiator->BenzylChloride Initiator->BenzalChloride

Stepwise Chlorination of Toluene to this compound.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. For further optimization and development, researchers should consider factors such as catalyst efficiency, reaction kinetics, and purification techniques. The choice of method will ultimately be guided by the specific requirements of the application, including desired purity, scale of production, and economic viability.

References

Unraveling the Fleeting Transition State of Benzotrichloride Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The hydrolysis of benzotrichloride (B165768), a key industrial intermediate, proceeds through a highly unstable transition state that dictates the reaction's kinetics and outcome. This guide provides a comparative analysis of experimental findings and computational models to illuminate the nature of this fleeting molecular arrangement.

The hydrolysis of this compound (C₆H₅CCl₃) to benzoic acid is a cornerstone reaction in organic synthesis. The reaction is understood to proceed via a stepwise nucleophilic substitution (SN1) mechanism, involving the formation of a carbocation intermediate. The transition state leading to this intermediate is the energetic bottleneck of the reaction, and its characteristics are crucial for predicting reaction rates and solvent effects. While direct computational modeling of the this compound hydrolysis transition state is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on analogous compounds, such as substituted benzyl (B1604629) chlorides and benzoyl chlorides.

Experimental Determination of Hydrolysis Kinetics

Experimental studies have been crucial in elucidating the kinetics and mechanism of this compound hydrolysis. These investigations typically involve monitoring the reaction progress over time under various conditions to determine rate constants and activation parameters.

Key Experimental Findings:

A seminal study on the hydrolysis of this compound determined the reaction rate at different temperatures and pH levels. The rate was found to be independent of pH over a wide range, which is a strong indicator of a rate-determining step that does not involve hydroxide (B78521) ions, consistent with an SN1 mechanism.[1] The study also showed that the presence of nucleophilic reagents had no significant effect on the hydrolysis rate, further supporting a unimolecular pathway.[1]

Temperature (°C)Rate Constant (k)
5Data not explicitly provided in abstract
20Data not explicitly provided in abstract
30Data not explicitly provided in abstract
Quantitative rate constant values at specific temperatures from the full study would be required for a complete data table.
Experimental Protocol: Kinetic Measurement of this compound Hydrolysis

The following provides a generalized protocol for determining the hydrolysis rate of this compound, based on common methodologies in the field.

Materials:

  • This compound

  • Solvent (e.g., aqueous acetone, aqueous ethanol)

  • pH buffer solutions

  • Titrating agent (e.g., standard sodium hydroxide solution)

  • Indicator or pH meter

  • Constant temperature bath

  • Reaction flasks and pipettes

Procedure:

  • A solution of this compound in the chosen solvent is prepared.

  • The reaction is initiated by adding a known volume of the this compound solution to a temperature-controlled reaction flask containing the aqueous solvent or buffer.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • The reaction in the aliquot is quenched, for example, by adding it to a cold, immiscible organic solvent.

  • The amount of hydrochloric acid produced is determined by titration with a standardized base.

  • The rate constant (k) is calculated by plotting the concentration of a reactant or product as a function of time and fitting the data to the appropriate integrated rate law for a first-order reaction.

Computational Modeling of the Transition State: Insights from Analogs

Direct computational data for the this compound hydrolysis transition state is scarce. However, theoretical studies on the solvolysis of substituted benzyl chlorides and benzoyl chlorides provide a strong basis for inferring its properties. These studies employ quantum chemical calculations to determine the geometry, energy, and electronic structure of the transition state.

Computational studies on the solvolysis of substituted benzyl chlorides suggest that the reaction can proceed through a spectrum of transition states, from a classic SN1-like state with a well-developed carbocation to an SN2-like state with more synchronous bond-breaking and bond-making.[2][3][4][5] For tertiary benzylic systems like the one derived from this compound, an SN1 mechanism with a distinct carbocation intermediate is highly probable.[6][7]

A comparative table of computational data would ideally include activation energies and key geometric parameters (e.g., C-Cl bond length) for the transition states of this compound and related compounds. In the absence of direct data for this compound, a table showcasing data from analogous systems would be illustrative.

CompoundComputational MethodActivation Energy (kcal/mol)C-Cl Bond Length in TS (Å)
p-Methoxybenzyl chlorideIEFPCM-M06-2X/6-311+G(3df,3pd)Data not available in abstractData not available in abstract
p-Nitrobenzoyl chlorideAb initioData not available in abstractData not available in abstract
Benzoyl chlorideAb initioData not available in abstractData not available in abstract
Note: Specific quantitative data for activation energies and transition state geometries from the full text of cited computational studies would be necessary to populate this table.

Visualizing the Reaction Pathway and Computational Workflow

To better understand the processes involved, graphical representations of the reaction mechanism and the computational workflow are invaluable.

Hydrolysis_Mechanism Reactants This compound + 2H₂O TS1 Transition State 1 (Rate-determining step) Reactants->TS1 Ionization Intermediate Benzoyl Chloride Intermediate + H₃O⁺ + Cl⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Nucleophilic Attack Products Benzoic Acid + H₃O⁺ + Cl⁻ TS2->Products

Caption: SN1 hydrolysis pathway of this compound.

The computational investigation of such a reaction mechanism follows a structured workflow.

Computational_Workflow cluster_setup System Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis Reactant_Geo Define Reactant Geometry (this compound, Water) Geo_Opt Geometry Optimization (Reactants, Products) Reactant_Geo->Geo_Opt Solvent_Model Select Solvent Model (e.g., PCM, explicit) Solvent_Model->Geo_Opt TS_Search Transition State Search (e.g., QST2, Berny) Geo_Opt->TS_Search Freq_Calc Frequency Calculation (Confirm TS and ZPE) TS_Search->Freq_Calc Structural_Analysis Analyze TS Geometry and Electronic Structure TS_Search->Structural_Analysis IRC_Calc IRC Calculation (Connect TS to Minima) Freq_Calc->IRC_Calc Energy_Profile Construct Reaction Energy Profile IRC_Calc->Energy_Profile

Caption: Computational chemistry workflow for transition state analysis.

References

Safety Operating Guide

Proper Disposal of Benzotrichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Benzotrichloride (B165768) (BTC), a versatile chemical intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds, is also a highly reactive and hazardous substance.[1] Proper handling and disposal are critical to ensure laboratory safety and environmental protection. This document provides procedural, step-by-step guidance for the safe disposal of this compound waste.

Immediate Safety Considerations

This compound is classified as a hazardous waste, bearing the EPA hazardous waste code U023.[2] It is a corrosive, toxic, and suspected carcinogenic substance.[3] Upon contact with moisture or water, it hydrolyzes to form benzoic acid and corrosive hydrochloric acid.[1][4][5] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Disposal Procedures

The two primary methods for the proper disposal of this compound waste are incineration and chemical neutralization (hydrolysis). The choice of method will depend on the quantity of waste and the available facilities.

Incineration

Incineration is the preferred method for the disposal of large quantities of this compound. This process should only be carried out by a licensed hazardous waste disposal company in a permitted incineration facility. For halogenated organic substances like this compound (containing more than 1% halogen), specific temperature requirements must be met to ensure complete destruction and prevent the formation of toxic byproducts.[6]

Incineration MethodRecommended Temperature Range (°C)Key Considerations
Liquid Injection Incineration 650 - 1,600The waste is injected directly into a high-temperature combustion chamber. An afterburner and alkaline scrubber are necessary to neutralize acidic gases.[7]
Rotary Kiln Incineration 820 - 1,600Suitable for both liquid and solid waste. The rotating chamber ensures thorough mixing and combustion.[7]
General Requirement for Halogenated Waste ≥ 1,100Ensures complete destruction of halogenated compounds.[6]
Chemical Neutralization (Hydrolysis)

For small quantities of this compound waste generated in a laboratory setting, chemical neutralization through hydrolysis offers a viable disposal method. This procedure converts this compound into less hazardous compounds, namely benzoic acid and hydrochloric acid, which can then be neutralized and disposed of according to standard laboratory procedures.

Experimental Protocol: Laboratory-Scale Hydrolysis of this compound

This protocol details the steps for the safe hydrolysis of small quantities of this compound.

Materials:

  • This compound waste

  • Water

  • Anhydrous zinc chloride (catalyst)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Reaction flask (round-bottom flask)

  • Condenser

  • Dropping funnel

  • Beaker

  • pH paper or pH meter

  • Sodium bicarbonate or other suitable base for neutralization

Procedure:

  • Setup: In a fume hood, assemble a reaction apparatus consisting of a round-bottom flask equipped with a magnetic stir bar, a heating mantle or water bath, a condenser, and a dropping funnel.

  • Catalyst Addition: To the reaction flask, add a catalytic amount of anhydrous zinc chloride.

  • Heating: Heat the reaction flask to a temperature between 100°C and 120°C.[8]

  • Controlled Addition of Water: While vigorously stirring the this compound, slowly add water from the dropping funnel. The water should be added at a rate that is approximately equal to the rate at which it reacts to control the evolution of hydrogen chloride gas.[8]

  • Reaction Monitoring: Continue heating and stirring the mixture. The reaction is complete when the evolution of hydrogen chloride gas ceases.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Slowly and carefully neutralize the resulting mixture of benzoic acid and hydrochloric acid by adding a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7). Be cautious as this neutralization reaction will produce carbon dioxide gas.

  • Final Disposal: The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BenzotrichlorideDisposal start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab-Scale) assess_quantity->small_quantity < 100g large_quantity Large Quantity (Bulk) assess_quantity->large_quantity ≥ 100g hydrolysis_setup Set up Hydrolysis Apparatus in Fume Hood small_quantity->hydrolysis_setup package_waste Package Waste in Approved Containers large_quantity->package_waste hydrolysis_procedure Perform Catalytic Hydrolysis (100-120°C) hydrolysis_setup->hydrolysis_procedure neutralization Neutralize with Base to pH 7 hydrolysis_procedure->neutralization sewer_disposal Dispose via Sanitary Sewer with Copious Water neutralization->sewer_disposal end Waste Disposed Safely sewer_disposal->end label_waste Label as Hazardous Waste (EPA U023) package_waste->label_waste licensed_disposal Arrange for Pickup by Licensed Disposal Company label_waste->licensed_disposal incineration Incineration at Permitted Facility licensed_disposal->incineration incineration->end

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Benzotrichloride, a compound that is both corrosive and a suspected carcinogen. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, categorized by the area of protection.

Body Part Personal Protective Equipment (PPE) Specification/Standard
Respiratory Full-face supplied-air respirator or a self-contained breathing apparatus (SCBA).[1][2]NIOSH (US) or EN 14387 (EU) approved.[2] For exposures over 0.1 ppm, a supplied-air respirator with a full facepiece in a pressure-demand or other positive-pressure mode is required.[3]
Eye and Face Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hands Chemical-resistant gloves.Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[2][4]
Body Complete chemical-resistant suit.[2]The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] Full protective clothing is recommended.[1]
Footwear Chemical-resistant footwear.Should be part of the complete protective suit.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. This operational plan outlines the procedural steps to be followed before, during, and after handling this hazardous chemical.

Pre-Operational Checks
  • Designated Area: Ensure a regulated, marked area is established for handling, use, and storage of this compound.[3]

  • Ventilation: Verify that the work area is well-ventilated, preferably within a chemical fume hood.[2]

  • Equipment Grounding: All equipment used for handling this compound must be properly grounded to prevent static discharge.[1]

  • Emergency Equipment: Confirm the availability and functionality of an emergency eyewash station and safety shower.

  • PPE Inspection: Thoroughly inspect all PPE for any signs of damage or wear before donning.

Handling Procedure
  • Donning PPE: Put on all required PPE as specified in the table above.

  • Chemical Transfer: Handle this compound in a closed system or with appropriate exhaust ventilation.[5] When transferring, avoid splashing or creating aerosols.

  • Avoid Incompatibilities: Keep this compound away from strong oxidants, amines, and light metals to prevent violent reactions.[6][7]

  • Moisture Sensitivity: Store in a dry, cool, and well-ventilated place with the container tightly closed, as it is moisture-sensitive.[2]

Post-Operational Procedures
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[1][3]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Follow a specific doffing sequence (e.g., gloves first).

  • Waste Disposal: Dispose of all contaminated materials, including gloves and disposable suits, as hazardous waste in accordance with local, state, and federal regulations.[2][4]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Offer surplus and non-recyclable solutions to a licensed disposal company.[2][4] Do not attempt to neutralize.
Contaminated Materials (e.g., gloves, absorbent pads) Soak up spills with an inert absorbent material and place in a suitable, closed container for disposal as hazardous waste.[2]
Empty Containers Handle uncleaned containers as you would the product itself. Dispose of them through a licensed disposal company.

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air immediately.[1][2] If not breathing, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[1][2] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][5][8]
Ingestion DO NOT induce vomiting.[1] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][8]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.

Benzotrichloride_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area check_vent Verify Ventilation (Fume Hood) prep_area->check_vent ground_equip Ground Equipment check_vent->ground_equip inspect_ppe Inspect PPE ground_equip->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe transfer Transfer Chemical (Closed System) don_ppe->transfer avoid_incompat Avoid Incompatibles transfer->avoid_incompat decontaminate Personal Decontamination avoid_incompat->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.